(3,4-Dichlorophenyl)(4-nitrophenyl)methanone
説明
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特性
IUPAC Name |
(3,4-dichlorophenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO3/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(5-2-8)16(18)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGAYPOJJFHTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic characterization of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
An In-depth Technical Guide to the Spectroscopic Characterization of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, a substituted benzophenone of interest in synthetic chemistry. As a molecule featuring a complex substitution pattern on its two aromatic rings, its unambiguous characterization requires the synergistic application of multiple spectroscopic techniques. This document details the theoretical principles and practical application of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy for this purpose. Each section is designed to not only present the expected data but also to explain the underlying molecular properties that give rise to the observed spectra. The methodologies described herein are grounded in established principles of organic spectroscopy and serve as a self-validating workflow for researchers and drug development professionals.
Introduction and Molecular Overview
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone (C₁₃H₇Cl₂NO₃, Molar Mass: 296.11 g/mol ) is a diaryl ketone featuring distinct electronic environments on each of its phenyl rings.[1] One ring is substituted with a strongly electron-withdrawing nitro group in the para position, while the other is substituted with two electron-withdrawing chlorine atoms at the 3 and 4 positions. This asymmetric substitution pattern makes it an excellent candidate for demonstrating the power of modern spectroscopic methods in resolving fine structural details. The central carbonyl group acts as a bridge, conjugating the two aromatic systems and influencing their electronic and vibrational properties.
A definitive structural characterization is paramount for confirming the outcome of a synthesis and for ensuring the purity of the compound for subsequent applications, such as in materials science or as a pharmaceutical intermediate. This guide will systematically deconstruct the molecule's spectroscopic signature.
Caption: Molecular structure of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone with atom numbering for NMR assignments.
Synthesis Pathway: A Brief Overview
Understanding the synthetic origin of a compound is crucial for anticipating potential impurities and side products that might interfere with spectroscopic analysis. A common and logical route to synthesize (3,4-Dichlorophenyl)(4-nitrophenyl)methanone is via a Friedel-Crafts acylation reaction.
Caption: A typical Friedel-Crafts acylation workflow for the synthesis of the title compound.
This reaction involves the electrophilic substitution of 1,2-dichlorobenzene with the acylium ion generated from 4-nitrobenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). The directing effects of the chloro substituents favor acylation at the position para to the 3-chloro group, leading to the desired product.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is a cornerstone technique for identifying functional groups.[2] It measures the absorption of infrared radiation by a molecule, which excites vibrations of covalent bonds.[2] These vibrations, such as stretching and bending, occur at characteristic frequencies, providing a molecular "fingerprint."
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid (3,4-Dichlorophenyl)(4-nitrophenyl)methanone powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Data Interpretation and Expected Absorptions
The structure of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone presents several key functional groups whose vibrational modes can be predicted.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale and Commentary |
| Aromatic C-H Stretch | 3100 - 3000 | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized.[3] They typically appear as sharp, medium-to-weak bands. |
| Carbonyl (C=O) Stretch | 1675 - 1660 | The C=O stretch in diaryl ketones is highly characteristic. Conjugation with both aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[4] The presence of electron-withdrawing groups (Cl, NO₂) on the rings slightly increases the frequency, but the conjugation effect dominates.[5] |
| Nitro (NO₂) Asymmetric Stretch | 1530 - 1515 | The asymmetric stretch of the nitro group is one of its most intense and diagnostically useful absorptions. Its position is influenced by the aromatic system it is attached to. |
| Aromatic C=C Stretch | 1600, 1585, 1500, 1450 | Aromatic rings exhibit a series of skeletal stretching vibrations. These often appear as a group of sharp bands of variable intensity and are confirmatory for the presence of the phenyl rings. |
| Nitro (NO₂) Symmetric Stretch | 1355 - 1340 | This absorption is also strong and characteristic of the nitro group, complementing the asymmetric stretch. |
| C-Cl Stretch | 800 - 600 | Absorptions for carbon-chlorine bonds are found in the lower frequency "fingerprint" region and can be difficult to assign definitively without computational support, but their presence is expected. |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy probes the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light.[6] This absorption corresponds to the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. In organic molecules, the most important transitions are typically from π bonding orbitals and n non-bonding orbitals to π* anti-bonding orbitals. The extent of conjugation in a molecule is a key determinant of the absorption wavelength (λ_max).[7]
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or acetonitrile are common choices.
-
Solution Preparation: Prepare a dilute stock solution of known concentration (e.g., 1x10⁻³ M). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Cuvette Preparation: Use a matched pair of quartz cuvettes (glass absorbs UV light). Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.
-
Baseline Correction: Place the blank cuvette in the spectrophotometer and run a baseline correction to zero the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Replace the blank with the sample cuvette and acquire the absorption spectrum.
Data Interpretation and Expected Transitions
Benzophenone derivatives are known UV absorbers.[8] The electronic spectrum is dominated by transitions involving the π-electron system of the conjugated diaryl ketone structure.
| Transition Type | Expected λ_max (nm) | Rationale and Commentary |
| π → π | ~260 - 290 | This is an allowed transition and is expected to be the most intense absorption band (high molar absorptivity, ε).[9] It involves the excitation of an electron from a π bonding orbital spanning the conjugated system (both rings and the carbonyl) to a π anti-bonding orbital. The extensive conjugation and presence of auxochromic groups (Cl, NO₂) cause a bathochromic shift (to longer wavelengths) compared to benzene.[7] |
| n → π | ~330 - 350 | This is a formally forbidden transition involving the promotion of a non-bonding electron from the carbonyl oxygen to a π anti-bonding orbital.[10] Consequently, it appears as a much weaker absorption band (low ε) at a longer wavelength than the π → π* transition.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[12] It relies on the principle that atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can cause a "spin-flip" between these levels, and the precise frequency required is highly sensitive to the local electronic environment of each nucleus.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the specific frequencies of ¹H and ¹³C, and the magnetic field is "shimmed" to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance and is less sensitive than ¹H, this typically requires a greater number of scans over a longer period. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
¹H NMR Data Interpretation
The ¹H NMR spectrum will show signals only for the aromatic protons. The distinct electronic nature of the two rings will lead to a well-resolved spectrum. Signals for protons on the electron-poor 4-nitrophenyl ring are expected to be significantly downfield (higher ppm) compared to those on the 3,4-dichlorophenyl ring.[13]
| Assigned Protons | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| H-2', H-6' | 8.0 - 8.2 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing carbonyl group and are part of the dichlorophenyl ring system. |
| H-5' | 7.8 - 7.9 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H-6' (ortho coupling) and H-2' (meta coupling), resulting in a dd pattern. |
| H-2, H-6 | 8.3 - 8.5 | Doublet (d) | 2H | These protons are ortho to the very strongly electron-withdrawing nitro group, causing the most significant downfield shift. They appear as a doublet due to coupling with H-3 and H-5. |
| H-3, H-5 | 7.9 - 8.1 | Doublet (d) | 2H | These protons are ortho to the carbonyl group and meta to the nitro group. They are shifted downfield but less so than H-2 and H-6. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument field strength.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Assigned Carbon(s) | Expected δ (ppm) | Rationale |
| C=O (C7) | 192 - 195 | The carbonyl carbon is highly deshielded and consistently appears far downfield, making it easy to identify. |
| **C4 (C-NO₂) ** | 150 - 152 | The carbon atom directly attached to the nitro group is significantly deshielded. |
| C1' (C-CO) | 138 - 140 | The ipso-carbon of the dichlorophenyl ring, attached to the carbonyl. |
| C1 (C-CO) | 142 - 144 | The ipso-carbon of the nitrophenyl ring, attached to the carbonyl. Deshielded by proximity to the carbonyl. |
| C3', C4' (C-Cl) | 132 - 136 | Carbons directly bonded to chlorine are deshielded. Two distinct signals are expected. |
| C2, C6 | 129 - 131 | Aromatic carbons ortho to the carbonyl group on the nitrophenyl ring. |
| C3, C5 | 123 - 125 | Aromatic carbons meta to the carbonyl group on the nitrophenyl ring. |
| C2', C5', C6' | 127 - 132 | The remaining three CH carbons of the dichlorophenyl ring will appear in this region. |
Conclusion: A Self-Validating Spectroscopic Profile
The structural characterization of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone is achieved with high confidence through the integrated analysis of multiple spectroscopic techniques.
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FT-IR confirms the presence of the key carbonyl, nitro, and aromatic functional groups.
-
UV-Vis verifies the extended conjugated π-electron system and identifies the characteristic n→π* and π→π* electronic transitions of a diaryl ketone.
-
¹H and ¹³C NMR provide the definitive structural map, confirming the connectivity, substitution pattern, and distinct electronic environments of the two aromatic rings.
Each technique provides a layer of evidence that corroborates the findings of the others, creating a robust and self-validating data package that confirms the identity and purity of the target molecule. This systematic approach is fundamental to quality control and discovery in chemical and pharmaceutical research.
References
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Chemistry Stack Exchange. (2020). IR and 1H-NMR analysis of benzophenone. Available at: [Link]
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PubChem. Methanone, (4-nitrophenyl)phenyl-. National Center for Biotechnology Information. Available at: [Link]
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ACS Publications | The Journal of Organic Chemistry. (1976). The Effect of Solvent on the Electronic Transitions of Benzophenone and Its o- and p-Hydroxy Derivatives. Available at: [Link]
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An In-depth Technical Guide to (3,4-Dichlorophenyl)(4-nitrophenyl)methanone (CAS 26189-47-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone (CAS 26189-47-9). While experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information, including computed properties and data from structurally analogous compounds, to offer valuable insights for researchers in drug discovery and chemical synthesis. This guide covers the compound's identity, predicted physicochemical properties, a plausible synthetic route, and proposed analytical characterization methods. Furthermore, it explores the potential toxicological profile and applications in medicinal chemistry, grounded in the established roles of the benzophenone scaffold and halogenated aromatic compounds.
Introduction and Compound Identification
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone is a diaryl ketone featuring a dichlorinated phenyl ring and a nitrated phenyl ring linked by a carbonyl group. The presence of these distinct functional groups—a ketone, chloro, and nitro moieties—suggests a rich and varied chemical reactivity profile, making it a compound of interest for synthetic and medicinal chemistry.
The benzophenone scaffold is a well-established pharmacophore found in numerous biologically active molecules and approved drugs, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of chlorine atoms into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties.[2][3] The nitro group, a strong electron-withdrawing group, can also modulate the electronic properties of the molecule and serve as a handle for further chemical transformations.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 26189-47-9 | BLDpharm[4] |
| IUPAC Name | (3,4-Dichlorophenyl)(4-nitrophenyl)methanone | PubChem |
| Molecular Formula | C₁₃H₇Cl₂NO₃ | BLDpharm[4] |
| Molecular Weight | 296.11 g/mol | BLDpharm[4] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(C=C2)[O-] | PubChem |
| InChI Key | Not Available |
Physicochemical Properties: A Blend of Computed and Inferred Data
Due to a scarcity of published experimental data for (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, the following table presents a combination of computed properties from reputable chemical databases and inferred properties based on structurally similar compounds. It is crucial for researchers to experimentally verify these properties for any practical application.
Table 2: Physical and Chemical Properties
| Property | Predicted/Inferred Value | Notes and Comparative Insights |
| Physical State | Likely a solid at room temperature | Benzophenone and many of its substituted derivatives are crystalline solids. For instance, 4-Nitrobenzophenone is a light yellow powder.[5] |
| Melting Point | Not available (experimental) | The melting point is expected to be relatively high due to the rigid aromatic structure and potential for intermolecular interactions. For comparison, 3,4-Dichlorophenyl isocyanate has a melting point of 43 °C.[6] |
| Boiling Point | Not available (experimental) | Expected to be high, likely decomposing before boiling at atmospheric pressure. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, Chloroform, Acetone, Ethyl Acetate).[7] | The nonpolar aromatic rings and the polar nitro and carbonyl groups suggest solubility in a range of organic solvents. Poor solubility in water is anticipated. |
| pKa | Not available | The nitro group is electron-withdrawing, but the compound lacks readily ionizable protons. |
| LogP | Not available (computed) | The presence of two chlorine atoms and two aromatic rings suggests a lipophilic character. |
| Density | Not available (experimental) |
Synthesis and Characterization: A Proposed Pathway
A plausible and efficient method for the synthesis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone is the Friedel-Crafts acylation reaction. This well-established reaction in organic chemistry involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
Reaction Scheme:
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
Introduction
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone is a substituted benzophenone derivative. Benzophenones are a class of aromatic ketones that are of significant interest in organic synthesis, medicinal chemistry, and materials science. The precise structural elucidation of such molecules is paramount for understanding their chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution.[1] This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. In the absence of publicly available experimental spectra for this specific molecule, the data presented herein is generated based on established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and coupling constants, and by comparison with structurally analogous compounds.[2][3] This approach allows for a reliable prediction and a thorough interpretation of the spectral features.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.
Molecular Structure and Proton Designations
Caption: Molecular structure of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone with proton designations.
Predicted ¹H NMR Data Table
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-A | ~ 7.65 | d | J(H-A, H-B) ≈ 8.5 (ortho) |
| H-B | ~ 7.85 | dd | J(H-A, H-B) ≈ 8.5 (ortho), J(H-B, H-C) ≈ 2.0 (meta) |
| H-C | ~ 8.05 | d | J(H-B, H-C) ≈ 2.0 (meta) |
| H-D | ~ 7.90 | d | J(H-D, H-E) ≈ 9.0 (ortho) |
| H-E | ~ 8.35 | d | J(H-D, H-E) ≈ 9.0 (ortho) |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group, the two chlorine atoms, and the nitro group.[4][5]
-
The (3,4-Dichlorophenyl) Ring System (H-A, H-B, H-C):
-
H-A: This proton is ortho to a chlorine atom and meta to the carbonyl group. It is expected to appear as a doublet due to coupling with the adjacent H-B.
-
H-B: This proton is situated between H-A and H-C. It will be split into a doublet of doublets by ortho coupling to H-A and meta coupling to H-C. The ortho coupling constant is significantly larger than the meta coupling constant.[6]
-
H-C: This proton is ortho to the carbonyl group and a chlorine atom. Due to the strong deshielding effect of the adjacent carbonyl group, it is predicted to be the most downfield proton in this ring system. It will appear as a doublet due to meta coupling with H-B.
-
-
The (4-Nitrophenyl) Ring System (H-D, H-E):
-
This ring exhibits symmetry. The two protons ortho to the carbonyl group (H-D) are chemically equivalent, as are the two protons meta to the carbonyl group and ortho to the nitro group (H-E).
-
H-D: These protons will appear as a doublet due to ortho coupling with the adjacent H-E protons.
-
H-E: These protons are strongly deshielded by the adjacent electron-withdrawing nitro group and are expected to resonate at the lowest field in the entire spectrum. They will appear as a doublet due to ortho coupling with the H-D protons.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in a molecule.
Molecular Structure and Carbon Designations
Caption: Molecular structure of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone with carbon designations.
Predicted ¹³C NMR Data Table
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 194 |
| C1' | ~ 136 |
| C2' | ~ 131 |
| C3' | ~ 133 |
| C4' | ~ 138 |
| C5' | ~ 128 |
| C6' | ~ 130 |
| C1'' | ~ 143 |
| C2''/C6'' | ~ 130 |
| C3''/C5'' | ~ 124 |
| C4'' | ~ 150 |
Interpretation of the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 11 distinct signals, as two pairs of carbons in the 4-nitrophenyl ring are chemically equivalent. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.[7]
-
Carbonyl Carbon (C=O): The carbonyl carbon of a ketone typically resonates in the downfield region of the spectrum, and for benzophenones, this is usually around 190-200 ppm.
-
The (3,4-Dichlorophenyl) Ring System:
-
C1': This is the ipso-carbon attached to the carbonyl group and is expected to be deshielded.
-
C2', C5', C6': These are the carbons bearing hydrogen atoms. Their chemical shifts will be influenced by the positions of the chloro and carbonyl substituents.
-
C3' and C4': These carbons are directly attached to the electronegative chlorine atoms and will therefore be significantly deshielded.
-
-
The (4-Nitrophenyl) Ring System:
-
C1'': The ipso-carbon attached to the carbonyl group.
-
C2''/C6'': These equivalent carbons are ortho to the carbonyl group.
-
C3''/C5'': These equivalent carbons are meta to the carbonyl group and ortho to the nitro group.
-
C4'': This carbon is attached to the strongly electron-withdrawing nitro group and is expected to be the most deshielded of the aromatic carbons.
-
Experimental Protocols
A standardized protocol for the acquisition of NMR data is crucial for obtaining high-quality, reproducible spectra.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A generalized workflow for NMR analysis of a solid organic compound.
Detailed Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid (3,4-Dichlorophenyl)(4-nitrophenyl)methanone.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Securely cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrumental Setup and Data Acquisition: [8][9]
-
Insert the NMR tube into the spectrometer's probe.
-
Perform a "lock" on the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp spectral lines.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.
-
-
Data Processing:
-
The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier transform.
-
The spectrum is then phased to ensure all peaks are in the positive absorptive mode.
-
A baseline correction is applied to ensure the baseline is flat.
-
The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
For the ¹H NMR spectrum, the area under each signal is integrated to determine the relative number of protons giving rise to that signal.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. The detailed interpretation of the predicted chemical shifts and coupling patterns, grounded in the fundamental principles of NMR spectroscopy, offers valuable insights into the structural features of this molecule. The provided generalized experimental protocol outlines the necessary steps for acquiring high-quality NMR data for similar compounds. This guide serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development, aiding in the structural characterization and analysis of complex organic molecules.
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Unlocking Molecular Insights: A Technical Guide to the DFT Analysis of Dichlorophenyl Methanones for Drug Discovery
This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical framework for leveraging Density Functional Theory (DFT) to analyze dichlorophenyl methanones. This class of compounds, featuring a benzophenone core with chlorine substituents, presents a rich area for computational investigation due to the influence of halogen bonding and electronic effects on molecular properties and biological activity. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind computational choices, establishing a self-validating system where theoretical predictions are rigorously benchmarked against experimental data.
Section 1: The Strategic Imperative for DFT in Analyzing Dichlorophenyl Methanones
Dichlorophenyl methanones are prevalent scaffolds in medicinal chemistry, often targeted for applications such as kinase inhibition. The precise positioning of chlorine atoms on the phenyl rings can dramatically alter the molecule's electrostatic potential, geometry, and orbital energies. These alterations, in turn, govern the molecule's reactivity, spectroscopic signature, and, most critically, its binding affinity to biological targets.
DFT offers a computationally efficient yet highly accurate method to probe these quantum-level properties. By modeling the electron density, we can reliably predict a range of characteristics that are either difficult or time-consuming to measure experimentally. This in silico approach accelerates the drug discovery pipeline by enabling rational design and prioritization of candidate molecules before their synthesis.
Section 2: Foundational Principles and Methodological Choices
The accuracy of any DFT study hinges on the selection of an appropriate functional and basis set. For halogenated aromatic compounds like dichlorophenyl methanones, these choices are critical to correctly describe non-covalent interactions, such as halogen bonding, and the electronic effects of the substituents.
Selecting the Optimal Functional and Basis Set
For the analysis of dichlorophenyl methanones, a well-established and robust combination is the B3LYP hybrid functional with the 6-311++G(d,p) basis set .[1]
-
Becke, 3-parameter, Lee-Yang-Parr (B3LYP): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately modeling the electronic structure of molecules with significant electron correlation effects, such as those with aromatic rings and heteroatoms.[2]
-
6-311++G(d,p) Basis Set: This Pople-style basis set provides a good balance between computational cost and accuracy.
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing the electron distribution.
-
++: Diffuse functions are added to both heavy atoms and hydrogen. These are essential for accurately describing molecules with lone pairs and for modeling non-covalent interactions where electron density is spread over a larger volume.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for correctly representing bonding in molecules with complex geometries and for describing the anisotropic nature of halogen bonds.
-
This level of theory has been demonstrated to provide reliable results for the structural and electronic properties of similar organic molecules.[1]
The Computational Workflow: A Self-Validating Protocol
A rigorous DFT analysis follows a multi-step process designed to ensure the reliability of the results. This workflow establishes a self-validating system by culminating in a direct comparison between calculated and experimental data.
Caption: A typical DFT workflow for the analysis of dichlorophenyl methanones.
Section 3: Step-by-Step Computational Protocols
This section provides detailed protocols for performing a comprehensive DFT analysis of a representative molecule, (2,4-dichlorophenyl)(phenyl)methanone. These protocols are presented with example input files for the Gaussian 16 software package.
Protocol 1: Geometry Optimization and Frequency Analysis
The first crucial step is to find the molecule's minimum energy conformation. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain theoretical vibrational spectra.
Experimental Protocol:
-
Input File Creation: Prepare a Gaussian input file (.com or .gjf) with the initial coordinates of the molecule. This can be done using a molecular builder like GaussView.
-
Route Section: Specify the keywords for the calculation. For optimization and frequency analysis, the route section should be: #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Requests detailed output.
-
B3LYP/6-311++G(d,p): Specifies the level of theory.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Molecule Specification: Provide the charge and multiplicity of the molecule (0 and 1 for a neutral singlet state) followed by the atomic coordinates in Cartesian format.
-
Execution: Submit the input file to Gaussian.
-
Analysis of Output:
-
Confirm that the optimization converged successfully.
-
Crucially, check the frequency calculation results to ensure there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point, not a true minimum.
-
Extract the optimized Cartesian coordinates for subsequent calculations.
-
Extract the calculated vibrational frequencies for comparison with experimental FT-IR data.
-
Example Gaussian 16 Input for (2,4-dichlorophenyl)(phenyl)methanone:
Protocol 2: Simulating Spectroscopic Data
With the optimized geometry, we can predict spectroscopic properties and compare them with experimental data to validate our computational model.
Experimental Protocol (UV-Vis using TD-DFT in ORCA):
-
Input File Creation: Create an ORCA input file (.inp) using the optimized coordinates from the previous step.
-
Command Line: Specify the keywords for a Time-Dependent DFT (TD-DFT) calculation. ! B3LYP 6-311++G(d,p) CPCM(Chloroform)
-
!: Indicates the main command line.
-
CPCM(Chloroform): Applies the Conductor-like Polarizable Continuum Model to simulate the solvent environment (chloroform is a common solvent for UV-Vis spectroscopy).
-
-
TD-DFT Block: Add a block to specify the TD-DFT parameters. %tddft nroots 30 end
-
nroots 30: Requests the calculation of the first 30 excited states.
-
-
Coordinate Block: Specify the charge, multiplicity, and atomic coordinates.
-
Execution: Run the ORCA calculation.
-
Analysis of Output: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths. The transitions with the highest oscillator strengths correspond to the most intense peaks in the UV-Vis spectrum.
Section 4: Data Analysis and Interpretation
Structural and Spectroscopic Validation
The cornerstone of a trustworthy computational model is its ability to reproduce experimental observations.
Table 1: Comparison of Calculated and Experimental Vibrational Frequencies for (2,4-dichlorophenyl)(phenyl)methanone
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |
| Carbonyl (C=O) Stretch | ~1665 | ~1670 | Strong, characteristic ketone stretch |
| Aromatic C-H Stretch | ~3050-3100 | ~3000-3100 | Multiple weak to medium bands |
| Aromatic C=C Ring Stretch | ~1585, ~1470 | ~1580-1600, ~1450-1500 | Medium to strong absorptions |
| C-Cl Stretch | ~1050, ~1090 | ~1000-1100 | Strong absorptions |
| Aromatic C-H Out-of-Plane Bend | ~750-850 | ~700-850 | Strong absorptions, indicative of substitution pattern |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied for better agreement.
Table 2: Calculated vs. Experimental UV-Vis Absorption Maxima for (2,4-dichlorophenyl)(phenyl)methanone in Chloroform
| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Assignment |
| π → π | ~250 | ~255 | Intense absorption from aromatic rings |
| n → π | ~330 | ~335 | Weaker absorption from the carbonyl group |
A strong correlation between the calculated and experimental spectroscopic data provides confidence in the chosen level of theory and the optimized molecular geometry.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
For dichlorophenyl methanones, the HOMO is typically localized on the phenyl ring that is less substituted or substituted with electron-donating groups, while the LUMO is often centered on the carbonyl group and the more electron-deficient dichlorophenyl ring.
-
HOMO Energy: A higher HOMO energy indicates a greater propensity to donate electrons, suggesting increased reactivity towards electrophiles.
-
LUMO Energy: A lower LUMO energy signifies a greater ability to accept electrons, indicating enhanced reactivity towards nucleophiles.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.
These descriptors are invaluable in Quantitative Structure-Activity Relationship (QSAR) studies, where they can be correlated with biological activity.[2][3]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[4][5]
For a molecule like (2,4-dichlorophenyl)(phenyl)methanone, the MEP typically shows:
-
Negative Potential (Red): Concentrated around the carbonyl oxygen atom, indicating the most likely site for electrophilic attack or hydrogen bond donation.
-
Positive Potential (Blue): Located around the hydrogen atoms of the aromatic rings.
-
Slightly Positive Potential (Green/Yellow): The chlorine atoms can exhibit a region of positive potential on their outermost surface, known as a "sigma-hole," which can participate in halogen bonding with electron-rich atoms.[6]
This information is critical for understanding and predicting non-covalent interactions in a protein binding pocket.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[7][8] A key aspect for dichlorophenyl methanones is the analysis of hyperconjugative interactions.
Hyperconjugation involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.[9] In our target molecules, important hyperconjugative interactions include:
-
n(O) → π(C=C):* Delocalization of a lone pair from the carbonyl oxygen into the anti-bonding orbitals of the aromatic rings.
-
π(C=C) → π(C=O):* Delocalization of electron density from the aromatic rings into the anti-bonding orbital of the carbonyl group.
-
lp(Cl) → σ(C-C):* Delocalization from the lone pairs of the chlorine atoms into adjacent anti-bonding sigma orbitals.
The stabilization energy (E(2)) associated with these interactions, calculated by NBO analysis, quantifies their importance. Larger E(2) values indicate stronger electronic delocalization, which can influence the molecule's conformation, stability, and reactivity.
Section 5: Application in Drug Development
The DFT-derived parameters serve as powerful descriptors in the drug discovery process.
-
Rational Drug Design: MEP and NBO analyses provide a rationale for modifying the chemical structure to enhance binding affinity. For instance, understanding the electrostatic potential can guide the introduction of functional groups that can form favorable interactions with specific amino acid residues in a target protein.
-
QSAR Modeling: Descriptors such as HOMO/LUMO energies, dipole moment, and atomic charges can be used to build predictive QSAR models that correlate a molecule's structural features with its biological activity (e.g., IC50 values for kinase inhibition).[3] This allows for the virtual screening of large libraries of compounds.
-
Molecular Docking: The optimized geometry and partial atomic charges derived from DFT calculations provide a more accurate representation of the ligand for molecular docking studies, leading to more reliable predictions of binding poses and affinities.
Section 6: Conclusion
This guide has outlined a comprehensive and self-validating framework for the DFT analysis of dichlorophenyl methanones. By judiciously selecting a robust level of theory, following a systematic computational workflow, and rigorously comparing calculated data with experimental benchmarks, researchers can gain profound insights into the molecular properties that govern biological activity. The application of these computational methods empowers a more rational and efficient approach to the design and development of novel therapeutics, ultimately accelerating the journey from molecular concept to clinical candidate.
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Ghosh, P., & Das, A. K. (2018). NBO contour maps showing hyperconjugation interactions. ResearchGate. Available at: [Link]
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Muthu, S. (n.d.). Research profile on ResearchGate. Page 3. Available at: [Link]
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ORCA Community Forum. (n.d.). ORCA 6.0 TUTORIALS - UVVis spectroscopy (UV/Vis). Available at: [Link]
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Goel, A., Agarwal, S., & Singh, P. P. (2012). QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents. Medicinal Chemistry Research, 21(8), 1736-1743. Available at: [Link]
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Kim, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2153. Available at: [Link]
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Wakchaure, V. C., et al. (2024). Expression of hyperconjugative stereoelectronic interactions in borazines. Chemical Communications. Available at: [Link]
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Politzer, P., et al. (2018). Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy. Inorganic Chemistry, 57(17), 10649-10657. Available at: [Link]
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University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Available at: [Link]
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Esselman, B. J., & Hill, N. J. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Journal of Chemical Education, 92(10), 1736-1741. Available at: [Link]
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SpectraBase. (n.d.). methanone - Vapor Phase IR Spectrum. Available at: [Link]
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Adebayo, O. A., et al. (2021). Descriptor-Free QSAR: Effectiveness and Screening for Putative Inhibitors of FGFR1. Molecules, 26(4), 861. Available at: [Link]
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ORCA Community Forum. (n.d.). ORCA 5.0 tutorials - UVVis spectroscopy. Available at: [Link]
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Setiawan, D., et al. (2018). Site specificity of halogen bonding involving aromatic acceptors. Physical Chemistry Chemical Physics, 20(13), 8685-8694. Available at: [Link]
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Mo, Y. (2017). Hyperconjugation in Carbocations, a BLW Study with DFT approximation. Frontiers in Chemistry, 5, 27. Available at: [Link]
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Bouyahya, A., et al. (2023). Discovery of new inhibitors of Sars-CoV: QSAR study using Density functional theory (DFT) and statistical methods. Journal of Materials and Environmental Science, 14(3), 326-336. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Available at: [Link]
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Alabugin, I. V., et al. (2011). Hyperconjugation. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(1), 109-141. Available at: [Link]
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Molecular Modeling Research Group. (2021, June 27). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium [Video]. YouTube. Available at: [Link]
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ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available at: [Link]
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El-Azab, A. S., et al. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry, 14(2), 164-178. Available at: [Link]
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Al-Zoubi, W., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 4053. Available at: [Link]
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Investigating the mechanism of action for (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
An In-depth Technical Guide to Investigating the Mechanism of Action for (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
Introduction: Unraveling the Therapeutic Potential of a Novel Diaryl Ketone
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone is a diaryl ketone with a substitution pattern that suggests potential for significant biological activity. The diaryl ketone scaffold is present in numerous compounds with diverse pharmacological effects, including enzyme inhibition and photo-activating properties.[1][2] The presence of dichlorophenyl and nitrophenyl moieties further enhances the likelihood of specific molecular interactions that could be therapeutically relevant. Given the absence of extensive research on this particular molecule, this guide provides a comprehensive framework for elucidating its mechanism of action, from initial hypothesis generation to in-depth cellular characterization. Our approach is grounded in established principles of drug discovery and is designed to provide researchers with a robust, self-validating workflow.
Hypothesized Mechanism of Action: A Focus on Kinase Inhibition
Based on the structural features of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone and the known activities of related diaryl ketones, we hypothesize that this compound functions as an inhibitor of one or more protein kinases.[3] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The electron-withdrawing nature of the chloro and nitro groups on the phenyl rings may facilitate binding to the ATP-binding pocket of certain kinases.
This hypothesis is further supported by the fact that many small molecule kinase inhibitors feature similar aromatic systems that engage in hydrophobic and hydrogen-bonding interactions within the kinase active site. Therefore, our investigative strategy will initially focus on identifying and validating potential kinase targets.
Experimental Strategy for Mechanism of Action Deconvolution
Our approach is a multi-phased, iterative process designed to progressively build a comprehensive understanding of the compound's mechanism of action.
Phase 1: Target Identification and Validation
The primary objective of this phase is to identify the specific molecular target(s) of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone.
Experimental Workflow: Target Identification
Caption: Workflow for kinase target identification and initial validation.
Detailed Protocol: Kinase Panel Screening
-
Compound Preparation: Synthesize and purify (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. Confirm identity and purity (>95%) by LC-MS and NMR. Prepare a 10 mM stock solution in DMSO.
-
Assay Plate Preparation: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or similar). The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.
-
Binding Assay: The assay measures the ability of the test compound to displace a ligand from the ATP-binding site of each kinase in the panel. The results are reported as percent inhibition.
-
Data Analysis: Identify kinases that show significant inhibition (typically >50%) at the screening concentration. These are considered primary "hits."
Rationale: A broad kinase panel provides an unbiased approach to identify potential targets without prior assumptions. This initial screen casts a wide net to capture a range of possible interactions.
Detailed Protocol: IC50 Determination
-
Compound Dilution: For each primary hit kinase, prepare a 10-point, 3-fold serial dilution of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, starting from a high concentration (e.g., 100 µM).
-
Enzymatic Assay: Perform an in vitro kinase activity assay using a purified, recombinant version of the hit kinase. A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.
-
Data Collection: Measure kinase activity at each compound concentration.
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale: Determining the IC50 quantifies the potency of the compound against each hit kinase, allowing for prioritization of the most promising targets for further investigation.
Phase 2: Biochemical and Biophysical Characterization of Target Engagement
This phase aims to confirm direct binding of the compound to the target kinase and to elucidate the mode of inhibition.
Experimental Workflow: Target Engagement and Mode of Action
Caption: Workflow for characterizing the interaction between the compound and its target.
Detailed Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified target kinase on a sensor chip.
-
Compound Injection: Flow different concentrations of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the kinase.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
Rationale: SPR provides a label-free, real-time measurement of binding kinetics and affinity, offering strong evidence of a direct interaction between the compound and the target protein.
Detailed Protocol: Mode of Inhibition Studies
-
Experimental Setup: Perform the in vitro kinase assay with varying concentrations of both the compound and the substrate (ATP).
-
Data Collection: Measure the initial reaction velocities at each combination of inhibitor and substrate concentrations.
-
Data Analysis: Generate a Lineweaver-Burk or Michaelis-Menten plot. An ATP-competitive inhibitor will increase the apparent Km of ATP without affecting Vmax.
Rationale: Understanding the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) provides critical insight into how the compound interacts with the kinase and is essential for structure-activity relationship (SAR) studies.
Phase 3: Cellular and Phenotypic Assays
This phase investigates the effects of the compound in a cellular context to link target engagement with a biological outcome.
Experimental Workflow: Cellular Effects
Caption: Workflow for assessing the compound's activity in a cellular context.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with (3,4-Dichlorophenyl)(4-nitrophenyl)methanone or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet precipitated proteins.
-
Analysis: Analyze the soluble fraction by Western blot for the target kinase.
-
Data Interpretation: Binding of the compound should stabilize the kinase, leading to a higher melting temperature compared to the vehicle control.
Rationale: CETSA provides evidence of target engagement within the complex environment of a living cell, confirming that the compound can access and bind to its intended target in a biological system.
Detailed Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Treat a relevant cell line with a dose range of the compound for various time points.
-
Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the target kinase, its phosphorylated form, and key downstream substrates. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to assess changes in protein phosphorylation.
Rationale: This experiment directly tests the hypothesis that the compound inhibits the kinase's activity in cells by measuring the phosphorylation status of its known downstream effectors.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |
| Kinase A | 95% | 0.15 |
| Kinase B | 88% | 1.2 |
| Kinase C | 55% | 8.9 |
| Kinase D | 12% | > 100 |
Table 2: Hypothetical Biophysical and Cellular Data for Kinase A
| Assay | Parameter | Value |
| SPR | KD (µM) | 0.25 |
| Mode of Inhibition | - | ATP-Competitive |
| CETSA | ΔTm (°C) | +3.5 |
| Cell Viability (EC50) | - | 1.5 µM |
Conclusion
This in-depth technical guide provides a comprehensive and logical framework for the systematic investigation of the mechanism of action of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. By following this multi-phased approach, researchers can move from a well-supported hypothesis to a detailed molecular and cellular understanding of this novel compound's biological activity. The integration of biochemical, biophysical, and cellular assays ensures a robust and self-validating process, ultimately paving the way for potential therapeutic development.
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A Comprehensive Technical Guide to the Solubility of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone in Common Laboratory Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a detailed examination of the solubility characteristics of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone (CAS No. 26189-47-9), a benzophenone derivative of significant interest in synthetic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and analytical characterization, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a predicted qualitative solubility profile in a range of common laboratory solvents, grounded in the principles of molecular polarity and intermolecular forces. Furthermore, this guide presents robust, step-by-step protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise, reliable data tailored to their specific applications. Safety considerations, derived from analogous chemical structures, are emphasized to ensure best practices in laboratory handling.
Introduction to (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone is a substituted aromatic ketone. Its molecular structure, featuring a central carbonyl bridge flanked by a dichlorinated phenyl ring and a nitrated phenyl ring, imparts a unique combination of steric and electronic properties that are pivotal to its chemical behavior and, consequently, its solubility.
1.1. Chemical Identity and Structure
-
Chemical Name: (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
-
CAS Number: 26189-47-9[1]
-
Molecular Formula: C₁₃H₇Cl₂NO₃[1]
-
Molecular Weight: 296.11 g/mol [1]
-
Structure:
1.2. Physicochemical Properties and Rationale
The solubility of a compound is dictated by its physicochemical properties in relation to the solvent. The structure of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone presents several key features:
-
Polarity: The molecule possesses significant polarity due to the electron-withdrawing effects of the nitro (-NO₂) group, the two chloro (-Cl) substituents, and the polar carbonyl (C=O) group. The carbonyl oxygen and the oxygens of the nitro group act as hydrogen bond acceptors.
-
Aromatic System: The presence of two bulky, hydrophobic benzene rings constitutes a large non-polar surface area. This feature suggests that the molecule will favor solvents capable of accommodating these aromatic systems through van der Waals forces or π-π stacking interactions.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donor groups (like -OH or -NH), which limits its ability to form strong hydrogen bonds with protic solvents. It can, however, act as a hydrogen bond acceptor.
This structural duality—a large non-polar framework combined with several highly polar functional groups—predicts a nuanced solubility profile. It is anticipated to be poorly soluble in highly polar protic solvents like water but will exhibit good solubility in polar aprotic solvents that can stabilize its dipole moment.
Theoretical Principles and Predicted Solubility Profile
The guiding principle for predicting solubility is the adage "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. While they can solvate the aromatic rings, they are ineffective at solvating the polar carbonyl and nitro functional groups. Therefore, solubility is expected to be low to moderate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Dichloromethane): These solvents possess strong dipoles capable of effectively solvating the polar regions of the target molecule, particularly the carbonyl and nitro groups. Their organic nature also accommodates the non-polar aromatic rings. This class of solvents is predicted to be the most effective for dissolving (3,4-Dichlorophenyl)(4-nitrophenyl)methanone.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by strong hydrogen-bonding networks. While the target molecule can accept hydrogen bonds, its inability to donate them and its large hydrophobic surface area will disrupt the solvent's network, making dissolution energetically unfavorable. Consequently, solubility in water is expected to be negligible, with limited solubility in lower alcohols.
Table 1: Predicted Qualitative Solubility of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | Insoluble | Large hydrophobic structure and inability to donate hydrogen bonds prevent dissolution. |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | The small alkyl group offers some non-polar interaction, but solubility is limited by H-bonding disruption. |
| Ethanol (EtOH) | Polar Protic | Sparingly to Moderately Soluble | The larger ethyl group improves solvation of the aromatic rings compared to methanol. |
| Acetone (C₃H₆O) | Polar Aprotic | Soluble | Strong dipole effectively solvates the polar functional groups. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Effectively solvates a wide range of organic compounds with low to medium polarity.[3] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Balances a polar ester group with a non-polar ethyl group, making it a good general-purpose solvent. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | High dielectric constant and strong dipole moment make it an excellent solvent for polar organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Exceptionally strong dipole and ability to solvate both polar and non-polar moieties. |
| Toluene (C₇H₈) | Non-Polar | Sparingly Soluble | Can solvate the aromatic rings via π-π interactions, but is poor at solvating the polar groups. |
| Hexane (C₆H₁₄) | Non-Polar | Insoluble | Lacks the polarity required to overcome the crystal lattice energy of the solid solute. |
Experimental Protocol for Solubility Determination
The following protocols provide a systematic and reproducible approach to determining the solubility of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone.
3.1. Critical Safety Precautions
No specific safety data sheet (SDS) is publicly available for this compound. Therefore, a conservative approach based on analogous structures is mandatory.
-
Hazard Profile (Inferred): Similar compounds, such as (4-nitrophenyl)phenyl-methanone and various nitrophenols, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4] Some are harmful or toxic if swallowed, inhaled, or in contact with skin.[5][6][7]
-
Required PPE: Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Waste Disposal: Dispose of all waste in a designated, labeled hazardous waste container in accordance with institutional and local regulations.
3.2. Protocol 1: Qualitative Solubility Assessment
This rapid method is ideal for initial solvent screening for applications like reaction setup or thin-layer chromatography (TLC).
Materials:
-
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone
-
Small test tubes (13x100 mm) and rack
-
Graduated cylinder or micropipettes
-
Spatula
-
Vortex mixer
Methodology:
-
Preparation: Place approximately 10-20 mg of the compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Agitation: Cap the test tube and vortex the mixture vigorously for 60 seconds.[2]
-
Observation: Visually inspect the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve, and the solvent remains largely clear or a suspension is formed.
-
-
Documentation: Record the observations for each solvent tested in a laboratory notebook.
3.3. Protocol 2: Quantitative Solubility Determination (Isothermal Saturation Method)
This method provides precise, quantitative solubility data (e.g., in mg/mL or mol/L) and is essential for applications in drug development, formulation, and process chemistry.
Materials:
-
Analytical balance
-
Scintillation vials or glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone to a vial (e.g., 50-100 mg). The key is to ensure undissolved solid remains at equilibrium. b. Accurately pipette a known volume of the chosen solvent into the vial (e.g., 5.0 mL). c. Securely cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Equilibration: a. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to let the excess solid settle. b. Carefully draw a sample from the supernatant using a syringe. Avoid disturbing the solid at the bottom. c. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates.
-
Analysis: a. Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve. b. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). c. Calculate the concentration of the saturated solution by accounting for the dilution factor. This concentration represents the quantitative solubility of the compound in that solvent at the specified temperature.
Workflow for Quantitative Solubility Determination
The following diagram illustrates the logical flow of the isothermal saturation method.
Caption: Workflow for quantitative solubility determination via the isothermal saturation method.
Conclusion
References
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An In-Depth Technical Guide for the Initial Screening of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone for Anticancer Properties
Preamble: The Scientific Rationale for Investigation
The pursuit of novel anticancer therapeutics is a cornerstone of oncological research. The chemical scaffold of benzophenone and its derivatives has emerged as a promising area of investigation, with numerous studies highlighting their potential as cytotoxic agents against various cancer cell lines.[1][2][3][4] This guide outlines a comprehensive, multi-tiered strategy for the initial preclinical evaluation of a specific, yet under-investigated compound: (3,4-Dichlorophenyl)(4-nitrophenyl)methanone.
The rationale for focusing on this particular molecule is twofold. Firstly, the presence of the dichlorophenyl group is a feature found in other compounds that have demonstrated notable anticancer activity. For instance, certain dichlorophenyl urea and thiazolidinedione derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[5][6] Secondly, the benzophenone core itself is a well-established pharmacophore in numerous biologically active compounds, including those with demonstrated anticancer effects.[1][7][8] The combination of these two moieties in (3,4-Dichlorophenyl)(4-nitrophenyl)methanone warrants a thorough investigation into its potential as a novel anticancer agent.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a structured and scientifically rigorous framework for the initial in vitro screening of this compound. The methodologies described herein are designed to be self-validating, with each stage of the investigation building upon the previous one to create a comprehensive preliminary profile of the compound's anticancer potential.
Part 1: Foundational Cytotoxicity Assessment
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects across a panel of clinically relevant cancer cell lines. This broad screening approach helps to identify sensitive cancer types and establish a preliminary therapeutic window.
Selection of a Diverse Cancer Cell Line Panel
The choice of cell lines is critical for obtaining meaningful and generalizable results. A well-curated panel should include representatives from major cancer types, such as:
-
Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) to assess activity in different subtypes.
-
Prostate Cancer: PC-3 and DU145, representing androgen-independent prostate cancer.
-
Lung Cancer: A549 (non-small cell lung cancer).
-
Colon Cancer: HCT116 and HT-29.
-
Leukemia: K562 (chronic myelogenous leukemia) and Jurkat (acute T-cell leukemia) to represent hematological malignancies.
-
Normal (Non-Cancerous) Cell Line: A non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human fibroblasts, should be included to assess the compound's selectivity for cancer cells.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate the selected cancer and normal cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Data Presentation and Interpretation
The IC₅₀ values should be summarized in a clear and concise table for easy comparison across the different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast | Experimental Data | Experimental Data |
| MDA-MB-231 | Breast | Experimental Data | Experimental Data |
| PC-3 | Prostate | Experimental Data | Experimental Data |
| A549 | Lung | Experimental Data | Experimental Data |
| HCT116 | Colon | Experimental Data | Experimental Data |
| K562 | Leukemia | Experimental Data | Experimental Data |
| HEK293 | Normal | Experimental Data | Experimental Data |
A significant difference in the IC₅₀ values between the cancer cell lines and the normal cell line would suggest a degree of cancer cell selectivity, a desirable characteristic for a potential therapeutic agent.
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of the compound is established, the next logical step is to determine the mode of cell death it induces. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Anticancer drugs that induce apoptosis are generally preferred as they are less likely to cause inflammation.
Experimental Workflow for Apoptosis/Necrosis Differentiation
Caption: Workflow for Investigating the Mechanism of Cell Death.
Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for differentiating between apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat the selected sensitive cancer cell line(s) with (3,4-Dichlorophenyl)(4-nitrophenyl)methanone at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells.
-
Experimental Protocol: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Lyse the cells to release their cytoplasmic contents.
-
Assay: Use a commercially available caspase-3/7 activity assay kit, which typically involves a substrate that fluoresces or becomes colored upon cleavage by active caspases.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Compare the caspase activity in treated cells to that in untreated and positive control (e.g., staurosporine-treated) cells.
A significant increase in caspase-3/7 activity would provide strong evidence that the compound induces apoptosis.
Part 3: Investigating Cell Cycle Effects
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Step-by-Step Methodology:
-
Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the fixed cells with RNase A to remove RNA and then stain the DNA with Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase would indicate cell cycle arrest at that checkpoint.
Part 4: Preliminary Mechanistic Insights
Based on the initial screening results, preliminary investigations into the molecular mechanism of action can be initiated. Given that many dichlorophenyl and benzophenone derivatives have been reported to modulate key signaling pathways, a logical starting point would be to investigate the Akt signaling pathway, which is a central regulator of cell survival and proliferation.[9]
Proposed Signaling Pathway for Investigation
Caption: Proposed Signaling Pathway for Investigation.
Experimental Protocol: Western Blot Analysis of Key Signaling Proteins
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with the compound and then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the Akt pathway (e.g., total Akt, phospho-Akt, Bcl-2, Bax, and cleaved caspase-3).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the proteins of interest.
-
Data Analysis: Analyze the changes in the expression and phosphorylation status of these proteins in response to treatment with the compound.
A decrease in the levels of phospho-Akt and the anti-apoptotic protein Bcl-2, coupled with an increase in the pro-apoptotic protein Bax and cleaved caspase-3, would support the hypothesis that (3,4-Dichlorophenyl)(4-nitrophenyl)methanone induces apoptosis through the inhibition of the Akt signaling pathway.
Conclusion and Future Directions
This technical guide provides a robust framework for the initial in vitro screening of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone for its anticancer properties. The proposed experiments are designed to provide a comprehensive preliminary assessment of the compound's cytotoxicity, mechanism of cell death, and potential molecular targets. Positive results from this initial screening would provide a strong rationale for more advanced preclinical studies, including in vivo efficacy studies in animal models, detailed pharmacokinetic and pharmacodynamic profiling, and further elucidation of its molecular mechanism of action.
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Morgan, L. R., et al. (2003). Design, synthesis, and anticancer properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and analogues. Journal of Medicinal Chemistry, 46(22), 4676-4685. [Link]
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Pal, K., et al. (2018). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Scientific Reports, 8(1), 16259. [Link]
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Saidi, L., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1041-1048. [Link]
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Crincoli, C. M., et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology in Vitro, 25(3), 745-751. [Link]
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Gülçin, İ., et al. (2012). Synthesis and Antioxidant Properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. Archiv der Pharmazie, 345(8), 647-655. [Link]
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Ha, J., et al. (2021). Anti-invasion and anti-proliferation effects of 3-acetyl-5,8-dichloro-2-((2,4-di-chlorophenyl)amino)quinolin-4(1H)-one (ADQ) via regulation of Akt and Twist1 in liver cancer cells. PLoS One, 16(5), e0251878. [Link]
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Li, Y., et al. (2022). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 12(34), 22163-22174. [Link]
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The Intricate Dance of Light and Matter: A Technical Guide to the Nonlinear Optical Properties of Nitrophenyl Methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced materials that can manipulate light in unprecedented ways, the field of nonlinear optics (NLO) has emerged as a cornerstone of modern photonics and optoelectronics. Organic molecules, with their vast structural diversity and tunable electronic properties, have garnered significant attention as promising candidates for NLO applications. Among these, nitrophenyl methanone derivatives have carved out a significant niche, demonstrating remarkable second and third-order NLO responses. This technical guide delves into the core principles governing the NLO properties of these fascinating molecules, offering a comprehensive overview of their synthesis, characterization, and the critical structure-property relationships that dictate their performance.
The Foundation: Understanding Nonlinear Optics in Organic Systems
At its core, nonlinear optics describes the behavior of light in a material where the polarization density P responds nonlinearly to the electric field E of the light. This phenomenon becomes significant at high light intensities, such as those produced by lasers. For organic molecules, the key to a strong NLO response lies in their molecular architecture, specifically the arrangement of electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge. This "push-pull" system facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecule's dipole moment and consequently, a high hyperpolarizability.[1]
Nitrophenyl methanone derivatives are archetypal examples of such D-π-A systems. The nitro group (-NO2) is a powerful electron acceptor, while the methanone (carbonyl) group acts as part of the conjugated bridge, connecting the nitrophenyl ring to another aromatic system that can be functionalized with various donor groups. The delocalization of π-electrons across this framework is a critical factor in enhancing the NLO response.[2]
Crafting the Molecules: Synthesis of Nitrophenyl Methanone Derivatives
The most prevalent and efficient method for synthesizing nitrophenyl methanone derivatives, particularly those belonging to the chalcone family, is the Claisen-Schmidt condensation .[3][4] This base-catalyzed reaction involves the condensation of a substituted acetophenone (containing the nitrophenyl moiety) with an aromatic aldehyde.
Experimental Protocol: Claisen-Schmidt Condensation for (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
Causality: The choice of a strong base, such as sodium hydroxide, is crucial for deprotonating the α-carbon of the acetophenone, forming a reactive enolate ion. This nucleophile then attacks the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol addition product is driven by the formation of a highly conjugated and stable chalcone structure. Ethanol is a common solvent as it effectively dissolves the reactants and the base.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 4-nitroacetophenone and 10 mmol of benzaldehyde in 20 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Slowly add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution to the reaction mixture with continuous stirring. The addition should be dropwise to control the reaction temperature.
-
Reaction Monitoring: Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Product Isolation: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate of the chalcone will form.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual base. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[4]
Caption: Workflow of the Claisen-Schmidt condensation for chalcone synthesis.
Unveiling the Nonlinearity: Experimental Characterization
The determination of the NLO properties of nitrophenyl methanone derivatives relies on sophisticated experimental techniques. The Z-scan method is a widely used and powerful tool for measuring third-order NLO parameters.
The Z-scan Technique
The Z-scan technique is a single-beam method that allows for the simultaneous measurement of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[5] The experiment involves translating a sample along the propagation path (z-axis) of a focused laser beam and measuring the transmittance through a finite aperture in the far field.
Causality: As the sample moves through the focal point, the intensity of the laser beam it experiences changes. This varying intensity induces a nonlinear phase distortion in the beam, which in turn alters its wave front. The "closed-aperture" Z-scan is sensitive to these phase changes, allowing for the determination of n₂. A "valley" followed by a "peak" in the transmittance curve indicates a positive (self-focusing) nonlinearity, while a "peak" followed by a "valley" signifies a negative (self-defocusing) nonlinearity. The "open-aperture" Z-scan, where all the transmitted light is collected, is insensitive to phase distortions and is used to measure the nonlinear absorption (β).
Step-by-Step Methodology for Z-scan Measurement:
-
Sample Preparation: Dissolve the nitrophenyl methanone derivative in a suitable solvent (e.g., chloroform or DMF) to a known concentration. The solution is placed in a cuvette with a known path length (typically 1 mm).
-
Experimental Setup: A laser beam (e.g., a Q-switched Nd:YAG laser at 532 nm) is focused using a lens. The sample cuvette is mounted on a translation stage that moves it along the z-axis through the focal point. The transmitted beam passes through an aperture and is detected by a photodetector. For open-aperture measurements, the aperture is removed.
-
Data Acquisition: The transmittance of the sample is recorded as a function of its position 'z'.
-
Data Analysis:
-
Closed-Aperture: The normalized transmittance data is analyzed to determine the on-axis nonlinear phase shift (ΔΦ₀), from which the nonlinear refractive index (n₂) can be calculated.
-
Open-Aperture: The normalized transmittance data is fitted to a theoretical model to extract the nonlinear absorption coefficient (β).
-
-
Calculation of Third-Order Susceptibility: The real and imaginary parts of the third-order nonlinear optical susceptibility (χ⁽³⁾) can be calculated from n₂ and β, respectively. The second hyperpolarizability (γ), a molecular property, can then be determined from χ⁽³⁾.
Caption: Simplified schematic of a Z-scan experimental setup.
The Power of Prediction: Computational Modeling
Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the NLO properties of molecules.[6][7] By calculating the molecular orbitals and their response to an applied electric field, DFT can provide valuable insights into the hyperpolarizabilities (β for second-order and γ for third-order).
Causality: The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. For NLO properties, hybrid functionals that include a portion of exact Hartree-Fock exchange, such as B3LYP and CAM-B3LYP, often provide a good balance of accuracy and computational cost.[8] Larger basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p)) are necessary to accurately describe the electron distribution, which is crucial for calculating hyperpolarizabilities.
Protocol for DFT Calculation of Second Hyperpolarizability (γ)
-
Molecular Geometry Optimization: The first step is to obtain the ground-state geometry of the nitrophenyl methanone derivative. This is typically done using a functional like B3LYP with a reasonably large basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Hyperpolarizability Calculation: The second hyperpolarizability (γ) is then calculated using a more sophisticated functional and a larger basis set (e.g., CAM-B3LYP/6-311++G(d,p)). This is often done using the Polar keyword in Gaussian software, which calculates the response to an external electric field.[9]
-
Analysis of Results: The output of the calculation provides the components of the γ tensor. The average second hyperpolarizability can be calculated from these components. These theoretical values can then be compared with experimental results.
Structure-Property Relationships: The Key to Molecular Design
The NLO properties of nitrophenyl methanone derivatives are highly sensitive to their molecular structure. Understanding these relationships is crucial for the rational design of new materials with enhanced NLO performance.
-
Strength of Donor and Acceptor Groups: Increasing the electron-donating strength of the substituent on the phenyl ring and the electron-accepting strength of the nitro group generally leads to a larger intramolecular charge transfer and, consequently, a higher hyperpolarizability.[10][11]
-
π-Conjugated Bridge: The length and nature of the π-conjugated system connecting the donor and acceptor groups play a significant role. Extending the conjugation length generally increases the NLO response.[12]
-
Substituent Position: The position of the substituents on the aromatic rings can influence the planarity of the molecule and the efficiency of the ICT process. For instance, ortho-substitution can sometimes lead to steric hindrance, which may disrupt conjugation and reduce the NLO response.[13]
Quantitative Data Summary
The following table summarizes representative third-order NLO properties for some nitrophenyl derivatives, illustrating the impact of structural modifications.
| Compound | n₂ (x 10⁻¹¹ esu) | β (cm/GW) | χ⁽³⁾ (x 10⁻¹³ esu) | γ (x 10⁻³¹ esu) | Reference |
| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | -2.53 | 2.99 | 2.72 | 0.281 | [14] |
| (2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one | ~10⁻⁷ (cm²/GW) | ~10⁻³ | ~10⁻¹⁴ | ~10⁻³² | [15] |
| (2E)-3[4(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one | ~10⁻⁷ (cm²/GW) | ~10⁻³ | ~10⁻¹⁴ | ~10⁻³² | [15] |
Note: Direct comparison between different studies can be challenging due to variations in experimental conditions (e.g., laser wavelength, pulse duration, solvent).
Future Perspectives and Applications
The continued exploration of nitrophenyl methanone derivatives holds immense promise for the development of next-generation photonic and optoelectronic devices. Their strong and tunable NLO properties make them suitable for a wide range of applications, including:
-
Optical Limiting: Protecting sensitive optical sensors and human eyes from high-intensity laser radiation.
-
All-Optical Switching: Enabling the control of light with light for high-speed data processing.
-
Optical Data Storage: Increasing the density and speed of data storage systems.
-
Bio-imaging: As probes for two-photon microscopy, offering deeper tissue penetration and reduced photodamage.
The synergistic combination of rational molecular design, efficient synthesis, and advanced characterization techniques will undoubtedly pave the way for the discovery of novel nitrophenyl methanone derivatives with even more remarkable N-LO properties, pushing the boundaries of what is possible in the realm of light manipulation.
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An In-Depth Technical Guide to the Structure Elucidation of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, a diaryl methanone of interest in pharmaceutical and materials science research. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven narrative that mirrors the logical process of scientific discovery. We will explore the strategic application of multi-faceted analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the unambiguous confirmation of the molecular structure. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and validated methodology for the characterization of novel organic compounds.
Introduction: The Significance of Diaryl Methanones
The benzophenone, or diaryl methanone, core is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities and are utilized as photoinitiators in polymer chemistry. The specific substitution pattern on the phenyl rings of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone—featuring a dichlorinated ring and a nitro-substituted ring—suggests potential applications requiring specific electronic and steric properties. Accurate and irrefutable structure determination is the foundational pillar upon which all subsequent research and development efforts are built.
This guide will detail a systematic approach to confirming the molecular structure of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, emphasizing the synergy between different analytical methods to create a self-validating system of evidence.
Proposed Synthesis: A Rational Approach to the Target Molecule
A plausible and efficient route to synthesize (3,4-Dichlorophenyl)(4-nitrophenyl)methanone is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct method for forming the key carbonyl bridge between the two aromatic rings.
Synthetic Pathway
The proposed synthesis involves the reaction of 1,2-dichlorobenzene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Sources
Methodological & Application
Application Note & Protocol: A Guide to the Friedel-Crafts Synthesis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
Introduction: The Significance of Substituted Benzophenones
Diaryl ketones, particularly substituted benzophenones, represent a critical structural motif in medicinal chemistry and materials science. The presence of varied functional groups on the phenyl rings allows for the fine-tuning of their pharmacological, photochemical, and physical properties. The target molecule of this guide, (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, incorporates the electron-withdrawing nitro and chloro substituents, making it a valuable intermediate for the synthesis of a range of compounds, including potential therapeutic agents and specialized polymers. This guide provides a comprehensive protocol for its synthesis via the Friedel-Crafts acylation, a cornerstone of aromatic chemistry.
The Underlying Chemistry: Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1][2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[3]
The mechanism proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, creating a highly reactive acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[1]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is regenerated in this step.
However, a stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst, temporarily deactivating it.[3]
Experimental Protocol: Synthesis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
This protocol details a representative method for the synthesis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. Due to the presence of deactivating groups on both the acyl chloride and the aromatic substrate, the reaction may require more stringent conditions than a standard Friedel-Crafts acylation.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | CAS No. |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | -17 | 180-183 | 1.306 | 95-50-1 |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 71-74 | 155 (15 mmHg) | - | 122-04-3 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 192.4 | 180 (subl.) | 2.44 | 7446-70-0 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 | 75-09-2 |
| Hydrochloric acid (conc.) | HCl | 36.46 | - | - | 1.18 | 7647-01-0 |
| Deionized Water | H₂O | 18.02 | 0 | 100 | 1.00 | 7732-18-5 |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | - | - | 144-55-8 |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | - | - | - | 7647-14-5 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | 2.66 | 7487-88-9 |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler (or a drying tube), and a dropping funnel, add anhydrous aluminum chloride (1.2 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane as the solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Formation of the Acylium Ion Complex:
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Transfer this solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the temperature at 0 °C. A colored complex should form.
-
-
Friedel-Crafts Acylation:
-
Add 1,2-dichlorobenzene (1.0 eq) to the dropping funnel.
-
Add the 1,2-dichlorobenzene dropwise to the reaction mixture over 30 minutes at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux (approximately 40-45 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone.
Purification and Characterization
The crude product obtained is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.
Expected Characterization Data
| Property | Expected Value |
| Appearance | Off-white to yellow solid |
| Molecular Formula | C₁₃H₇Cl₂NO₃ |
| Molecular Weight | 296.11 g/mol [4] |
| Melting Point | Expected to be in the range of 140-160 °C (based on similar compounds) |
| ¹H NMR | Aromatic protons expected in the range of δ 7.5-8.5 ppm |
| ¹³C NMR | Carbonyl carbon ~195 ppm; aromatic carbons ~120-150 ppm |
| IR (cm⁻¹) | ~1660 (C=O stretch), ~1520 & ~1350 (NO₂ stretches), ~850 (C-Cl stretch) |
| Mass Spec (EI) | m/z 295/297/299 (M⁺, isotopic pattern for 2 Cl atoms) |
Safety and Handling Precautions
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Nitrobenzoyl chloride is a lachrymator and corrosive. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and suspected carcinogen. Handle in a fume hood.
-
The reaction quench with water/acid is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.
Trustworthiness and Self-Validation
The protocol described is based on the well-established principles of the Friedel-Crafts acylation.[2] The success of the synthesis can be validated at several stages:
-
TLC Monitoring: The consumption of starting materials and the formation of a new, more polar product spot can be tracked.
-
Work-up Observations: The formation of a precipitate upon quenching indicates the presence of the product-catalyst complex.
-
Spectroscopic Analysis: The obtained analytical data (NMR, IR, MS) should be consistent with the expected structure of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. The melting point of the purified product should be sharp.
References
-
PubChem. (3,4-Dichloro-4'-nitrochalcone). National Center for Biotechnology Information. Retrieved from [Link]
- Ghosez, L., et al. (1980). α-CHLORO ENAMINES, REACTIVE INTERMEDIATES FOR SYNTHESIS: 1-CHLORO-N,N,2-TRIMETHYLPROPENYLAMINE. Organic Syntheses, 59, 26.
-
PrepChem. (2023). Synthesis of 4,4'-dichlorobenzophenone. Retrieved from [Link]
-
Wikipedia. (2023). 4,4'-Dichlorobenzophenone. Retrieved from [Link]
- Journal of the Chemical Society C: Organic. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 838.
- MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.
- Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
- PubMed. (2012). Synthesis and Antioxidant Properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. Archiv der Pharmazie, 345(11), 876-884.
-
PubChem. (n.d.). (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]
- Beilstein Journals. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 12, 2146-2151.
-
National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]
-
National Institutes of Health. (n.d.). (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... Retrieved from [Link]
- Google Patents. (n.d.). United States Patent Office.
-
ResearchGate. (n.d.). Preparation and characterization of novel 3-(4-chlorophenyl)-1-nitrophenyl-5-substituted formazan. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
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- 4. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Cytotoxicity of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone in MCF-7 Human Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the cytotoxic effects of the compound (3,4-Dichlorophenyl)(4-nitrophenyl)methanone on the MCF-7 human breast adenocarcinoma cell line. Detailed, field-tested protocols for cell culture, cytotoxicity assessment, and mechanistic assays are presented. This guide is designed to ensure reproducible and reliable data generation for researchers in oncology, drug discovery, and toxicology. The protocols herein cover the maintenance of MCF-7 cells, determination of cell viability via MTT assay, assessment of cell membrane integrity through LDH release, and evaluation of apoptosis induction by measuring Caspase-3/7 activity. Furthermore, a potential avenue for mechanistic investigation involving the ERK/MAPK signaling pathway is discussed.
Introduction: (3,4-Dichlorophenyl)(4-nitrophenyl)methanone and MCF-7 Cells
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone is a synthetic compound with a chemical structure that suggests potential biological activity. The presence of dichlorinated and nitrated phenyl rings in related molecules has been associated with cytotoxic effects in various cancer cell lines.[1][2] Therefore, a systematic evaluation of its cytotoxic potential is warranted.
The MCF-7 cell line, derived from a human breast adenocarcinoma, is a well-characterized and widely used model in cancer research.[3] These cells are estrogen receptor-positive and retain many characteristics of differentiated mammary epithelium, making them a relevant in vitro model for studying breast cancer biology and for the preliminary screening of potential therapeutic agents.[3]
This application note will guide the user through a multi-faceted approach to characterizing the cytotoxic profile of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone in MCF-7 cells.
Materials and Reagents
Cell Culture
-
MCF-7 cell line (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit
-
Caspase-3/7 Glo Assay Kit
Experimental Protocols
MCF-7 Cell Culture and Maintenance
Proper cell culture technique is paramount for obtaining reliable and reproducible results.
Protocol 1: Thawing and Culturing MCF-7 Cells [3][4][5][6][7]
-
Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Rapidly thaw the cryopreserved vial of MCF-7 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
Protocol 2: Passaging MCF-7 Cells [4][5][6]
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new culture flask containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C and 5% CO2.
Figure 2: Example of a dose-response curve for IC50 determination.
Mechanistic Insights: Investigating the ERK/MAPK Pathway
The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. [8][9]Dysregulation of this pathway is common in many cancers, including breast cancer. [10][11]Given that many cytotoxic compounds exert their effects by modulating key signaling pathways, investigating the effect of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone on ERK1/2 phosphorylation would be a logical next step. A decrease in phosphorylated ERK1/2 (p-ERK1/2) following treatment would suggest that the compound may interfere with this pro-survival pathway, leading to apoptosis.
Figure 3: Hypothetical inhibition of the ERK/MAPK pathway by the test compound.
Troubleshooting
-
Compound Precipitation: If the compound precipitates in the culture medium, prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration remains non-toxic to the cells.
-
High Variability in Results: Inconsistent cell seeding density is a common cause of variability. Ensure a single-cell suspension during passaging and accurate cell counting. Edge effects in 96-well plates can also contribute; avoid using the outer wells or fill them with sterile PBS.
-
Low Signal in Assays: Ensure that the cell number and incubation times are optimized for each assay. For luminescent assays, check for expired reagents.
Conclusion
This application note provides a robust framework for the cytotoxic evaluation of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone in MCF-7 cells. By employing a combination of viability, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive understanding of the compound's cellular effects. The suggested investigation into the ERK/MAPK pathway offers a potential direction for elucidating its mechanism of action. Adherence to these detailed protocols will facilitate the generation of high-quality, reproducible data essential for advancing drug discovery and development efforts.
References
-
LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]
-
ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]
- Yu, X., et al. (2010). Rapid activation of ERK1/2 and AKT in human breast cancer cells by cadmium. Molecular and Cellular Biochemistry, 343(1-2), 163-171.
- Rezaei, Z., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Advances, 11(26), 15723-15735.
-
MCF-7 Culture Protocol. (n.d.). Retrieved from [Link]
- Inoue, S., et al. (2009). Ordering of caspases in cells undergoing apoptosis by the intrinsic pathway.
- Rajeswari, R., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 66-69.
- Mousavi, S. H., et al. (2013). Different Expression of Extracellular Signal-Regulated Kinases (ERK) 1/2 and Phospho-Erk Proteins in MBA-MB-231 and MCF-7 Cells after Chemotherapy with Doxorubicin or Docetaxel. Iranian Journal of Basic Medical Sciences, 16(11), 1186-1191.
- Davis, J. W., 2nd, et al. (2001). The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line. Toxicology and Applied Pharmacology, 172(2), 89-98.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
- Gopisetty, M. K., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1327-1338.
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Kamalanathan, D., & Natarajan, D. (2016). Antiproliferative and Antioxidant Potential of Leaf and Leaf Derived Callus Extracts of Aerva lanata (L.) Juss. Ex Schult. Against Human Breast Cancer (MCF-7) Cell Lines. ResearchGate. Retrieved from [Link]
-
How to culture MCF7 cells?. (2012). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]
- De Kimpe, N., et al. (1994). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Journal of Medicinal Chemistry, 37(13), 2046-2053.
-
MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. (2023). YouTube. Retrieved from [Link]
- Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Experimental and Therapeutic Medicine, 19(3), 1997-2007.
- Stone, S., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908.
-
MTT assay protocol. (2023). protocols.io. Retrieved from [Link]
- Prokopenko, O. V., & Kravchenko, I. M. (2018). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Wiadomości Lekarskie, 71(2 pt 2), 406-410.
-
Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. (2024). Reddit. Retrieved from [Link]
- Tebbe, C. E., et al. (2023). Navigating the ERK1/2 MAPK Cascade. International Journal of Molecular Sciences, 24(22), 16428.
- Lange, C. A. (2004). Difficulty demonstrating estradiol-mediated Erk1/2 phosphorylation in MCF-7 cells.
- Atioglu, Z., et al. (2014). 3-(2,4-Dichlorophenoxy)-1-(4-methoxybenzyl)-4-(4-nitrophenyl)azetidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793-o794.
- Madsen, M. W., et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology Letters, 205(2), 178-184.
- Madsen, M. W., et al. (2011). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Toxicology Letters, 205(2), 178-184.
-
PubChem. (n.d.). (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone. Retrieved from [Link]
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Application Notes & Protocols: A Framework for the In Vitro Evaluation of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
Introduction: Characterizing a Novel Benzophenone Derivative
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone is a diaryl methanone, a chemical scaffold present in numerous biologically active compounds. The presence of dichlorophenyl and nitrophenyl moieties suggests potential for significant biological activity, including cytotoxic and antiproliferative effects, as observed in structurally related compounds.[1] A robust, systematic in vitro evaluation is the foundational step in characterizing the pharmacological and toxicological profile of such a novel chemical entity.[2][3] This process is critical in early-stage drug discovery to identify potential therapeutic applications or flag toxicity concerns long before advancing to more complex and costly development stages.[4][5]
This guide provides a comprehensive framework for the initial in vitro characterization of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. It is designed for researchers in drug development and cell biology, offering a tiered, logical approach to assessing the compound's cellular impact. The protocols herein are built on established methodologies and emphasize the importance of self-validating experimental design, including appropriate controls and data interpretation strategies to ensure scientific rigor. We will proceed from broad assessments of cytotoxicity to more nuanced investigations of cell death mechanisms and preliminary genotoxicity.
Section 1: Foundational Steps: Compound Handling and Cell Line Selection
1.1. Compound Solubility and Stock Solution Preparation
Accurate and reproducible results begin with proper compound handling. (3,4-Dichlorophenyl)(4-nitrophenyl)methanone is a hydrophobic molecule, necessitating the use of an organic solvent for solubilization.
-
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and relatively low cytotoxicity at concentrations typically below 0.5% (v/v) in cell culture media. It is imperative to determine the final DMSO concentration in all experimental wells and maintain it consistently across all treatments, including vehicle controls.
-
Protocol:
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone in 100% cell culture-grade DMSO.
-
Vortex thoroughly and use gentle warming (37°C) if necessary to ensure complete dissolution.
-
Aliquot the primary stock into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause precipitation.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For experiments, prepare intermediate dilutions from the primary stock in 100% DMSO. Subsequently, dilute these into cell culture medium to achieve the final desired treatment concentrations, ensuring the final DMSO concentration remains constant and non-toxic (e.g., ≤0.1%).
-
1.2. Rationale for Cell Line Selection
The choice of cell lines is critical for contextualizing the compound's activity. A well-considered panel should include both cancer and non-cancerous cell lines to probe for potential anti-cancer selectivity.
-
Expert Insight: Based on data from similar dichlorophenyl- and nitrophenyl-containing compounds that show efficacy against breast cancer, the MCF-7 (human breast adenocarcinoma) cell line is a logical starting point.[1] To assess cytotoxic selectivity, a non-cancerous cell line such as HEK293 (human embryonic kidney cells) or HaCaT (immortalized human keratinocytes) should be tested in parallel.[4] This dual approach allows for the determination of a therapeutic window, a key parameter in drug development.
| Cell Line | Type | Rationale for Inclusion |
| MCF-7 | Human Breast Adenocarcinoma | Relevant cancer model based on literature for similar compounds.[1] |
| HEK293 | Human Embryonic Kidney | Widely used "normal" cell line to assess baseline cytotoxicity and selectivity.[4] |
| A549 | Human Lung Carcinoma | Representative of another common cancer type to broaden the activity screen. |
| HaCaT | Human Keratinocytes (Immortalized) | Non-cancerous epithelial cell line for selectivity profiling. |
Section 2: A Tiered Strategy for In Vitro Testing
A logical workflow ensures that each experiment informs the next, building a comprehensive profile of the compound's activity. Our proposed strategy begins with a broad assessment of cell viability, followed by investigations into the mechanism of cell death and potential genotoxicity.
Caption: Tiered workflow for in vitro evaluation of the test compound.
Section 3: Core Experimental Protocols
3.1. Protocol: Assessment of General Cytotoxicity by MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.[6][7] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.
-
Self-Validation: The protocol includes vehicle controls (media + DMSO) to establish baseline viability (100%), a positive control (e.g., Doxorubicin) to confirm assay sensitivity to a known cytotoxic agent, and blank wells (media only) for background subtraction.
Materials:
-
Selected cell lines (e.g., MCF-7, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-channel pipette, microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration) and positive control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and long enough to assess effects on proliferation.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
3.2. Protocol: Differentiating Apoptosis and Necrosis
To understand how the compound induces cell death, it's essential to distinguish between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).[8] This can be achieved by concurrently measuring lactate dehydrogenase (LDH) release (a marker of necrosis) and caspase-3/7 activity (a hallmark of apoptosis).
-
Expert Insight: Running these assays in parallel on the same cell population provides a powerful, validated snapshot of the cell death mechanism. A compound might induce a mix of both, and the ratio can be dose-dependent.
Materials:
-
Commercially available kits for LDH release (e.g., CyQUANT™ LDH Cytotoxicity Assay) and Caspase-3/7 activity (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).
-
Cells treated as described in Protocol 3.1, using concentrations at, below, and above the determined IC₅₀.
-
Fluorescence microplate reader.
Step-by-Step Methodology (Combined Assay):
-
Cell Treatment: Seed and treat cells in a 96-well plate (preferably a black-walled, clear-bottom plate for fluorescence) as described for the MTT assay. Use concentrations such as 0.5x, 1x, and 2x the IC₅₀ value. Include appropriate controls (vehicle, positive control for apoptosis like Staurosporine, and a lysis control for LDH).
-
LDH Assay (Necrosis):
-
After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Proceed with the LDH assay according to the manufacturer's protocol. This typically involves adding a reaction mixture and measuring absorbance after a 30-minute incubation at room temperature.
-
-
Caspase-3/7 Assay (Apoptosis):
-
To the remaining 50 µL of cells in the original plate, add the Caspase-3/7 detection reagent as per the manufacturer's protocol.
-
Incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence intensity (e.g., excitation/emission ~491/516 nm).
-
-
Data Analysis:
-
For the LDH assay, calculate % cytotoxicity relative to the lysis control.
-
For the Caspase-3/7 assay, express the results as fold-change in fluorescence over the vehicle control.
-
Plot the results for both assays against the compound concentration.
-
Caption: Relationship between cell fate and corresponding in vitro assays.
3.3. Protocol: In Vitro Micronucleus Test for Genotoxicity
Genotoxicity testing is a regulatory requirement and a critical safety assessment.[9][10] The in vitro micronucleus assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[11] Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes left behind during cell division.
-
Trustworthiness: This assay must be performed with and without metabolic activation (e.g., using a liver S9 fraction) to detect compounds that become genotoxic only after being metabolized. The protocol must include positive controls for both conditions (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
Materials:
-
Cell line with stable karyotype and low background micronucleus frequency (e.g., CHO-K1, L5178Y, or TK6).
-
Cytochalasin B (to block cytokinesis, resulting in binucleated cells).
-
S9 fraction for metabolic activation.
-
Microscope slides, fixatives (Methanol/Acetic Acid), and DNA stain (e.g., Acridine Orange or DAPI).
-
High-content imaging system or fluorescence microscope.
Abbreviated Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells and allow them to grow for 24 hours. Treat with the test compound for a short period (e.g., 3-6 hours) in the presence and absence of S9 mix. A second treatment arm with continuous exposure (e.g., 24 hours) without S9 is also required.
-
Recovery and Cytokinesis Block: Remove the compound and wash the cells. Add fresh medium containing Cytochalasin B and incubate for a period equivalent to 1.5-2 cell cycles.
-
Cell Harvesting and Slide Preparation: Harvest the cells via trypsinization, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining and Scoring: Stain the slides with a fluorescent DNA dye. Score at least 2000 binucleated cells per concentration for the presence of micronuclei, according to established OECD guidelines.
-
Data Analysis: Analyze the frequency of micronucleated binucleated cells. A statistically significant, dose-dependent increase in micronuclei compared to the vehicle control indicates a positive (genotoxic) result. Cytotoxicity is also measured concurrently (e.g., by assessing the ratio of mono-, bi-, and multi-nucleated cells) to ensure that genotoxicity is not an artifact of excessive cell death.
References
-
Knoevenagel condensation of 3,4-dichloro- and 2,6-dichlorophenylacetonitriles gave a library of dichlorophenylacrylonitriles. Our leads (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) and (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) displayed 0.56±0.03 and 0.127±0.04 μm growth inhibition (GI50 ) and 260-fold selectivity for the MCF-7 breast cancer cell line. Source: PubMed, [Link]
-
Complex in vitro model: A transformative model in drug development and precision medicine. Source: National Institutes of Health (NIH), [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Source: National Institutes of Health (NIH), [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Source: MDPI, [Link]
-
In Vitro Pharmacology - Drug Discovery & Development. Source: QIMA Life Sciences, [Link]
-
In vitro studies in drug discovery and development: An analysis of study objectives and application of good laboratory practices (GLP). Source: ResearchGate, [Link]
-
3,4-Dichloro-4'-nitrochalcone. Source: PubChem, [Link]
-
In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. Source: PubMed, [Link]
-
Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Source: GOV.UK, [Link]
-
In Vitro Genotoxicity Study. Source: Creative Biolabs, [Link]
-
Novel In Vitro Models for Drug Discovery. Source: Charles River Laboratories, [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Source: National Institutes of Health (NIH), [Link]
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High-Performance Liquid Chromatography (HPLC) for the Definitive Purity Analysis of Pharmaceutical Compounds
An Application Note and Protocol from a Senior Application Scientist
Abstract: This document provides a comprehensive guide to developing, validating, and implementing robust High-Performance Liquid Chromatography (HPLC) methods for purity analysis in the pharmaceutical industry. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind critical decisions in method development and validation, reflecting field-proven strategies. It is designed for researchers, analytical scientists, and drug development professionals who require a definitive understanding of how to establish a scientifically sound, self-validating HPLC purity method that meets stringent regulatory expectations. The protocols and insights are grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).
The Foundational Principle: Chromatographic Purity as a Critical Quality Attribute
In pharmaceutical development, purity is not merely the absence of contaminants; it is a critical quality attribute (CQA) that directly impacts the safety and efficacy of a drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this assessment.[1][2] Its power lies in the principle of differential partitioning: a complex mixture is introduced into a high-pressure stream (the mobile phase), which then flows through a column packed with a stationary phase.[3][4] Each component in the mixture interacts differently with the stationary phase based on its unique physicochemical properties (e.g., polarity, size, charge).[5] These differential interactions cause components to travel through the column at different speeds, resulting in their separation. A detector at the column outlet measures the concentration of each eluting component, generating a chromatogram where the primary peak represents the Active Pharmaceutical Ingredient (API), and smaller peaks represent potential impurities.[4]
The ultimate goal of a purity method is not just to separate the main component but to resolve, identify, and quantify all potential process-related impurities and degradation products.[6][7] This ensures that the final drug product is safe, effective, and stable over its shelf life.
The Strategic Workflow for a Defensible Purity Method
A robust purity method is not created in a single step but is the result of a logical, iterative, and well-documented process. The overall workflow ensures that the final method is suitable for its intended purpose and will reliably produce accurate results.
Caption: Overall workflow for HPLC purity method lifecycle.
Phase 1: Intelligent Method Development
Method development is a systematic process of selecting the optimal chromatographic conditions to achieve the desired separation.[8] A "trial and error" approach is inefficient; a strategic approach based on the analyte's properties is paramount.
Causality in Column and Mobile Phase Selection
For most small-molecule drugs, Reversed-Phase HPLC (RP-HPLC) is the default starting point. This is because most drug molecules possess some degree of hydrophobicity, allowing for effective retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol).[9]
-
Column Chemistry (Selectivity): The choice of stationary phase has the largest impact on selectivity.[8]
-
C18 (L1): The workhorse of RP-HPLC. Its long alkyl chains provide high hydrophobicity, making it excellent for separating a wide range of non-polar to moderately polar compounds.
-
C8 (L7): Less retentive than C18. It is a good choice for more hydrophobic compounds that might be too strongly retained on a C18 column, leading to excessively long run times.
-
Phenyl-Hexyl (L11): Offers alternative selectivity due to π-π interactions with aromatic analytes. It is particularly useful for separating compounds with aromatic rings or when C18 fails to provide adequate resolution.
-
-
Mobile Phase (Retention & Resolution):
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. However, methanol can offer different selectivity and is sometimes more effective for resolving specific impurity pairs.
-
pH Control: For ionizable compounds, controlling the mobile phase pH with a buffer is non-negotiable. The goal is to keep the analyte and all impurities in a single, non-ionized state to ensure sharp, reproducible peaks. A general rule is to work at a pH at least 2 units away from the analyte's pKa.
-
-
Gradient vs. Isocratic Elution:
-
Isocratic (Constant Mobile Phase Composition): Simpler and more robust. Ideal for separating simple mixtures where all peaks elute relatively close together.
-
Gradient (Changing Mobile Phase Composition): Essential for purity analysis of complex mixtures containing compounds with a wide range of polarities. A gradient allows for the elution of highly retained impurities in a reasonable time while maintaining good resolution for early-eluting peaks.
-
The Iterative Cycle of Method Optimization
Optimization is a process of fine-tuning the initial conditions to meet the performance requirements, particularly the resolution of the most critical pair of peaks (the API and the nearest eluting impurity).
Caption: The iterative cycle of HPLC method development.
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is a mandatory part of development.[10] It serves two purposes: to understand the degradation pathways of the drug and to generate potential degradation products to prove the analytical method's specificity .[11][12]
-
Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add 1M HCl to achieve a final concentration of 0.1M HCl. Heat at 60°C for 4 hours.[13] Neutralize with an equivalent amount of 1M NaOH before injection.
-
Base Hydrolysis: To an aliquot, add 1M NaOH to a final concentration of 0.1M NaOH. Let it stand at room temperature for 2 hours.[13] Neutralize with 1M HCl before injection.
-
Oxidative Degradation: To an aliquot, add 3% hydrogen peroxide. Let it stand at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve 5-20% degradation of the main peak to ensure that significant degradation products are formed without being destroyed by over-stressing.[10]
Phase 2: Rigorous Method Validation (ICH Q2(R1))
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[14] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[15][16][17]
| Parameter | Purpose for a Purity Method | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the API in the presence of impurities, degradants, and placebo components. This is the most critical validation parameter for a purity method. | Peak purity analysis (e.g., using a Diode Array Detector) should pass for the API peak in all stressed and placebo samples. No co-elution. Resolution between the API and closest impurity should be > 2.0. |
| Linearity | To demonstrate a proportional relationship between the concentration of an impurity and the detector response. | Correlation coefficient (r²) ≥ 0.99 for each specified impurity over a range from the Quantitation Limit (QL) to 120% of the specification limit. |
| Accuracy | To demonstrate the closeness of the results obtained by the method to the true value. | Recovery of spiked impurities into the drug product matrix should be within 80.0% to 120.0% at three different concentration levels. |
| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision. | Repeatability (n=6): Relative Standard Deviation (RSD) ≤ 5.0% for impurity levels. Intermediate Precision: Results from different days/analysts/instruments should show no statistically significant difference. |
| Quantitation Limit (QL) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1. Must be precise and accurate. |
| Detection Limit (DL) | The lowest amount of an impurity that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1. |
| Robustness | To demonstrate the method's reliability during normal use by deliberately varying method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%). | The system suitability parameters must remain within acceptance criteria, and the purity profile should not change significantly. |
| Table 1: Summary of Method Validation Parameters based on ICH Q2(R1) Guidelines.[14][16] |
Phase 3: Self-Validating Routine Implementation
Once validated, the method can be used for routine analysis. However, every analytical run must be preceded by a check to ensure the entire chromatographic system is performing as expected. This is the role of System Suitability Testing (SST).[18][19]
Protocol 2: System Suitability and Routine Purity Analysis
This protocol assumes a validated reversed-phase gradient method.
1. Reagent and Sample Preparation:
-
Mobile Phase A: Prepare the aqueous buffer as defined in the validated method (e.g., 20mM potassium phosphate monobasic, adjusted to pH 3.0 with phosphoric acid). Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: Prepare the mixture specified in the method (e.g., 50:50 Water:Acetonitrile).
-
SST Solution: Prepare a solution containing the API and a small amount of a known, critical impurity such that the resolution between them can be accurately measured.
-
Standard Solution: Accurately weigh and prepare a solution of the API reference standard at the nominal concentration for assay (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the drug product sample to the same nominal concentration as the Standard Solution.
2. Chromatographic System Setup & SST:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Configure the injection sequence:
-
1x Blank (Diluent)
-
5x SST Solution injections
-
1x Standard Solution
-
1x Sample Solution (in duplicate or triplicate)
-
3. Data Acquisition and SST Evaluation:
-
Run the sequence.
-
From the 5 replicate SST injections, calculate the system suitability parameters. The system is only deemed suitable for analysis if all criteria are met.
| SST Parameter | Purpose | USP <621> Typical Acceptance Criteria |
| Resolution (Rs) | Measures the degree of separation between two adjacent peaks (e.g., API and a critical impurity). | Rs ≥ 2.0 |
| Tailing Factor (T) | Measures the asymmetry of a peak. Tailing can indicate column degradation or secondary interactions. | T ≤ 2.0 |
| Theoretical Plates (N) | A measure of column efficiency. Higher numbers indicate sharper peaks and better performance. | N ≥ 2000 (Varies by application) |
| %RSD of Peak Area | Measures the precision of the injector and detector from replicate injections. | %RSD ≤ 2.0% for the main peak. |
| %RSD of Retention Time | Measures the stability and precision of the pump and mobile phase delivery. | %RSD ≤ 1.0% |
| Table 2: Common System Suitability Test Criteria.[3][20] |
4. Purity Calculation:
-
If SST passes, proceed with the analysis of the sample chromatogram.
-
The most common method for purity calculation is Area Percent Normalization . This assumes that all impurities have the same detector response as the API.
-
Formula: % Purity = (Area of API Peak / Sum of All Peak Areas) x 100
-
Formula: % Individual Impurity = (Area of Individual Impurity Peak / Sum of All Peak Areas) x 100
-
Disregard any peaks from the blank and any peaks below the reporting threshold (typically 0.05%).
Troubleshooting: A Logic-Based Approach
Even robust methods can encounter issues. A systematic approach is key to rapid problem resolution.[21][22]
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Pump malfunction or leak. 3. Column temperature fluctuation. 4. Column degradation. | 1. Prepare fresh mobile phase; ensure accurate pH. 2. Purge pump; check for leaks at fittings. 3. Use a column oven; ensure lab temperature is stable. 4. Replace the column. |
| Peak Tailing or Splitting | 1. Column contamination or void. 2. Mismatch between sample solvent and mobile phase. 3. Secondary silanol interactions (for basic compounds). 4. Co-elution of an impurity. | 1. Flush column with a strong solvent; reverse flush if permitted. Replace if necessary. 2. Dissolve sample in the initial mobile phase whenever possible. 3. Use a mobile phase with a competing base (e.g., triethylamine) or a low-pH buffer to protonate the analyte. 4. Re-evaluate method specificity; adjust mobile phase or gradient. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, in-line filter, column frit). 2. Mobile phase precipitation. 3. Flow rate is too high. | 1. Systematically remove components (start with guard column) to locate the blockage. Replace the blocked component. 2. Ensure buffer salts are fully soluble in the highest organic percentage of the gradient. 3. Verify the correct flow rate is set. |
| Noisy or Drifting Baseline | 1. Air bubble in the pump or detector. 2. Contaminated or degrading mobile phase. 3. Detector lamp failing. 4. Column bleed. | 1. Purge the pump and detector flow cell. 2. Prepare fresh mobile phase. 3. Check lamp energy; replace if low. 4. Flush column; if bleed continues, the column may need replacement. |
| Table 3: A Guide to Common HPLC Troubleshooting Scenarios.[21][22] |
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- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA).
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- Strategies for HPLC Method Development - Webinar Recording. (2020). YouTube.
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- The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023). International Journal for Research in Applied Science and Engineering Technology.
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- Importance of Forced Degradation In Stability-Indic
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
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- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho.
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Application Notes and Protocols: (3,4-Dichlorophenyl)(4-nitrophenyl)methanone as a Key Research Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone in Synthetic Chemistry
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone is a strategically important intermediate in modern organic synthesis and medicinal chemistry. Its diaryl ketone scaffold is a common structural motif in a variety of biologically active compounds.[1][2] The presence of a dichlorinated phenyl ring and a nitro-substituted phenyl ring offers orthogonal chemical handles for sequential, selective modifications. The electron-withdrawing nature of the nitro group and the specific substitution pattern of the chloro groups can influence the electronic properties and binding affinities of downstream derivatives.
This document provides a comprehensive guide to the synthesis and application of this versatile intermediate, with a focus on its use in the generation of pharmaceutically relevant scaffolds. We will detail a robust synthetic protocol, outline a key downstream transformation, and discuss the rationale behind the experimental choices, providing researchers with the foundational knowledge to effectively utilize this compound in their research endeavors.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone is provided below. While experimental data for this specific compound is not widely published, the following table presents expected values based on its structure and data from analogous compounds.
| Property | Expected Value/Characteristic | Source/Basis |
| Molecular Formula | C₁₃H₇Cl₂NO₃ | Calculated |
| Molecular Weight | 312.11 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Analogy to similar diaryl ketones |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). Insoluble in water. | General solubility of diaryl ketones |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.30-8.40 (d, 2H), 7.85-7.95 (m, 3H), 7.60-7.70 (m, 2H) | Predicted chemical shifts based on substituent effects on aromatic protons.[3][4][5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 194-196 (C=O), 150-152 (C-NO₂), 124-145 (Ar-C) | Predicted chemical shifts for key functional groups.[4] |
| IR (KBr, cm⁻¹) | ~1660 (C=O stretch), ~1520 & ~1345 (NO₂ asymmetric and symmetric stretch) | Characteristic vibrational frequencies for diaryl ketones and nitroarenes.[4] |
Core Synthetic Protocol: Friedel-Crafts Acylation
The most direct and widely adopted method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically catalyzed by a Lewis acid. In the case of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, 1,2-dichlorobenzene is acylated with 4-nitrobenzoyl chloride.
Reaction Rationale and Optimization
-
Choice of Reactants: 1,2-Dichlorobenzene is a readily available and relatively inexpensive starting material. 4-Nitrobenzoyl chloride is a common acylating agent, and the nitro group is deactivating, which helps to prevent polysubstitution on the second aromatic ring.[7]
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a strong and effective Lewis acid for this transformation.[7] It complexes with the acyl chloride to form a highly electrophilic acylium ion, which is the active electrophile.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) is ideal as it is unreactive under the reaction conditions and effectively solubilizes the reactants.
-
Temperature Control: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM, 3 mL per mmol of acyl chloride).
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Add 4-nitrobenzoyl chloride (1.0 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for an additional 15 minutes.
-
Acylation: Add 1,2-dichlorobenzene (1.5 eq.) dropwise via the dropping funnel over 30 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (5 mL per gram of AlCl₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel.
Application as a Research Intermediate: Synthesis of Amino-Diaryl Ketone Scaffolds
A primary application of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone is its conversion to the corresponding amine, (4-aminophenyl)(3,4-dichlorophenyl)methanone. This transformation is crucial as the resulting primary amine serves as a versatile nucleophile for a wide range of subsequent reactions, including amide bond formation, urea and thiourea synthesis, and the construction of various heterocyclic systems.[2] Diaryl ureas, for instance, are a class of compounds with significant pharmaceutical applications, including use as anticancer agents.[2]
Key Transformation: Selective Nitro Group Reduction
The selective reduction of the nitro group in the presence of the ketone carbonyl is a critical step. Several methods can achieve this chemoselectively.[8][9] Catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl) are commonly employed.[10][11] The use of tin(II) chloride is often preferred for its mild conditions and high selectivity.
Rationale for Method Selection
-
Chemoselectivity: Reagents like SnCl₂ selectively reduce the nitro group without affecting the ketone or the aryl chlorides.[9][10] Stronger reducing agents like lithium aluminum hydride would undesirably reduce the ketone.
-
Reaction Conditions: The reaction with SnCl₂ is typically carried out in a protic solvent like ethanol at reflux, which are practical and scalable conditions.
Logical Pathway for Downstream Synthesis
Caption: Synthetic utility of the title compound in accessing diverse chemical scaffolds.
Step-by-Step Protocol for Nitro Reduction
-
Setup: In a round-bottom flask, dissolve (3,4-Dichlorophenyl)(4-nitrophenyl)methanone (1.0 eq.) in ethanol (10 mL per mmol of substrate).
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate until the pH is ~8.
-
Filtration: A precipitate of tin salts will form. Remove this by vacuum filtration through a pad of celite, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude (4-aminophenyl)(3,4-dichlorophenyl)methanone can be purified by column chromatography or recrystallization to yield the desired product.
Conclusion
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone is a valuable and versatile research intermediate. Its synthesis via Friedel-Crafts acylation is straightforward and scalable. The presence of the nitro group provides a key functional handle that can be selectively reduced to an amine, opening up a vast chemical space for the synthesis of novel compounds with potential biological activity. The protocols and rationale provided herein offer a solid foundation for researchers to incorporate this important building block into their synthetic strategies for drug discovery and development.
References
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Özdemir, H., et al. (2012). Synthesis and Antioxidant Properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. PubMed. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3495594, (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone. PubChem. Available at: [Link]
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Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). (3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone. Pharmaffiliates. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
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Pimlott, J. L., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... ResearchGate. Available at: [Link]
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Anghel, T.-V., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Eaton, B. E., et al. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. Available at: [Link]
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Cardiff University. (2025). Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs). ORCA. Available at: [Link]
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ResearchGate. (n.d.). Pharmaceutical with diary ketone motif. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Which reagent can reduce a nitro group to a primary amine but not reduce ketones?. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Royal Society of Chemistry. Available at: [Link]
-
Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. Available at: [Link]
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Chemistry LibreTexts. (2023). 15.5: Other Reactions of Aromatics. Chemistry LibreTexts. Available at: [Link]
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Chegg. (2022). Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. Chegg. Available at: [Link]
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The Organic Chemistry Tutor. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. YouTube. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. National Center for Biotechnology Information. Available at: [Link]
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Measuring the growth inhibition (GI50) of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
Application Note & Protocol
Topic: Measuring the Growth Inhibition (GI50) of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Antiproliferative Potential of a Diaryl Methanone
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone is a diaryl methanone, a chemical scaffold recognized for its presence in numerous biologically active molecules.[1][2] The diaryl methanone framework is a key constituent in compounds designed to target various diseases, including cancer.[1][2] The specific structural attributes of this compound—the dichlorinated phenyl ring and the nitrophenyl group—are hypothesized to be critical determinants of its biological activity. The electron-withdrawing nature of the chlorine and nitro groups can influence the molecule's interaction with biological targets.[3][4] The nitro group, in particular, is a feature in several pharmaceuticals and can be involved in bio-reductive activation, potentially leading to cytotoxic effects in hypoxic tumor environments.[4]
This document, intended for researchers in drug discovery and development, provides a comprehensive guide to determining the 50% growth inhibitory concentration (GI50) of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. The GI50 is a crucial metric for evaluating the potency of a potential anticancer agent, representing the concentration at which the compound inhibits cell growth by 50%.[5][6] We will detail the Sulforhodamine B (SRB) assay, a robust and widely adopted method for high-throughput screening of potential anticancer compounds, historically used by the National Cancer Institute (NCI).[7][8]
Scientific Rationale: Why the Sulforhodamine B (SRB) Assay?
The choice of the SRB assay is deliberate, grounded in its reliability, sensitivity, and the nature of the endpoint it measures. Unlike metabolic assays such as the MTT or CellTiter-Glo assays, which measure mitochondrial activity or ATP levels respectively, the SRB assay quantifies total cellular protein.[8][9][10] This makes it a direct measure of cell biomass and less susceptible to interference from compounds that may alter cellular metabolism without affecting cell number.[8][10]
The principle of the SRB assay is straightforward: under mildly acidic conditions, the bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[8][10] This method is particularly advantageous for its:
-
Stability: The protein-dye complex is stable, and the plates can be stored for extended periods before reading.[11]
-
Linearity: The assay exhibits a linear relationship between cell number and absorbance over a wide range of cell densities.
-
Cost-effectiveness: The reagents are relatively inexpensive, making it suitable for large-scale screening.[8]
Experimental Workflow Overview
The determination of the GI50 value for (3,4-Dichlorophenyl)(4-nitrophenyl)methanone involves a multi-step process, beginning with careful preparation of the compound and cells, followed by treatment, and culminating in data acquisition and analysis.
Caption: High-level workflow for GI50 determination.
Detailed Protocols
PART 1: Reagent and Compound Preparation
1.1. Preparation of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone Stock Solution
-
Rationale: A high-concentration stock solution in a suitable solvent is necessary for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its miscibility with cell culture media.
-
Protocol:
-
Accurately weigh a precise amount of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone powder.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
1.2. Cell Line Selection and Culture
-
Rationale: The choice of cell line should be guided by the research question. For a general assessment of anticancer potential, a panel of cell lines from different cancer types (e.g., breast, colon, lung) is recommended.
-
Protocol:
-
Select a human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating.
-
PART 2: SRB Assay Protocol
2.1. Cell Seeding
-
Rationale: A consistent cell number in each well is critical for reproducible results. The optimal seeding density will vary between cell lines and should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay.
-
Protocol:
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the predetermined optimal seeding density in fresh culture medium.
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile, cell-free medium to the perimeter wells to minimize edge effects.[12]
-
Incubate the plates for 24 hours to allow the cells to attach.[7]
-
2.2. Compound Treatment
-
Rationale: A range of concentrations is necessary to generate a dose-response curve from which the GI50 can be calculated. A semi-logarithmic dilution series is standard.
-
Protocol:
-
Prepare serial dilutions of the (3,4-Dichlorophenyl)(4-nitrophenyl)methanone stock solution in cell culture medium. The final DMSO concentration should be kept constant and low (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.
-
After the 24-hour cell attachment period, gently remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the appropriate wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
At this time, a "time zero" (Tz) plate should be fixed and stained as described below to represent the cell population at the time of drug addition.[13]
-
Incubate the treatment plates for 48 hours.[7]
-
2.3. Cell Fixation and Staining
-
Rationale: Trichloroacetic acid (TCA) fixation precipitates proteins and fixes the cells to the plate. The SRB dye then stoichiometrically binds to these fixed proteins.
-
Protocol:
-
After the 48-hour incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) without disturbing the cell monolayer.[13]
-
Incubate the plates at 4°C for 60 minutes to fix the cells.[13]
-
Discard the supernatant and wash the plates five times with slow-running tap water.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[13]
-
Incubate at room temperature for 10-30 minutes.
-
Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[10]
-
Allow the plates to air dry completely.
-
2.4. Solubilization and Absorbance Measurement
-
Rationale: The protein-bound SRB dye is solubilized with a basic solution, and the absorbance of the resulting colored solution is measured.
-
Protocol:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
Read the absorbance at 515 nm using a microplate reader.[7]
-
Data Analysis and GI50 Calculation
The GI50 is calculated based on the difference in cell population at the beginning and end of the drug exposure period.
3.1. Calculation of Percentage Growth
The percentage growth is calculated for each concentration of the test compound using the following formula:
Percentage Growth = [(Ti - Tz) / (C - Tz)] x 100 for concentrations where Ti ≥ Tz
Percentage Growth = [(Ti - Tz) / Tz] x 100 for concentrations where Ti < Tz
Where:
-
Tz = Absorbance of the "time zero" plate (at the time of compound addition)
-
C = Absorbance of the vehicle control
-
Ti = Absorbance of the test well at concentration 'i'
3.2. Dose-Response Curve and GI50 Determination
-
Plot the Percentage Growth (y-axis) against the log of the compound concentration (x-axis).
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.
-
The GI50 is the concentration of the compound that results in a 50% reduction in net protein increase compared to the control cells.[5] This corresponds to the concentration at which the Percentage Growth is 50.
Caption: Example of a dose-response curve to determine GI50.
Data Presentation
The GI50 values for (3,4-Dichlorophenyl)(4-nitrophenyl)methanone should be presented in a clear and concise table, especially when tested against multiple cell lines.
| Cell Line | Cancer Type | GI50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| HCT-116 | Colorectal Carcinoma | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] |
| [Add other cell lines as needed] |
SD: Standard Deviation from at least three independent experiments.
Trustworthiness and Self-Validation
To ensure the reliability and trustworthiness of the obtained GI50 values, the following controls and checks are essential:
-
Vehicle Control: Wells treated with the same concentration of DMSO as the highest concentration of the test compound are crucial to confirm that the solvent does not contribute to growth inhibition.
-
Positive Control: A compound with a known GI50 in the selected cell lines should be included to validate the assay's performance.
-
Time Zero (Tz) Control: This control is fundamental to the NCI's method of calculating GI50, as it distinguishes between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[5]
-
Reproducibility: The experiment should be repeated at least three times to ensure the consistency of the results.
Conclusion and Future Directions
This application note provides a detailed protocol for determining the GI50 of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone using the SRB assay. By adhering to these guidelines, researchers can obtain robust and reproducible data on the antiproliferative activity of this compound. The diaryl methanone scaffold holds significant promise in the development of novel therapeutics, and a precise determination of the GI50 is a critical first step in this process.[1][2] Future studies could involve expanding the panel of cell lines to understand the compound's spectrum of activity and investigating the underlying mechanism of action through further molecular and cellular assays.
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information (NCBI). [Link]
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How to calculate the GI50 for super resistant cells that don´t reach the 50% of death? (2016). ResearchGate. [Link]
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Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). MDPI. [Link]
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Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2024). National Center for Biotechnology Information (NCBI). [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2024). ResearchGate. [Link]
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(3,4-Dichlorophenyl)(4-nitrophenyl)methanone. (n.d.). PubChem. [Link]
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Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2024). MD+DI. [Link]
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Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. (2022). PubMed. [Link]
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CellTiter-Glo Assay. (n.d.). OUS-research.no. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2024). SvedbergOpen. [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2024). MDPI. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Nitro-Group-Containing Drugs. (n.d.). ACS Publications. [Link]
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CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2015). ResearchGate. [Link]
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Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Malaysian Journal of Medicine and Health Sciences. [Link]
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Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. (2022). ChemRxiv. [Link]
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Diarylureas as Antitumor Agents. (2021). MDPI. [Link]
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Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. (n.d.). MDPI. [Link]
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In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). National Cancer Institute. [Link]
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MTT Proliferation Assay Protocol. (2024). ResearchGate. [Link]
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Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. [Link]
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Application Notes and Protocols for the Experimental Design and Evaluation of Aryl Hydrocarbon Receptor (AhR) Ligands
Abstract
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a vast array of environmental, dietary, and endogenous molecules.[1][2] Its roles in xenobiotic metabolism, immune modulation, and cell differentiation have positioned it as a significant target for drug discovery and toxicology.[1][2][3][4] This guide provides a comprehensive experimental framework for the identification and characterization of novel AhR ligands, with a focus on emerging chemical classes such as dichlorophenylacrylonitriles.[5] We present a tiered, multi-assay approach, moving from high-throughput screening to detailed mechanistic validation, ensuring scientific rigor and resource efficiency. Each protocol is designed as a self-validating system, incorporating critical controls and explaining the scientific rationale behind key experimental choices.
The Mechanistic Core: The Canonical AhR Signaling Pathway
Understanding the mechanism of AhR activation is fundamental to designing effective screening assays. The AhR is a member of the basic-helix-loop-helix (bHLH) family of transcription factors.[6] In its latent state, the AhR resides in the cytoplasm as part of a multiprotein complex that includes Heat Shock Protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[6]
The canonical activation cascade proceeds as follows:
-
Ligand Binding: A lipophilic ligand, such as a dichlorophenylacrylonitrile, diffuses across the cell membrane and binds to the AhR within the cytosolic complex.
-
Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change, exposing a nuclear localization signal. This triggers the translocation of the AhR complex into the nucleus.[7][8]
-
Dimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[2][6][8]
-
DNA Binding & Gene Transcription: The activated AhR:ARNT heterodimer functions as a transcription factor, binding with high affinity to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[6]
-
Transcriptional Activation: Upon binding to a DRE, the complex recruits co-activator proteins, initiating the transcription of a battery of genes, most notably those involved in xenobiotic metabolism like Cytochrome P450 family members CYP1A1, CYP1A2, and CYP1B1.[9][10]
Caption: A diagram of the canonical AhR signaling cascade.
A Validated Experimental Strategy: The Tiered Screening Approach
A robust and efficient strategy for identifying and characterizing novel AhR ligands involves a multi-tiered approach. This screening cascade prioritizes compounds based on accumulating evidence, beginning with high-throughput methods and progressing to more detailed, lower-throughput mechanistic studies for the most promising candidates.[11] This conserves resources by eliminating inactive compounds early in the process.
Caption: A workflow for identifying and validating AhR ligands.
Tier 1 Protocol: High-Throughput Screening with an AhR Reporter Assay
Scientific Rationale: Cell-based reporter gene assays are the cornerstone of primary screening for AhR ligands.[12] These assays utilize a host cell line engineered to express a reporter protein, such as firefly luciferase, under the control of DREs.[13] An active ligand will trigger the AhR pathway, leading to the production of luciferase, which generates a quantifiable luminescent signal. This method is highly sensitive, reproducible, and amenable to the 96- or 384-well plate formats required for high-throughput screening.[12]
Protocol: AhR-Activated Luciferase Reporter Assay
This protocol is adapted for human hepatoma (HepG2) cells stably transfected with a DRE-driven luciferase reporter construct, a widely used and validated system.[14][15]
Materials:
-
Human AhR reporter cell line (e.g., INDIGO Biosciences, PuraCYP)
-
Cell Recovery Medium (CRM) and Compound Screening Medium (CSM), often provided with kits
-
Test Compounds (e.g., dichlorophenylacrylonitriles) dissolved in DMSO
-
Positive Control: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD, ~10 nM) or β-Naphthoflavone (BNF, ~10 µM)
-
Vehicle Control: DMSO (final concentration ≤ 0.1%)
-
Sterile, white, clear-bottom 96-well cell culture plates
-
Luciferase detection reagent (e.g., Promega ONE-Glo™, P450-Glo™)
-
Plate-reading luminometer
Procedure:
-
Cell Plating: Thaw and plate the reporter cells in the 96-well plate according to the supplier's protocol, typically dispensing 200 µL of cell suspension per well.[16] Incubate for 4-6 hours (or as recommended) at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in CSM. A typical concentration range for initial screening is 10 nM to 100 µM. Ensure the final DMSO concentration in all wells remains constant and non-toxic (≤ 0.1%).
-
Cell Treatment: Carefully remove the medium from the wells. Add 200 µL of the prepared media containing the test compounds, positive control, or vehicle control to the appropriate wells.[16] Each condition should be tested in triplicate.
-
Incubation: Incubate the plate for 22-24 hours at 37°C, 5% CO₂. This duration is typically sufficient for maximal induction of the reporter gene.
-
Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Discard the treatment media and add the luciferase detection reagent according to the manufacturer's instructions (typically 100 µL per well).
-
Data Acquisition: After a brief incubation (10-20 minutes) to stabilize the luminescent signal, measure the light emission from each well using a plate-reading luminometer. The output is recorded in Relative Light Units (RLU).
Data Analysis & Interpretation:
-
Calculate the average RLU and standard deviation for each triplicate.
-
Determine the "Fold Induction" for each treatment by dividing the average RLU of the treated wells by the average RLU of the vehicle control wells.
-
Plot the Fold Induction against the log of the compound concentration to generate a dose-response curve.
-
Use non-linear regression (e.g., four-parameter logistic fit) to calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
| Compound | Class | Max Fold Induction (vs. Vehicle) | EC₅₀ (nM) |
| Vehicle (DMSO) | Negative Control | 1.0 | N/A |
| TCDD | Positive Control | 150 ± 12 | 0.15 |
| Compound X | Dichlorophenylacrylonitrile | 125 ± 9 | 85 |
| Compound Y | Dichlorophenylacrylonitrile | 2.5 ± 0.4 | >10,000 |
| Table 1: Example data from a primary reporter screen. Compound X is identified as a potent "hit," while Compound Y is inactive. |
Tier 2 Protocols: Confirmation and Mechanistic Validation
A positive result in a reporter assay indicates that a compound can activate the signaling pathway, but it does not confirm interaction with an endogenous gene target or prove direct binding to the AhR.[17] Tier 2 assays are essential for validating these crucial aspects.
Protocol: CYP1A1 Endogenous Gene Expression via qRT-PCR
Scientific Rationale: Measuring the upregulation of an endogenous AhR target gene, such as CYP1A1, provides strong biological validation of the reporter assay results.[7][13] Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific method for quantifying changes in mRNA levels. While CYP1A1 induction is a hallmark of AhR activation, it's important to note that some indirect mechanisms can also influence its expression, making direct binding assays a necessary complement.[17][18]
Materials:
-
A responsive cell line (e.g., HepG2, MCF-7)
-
RNA extraction kit (e.g., QIAGEN RNeasy)
-
cDNA synthesis kit (e.g., Bio-Rad iScript)
-
SYBR Green or TaqMan-based qPCR master mix
-
Validated primers for human CYP1A1 and a reference gene (e.g., GAPDH or ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) in 6-well or 12-well plates and grow to ~80% confluency. Treat cells in triplicate with the vehicle, a positive control (TCDD), and active "hit" compounds (e.g., at their EC₅₀ and 10x EC₅₀ concentrations) for a predetermined time (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit, following the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qRT-PCR: Set up the qPCR reactions containing cDNA template, forward and reverse primers for the target (CYP1A1) and reference (GAPDH) genes, and the qPCR master mix. Run the reaction on a qRT-PCR instrument.
-
Data Analysis: Use the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in CYP1A1 mRNA expression, normalized to the reference gene and relative to the vehicle-treated control. A significant, dose-dependent increase in CYP1A1 mRNA confirms the compound's activity on an endogenous AhR target.
Protocol: Direct AhR Interaction via Competitive Ligand Binding Assay
Scientific Rationale: This assay provides definitive evidence that a test compound physically interacts with the AhR.[7] The principle is to measure the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand, typically [³H]TCDD, for binding to the AhR in a cell-free system.[19][20] A reduction in bound radioactivity in the presence of the test compound indicates direct competition for the same binding site.
Materials:
-
Source of AhR: Cytosolic extracts from guinea pig liver or from cells overexpressing the AhR.
-
Radiolabeled Ligand: [³H]TCDD
-
Unlabeled Test Compounds (e.g., dichlorophenylacrylonitriles)
-
Assay Buffer (e.g., Tris-based buffer containing molybdate and protease inhibitors)
-
Dextran-coated charcoal suspension
-
Scintillation fluid and a liquid scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the cytosolic extract, a fixed concentration of [³H]TCDD (typically at its Kᴅ), and a range of concentrations of the unlabeled test compound. Include tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled TCDD).
-
Incubation: Incubate the reactions at 4°C for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.[20]
-
Separation of Bound/Unbound Ligand: Add a cold dextran-coated charcoal suspension to each tube. The charcoal binds the free, unbound [³H]TCDD. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Carefully transfer the supernatant, which contains the AhR-bound [³H]TCDD, to a scintillation vial containing scintillation fluid.
-
Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Calculate the percent specific binding for each concentration of the test compound. Plot the percent specific binding against the log of the competitor concentration to generate a competition curve. Use non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of [³H]TCDD). The IC₅₀ can be used to calculate the binding affinity (Kᵢ).
Note on Modern Alternatives: While the radioligand assay is the classic method, newer technologies like Microscale Thermophoresis (MST) offer a non-radioactive, biophysical alternative to measure direct binding affinities in a cell-free system, requiring low sample amounts.[21][22]
Tier 3: Advanced Characterization and Preclinical Relevance
For lead candidates that are confirmed to be direct-binding AhR agonists, further characterization is warranted.
-
Selective AhR Modulator (SAhRM) Profiling: The AhR can mediate diverse biological effects, and not all ligands produce the same profile of gene activation.[6] A compound may act as an agonist for some genes but an antagonist for others. Antagonist activity can be assessed by co-treating cells with the test compound and a potent agonist like TCDD and looking for an inhibition of the TCDD-induced response in a reporter or qRT-PCR assay.[12]
-
In Vivo Validation: The ultimate test of a compound's activity is in a living organism. Promising compounds should be evaluated in animal models (e.g., mice) to assess their ability to induce target genes (e.g., Cyp1a1) in key tissues like the liver, gut, and skin, and to study their broader physiological and potential therapeutic effects.[17][23][24]
Conclusion
The identification and validation of novel AhR ligands, such as dichlorophenylacrylonitriles, demand a systematic and multi-faceted experimental approach. The tiered strategy outlined in this guide, progressing from high-throughput reporter assays to specific mechanistic and biological validation, provides a robust framework for discovery. By integrating assays that probe pathway activation, endogenous gene regulation, and direct receptor binding, researchers can confidently characterize new chemical entities and unlock their potential as research tools, therapeutic agents, or environmental toxicants. The emphasis on appropriate controls and understanding the rationale behind each technique is paramount to generating reliable and meaningful data in the field of AhR biology.
References
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Aryl Hydrocarbon Receptor (AhR) and Vascular Endothelial Growth Factor (VEGF) Crosstalk in Doxorubicin Nephrotoxicity: Mechanisms and Therapeutic Perspectives. (2026). MDPI. [Link]
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Denison, M. S., & Heath-Pagliuso, S. (n.d.). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship.org. [Link]
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Aryl hydrocarbon receptor. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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Safe, S., & McDougal, A. (2018). Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). MDPI. [Link]
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Leonard, M. (2016, February 10). The Aryl Hydrocarbon Receptor. YouTube. [Link]
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Gharavi, N., et al. (2021). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. PMC - NIH. [Link]
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Raucy, J. L. (n.d.). Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism. Springer Nature Experiments. [Link]
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Denison, M. S., & Heath-Pagliuso, S. (n.d.). Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. Springer Nature Experiments. [Link]
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Gharavi, N., et al. (2021). Novel method for quantifying AhR-ligand binding affinities using Microscale Thermophoresis. bioRxiv. [Link]
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Nault, R., et al. (2013). Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro. PubMed. [Link]
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Nichols, N. K., et al. (2014). Aryl-Hydrocarbon Receptor Activation Regulates Constitutive Androstane Receptor Levels in Murine and Human Liver. PMC - NIH. [Link]
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Murray, I. A., et al. (2015). AH RECEPTOR LIGANDS IN CANCER: FRIEND AND FOE. PMC - PubMed Central. [Link]
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Tran, C., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed. [Link]
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Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. (n.d.). INDIGO Biosciences. [Link]
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Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (2019). PMC - NIH. [Link]
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HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. (n.d.). PURACYP. [Link]
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In Silico Identification of an Aryl Hydrocarbon Receptor (AHR) Antagonist with Biological Activity In Vitro and In Vivo. (n.d.). ResearchGate. [Link]
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Vondráček, J., et al. (2021). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. PMC - PubMed Central. [Link]
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Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. (2021). ResearchGate. [Link]
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Metidji, A., et al. (2018). Cell-intrinsic Aryl Hydrocarbon Receptor signalling is required for the resolution of injury-induced colonic stem cells. NIH. [Link]
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Aryl Hydrocarbon Receptor Signaling. (n.d.). QIAGEN GeneGlobe. [Link]
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Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). (n.d.). Eurofins. [Link]
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Scott, D. K., et al. (2015). In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo. NIH. [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PMC - PubMed Central. [Link]
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Maitre, M., et al. (2017). Serotonin Modulates AhR Activation by Interfering with CYP1A1-Mediated Clearance of AhR Ligands. Cellular Physiology and Biochemistry. [Link]
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He, G., et al. (2011). Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness. NIH. [Link]
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Role of aryl hydrocarbon receptors in infection and inflammation. (2023). Frontiers. [Link]
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Mouse Aryl Hydrocarbon Receptor (mAhR) Reporter Assay System. (n.d.). Indigo Biosciences. [Link]
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Fader, K. A., et al. (2017). Genetics-Based Approach to Identify Novel Genes Regulated by the Aryl Hydrocarbon Receptor in Mouse Liver. PMC - NIH. [Link]
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How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH. [Link]
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DiNatale, B. C., et al. (2012). AhR activation underlies the CYP1A autoinduction by A-998679 in rats. Frontiers. [Link]
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Denison, M. S., et al. (2002). Ligand binding and activation of the Ah receptor. eScholarship.org. [Link]
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Lamas, B., et al. (2018). Aryl Hydrocarbon Receptor Signalling in the Control of Gut Inflammation. PMC. [Link]
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Lemaire, G., et al. (2006). Is CYP1A1 induction always related to AHR signaling pathway?. PubMed. [Link]
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Molecular docking simulation of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone with target proteins
An in-depth guide to the molecular docking of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone against prospective protein targets, designed for researchers and scientists in the field of drug development. This document provides the theoretical underpinnings, step-by-step protocols, and critical analysis techniques required for a robust computational study.
Introduction: Bridging Computational Prediction with Biological Plausibility
Molecular docking is a cornerstone of structure-based drug design, offering a computational framework to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[1][2] This process is instrumental in screening vast compound libraries, optimizing lead candidates, and elucidating potential mechanisms of action before committing to costly and time-consuming wet-lab experiments.
The subject of this guide, (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, is a substituted benzophenone. The benzophenone scaffold is prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of dichlorophenyl and nitrophenyl groups suggests specific electronic and steric properties that can modulate its interaction with biological targets. This guide will use this molecule as a case study to present a comprehensive workflow for molecular docking, from initial preparation to final validation.
For the purpose of a concrete and reproducible protocol, we will use Human Cathepsin K (PDB ID: 1ATK) as our example target protein. Cathepsin K is a cysteine protease involved in bone resorption and is a validated target for osteoporosis. The selected PDB structure contains a co-crystallized inhibitor, which is invaluable for demonstrating the crucial step of protocol validation.
Section 1: Foundational Principles of Molecular Docking
Before initiating the protocol, it is essential to understand the core concepts that govern the simulation. The primary goal of molecular docking is twofold: to predict the binding pose (the conformation and orientation of the ligand within the protein's binding site) and to estimate the binding affinity, often expressed as a scoring function value.[2]
Most modern docking programs, including the AutoDock Vina suite we will be using, treat the protein receptor as a rigid entity while allowing the ligand to be flexible.[1] The software systematically explores various conformations of the ligand within a defined search space, a process guided by sophisticated algorithms like the Lamarckian Genetic Algorithm. Each generated pose is then evaluated by a scoring function, which calculates a value (typically in kcal/mol) representing the predicted free energy of binding. A more negative value indicates a more favorable and stronger binding interaction.[3][4]
Section 2: The Computational Workflow: A Structured Overview
A successful docking study is a systematic process. The following diagram outlines the major stages, each of which will be detailed in the subsequent protocols. This structured approach ensures reproducibility and minimizes common errors.
-
Targeted Docking: If the binding site is known (as in our case, from the location of the co-crystallized ligand), a small grid box is centered on that site. This is computationally efficient and increases the chances of finding a relevant pose. The search space is typically defined by selecting amino acid residues within 3-6 Å of the known ligand. [5]* Blind Docking: If the binding site is unknown, a large grid box encompassing the entire protein surface is used. This can help identify novel binding pockets but is computationally more demanding and can sometimes yield less accurate results. [5] Step-by-Step Methodology (Targeted Docking):
-
Identify the Binding Site Coordinates:
-
Open the original 1ATK.pdb file (with the native ligand) in PyMOL or ADT.
-
Identify the geometric center of the native ligand. This will be the center of your grid box.
-
In ADT, you can go to Grid -> Grid Box.... A box will appear. Manually adjust the center_x, center_y, and center_z coordinates and the size_x, size_y, size_z dimensions until the box comfortably encloses the binding site where the native ligand was. A good starting size is around 25 Å in each dimension.
-
Record these coordinates and dimensions. For 1ATK, approximate center coordinates might be: x=33.5, y=49.5, z=12.0.
-
Configuring and Running AutoDock Vina
Vina is typically run from the command line. A configuration file helps organize the parameters.
Step-by-Step Methodology:
-
Create a Configuration File:
-
Create a new text file named conf.txt.
-
Add the following lines, replacing the coordinate and size values with the ones you determined:
-
Parameter Rationale:
-
exhaustiveness: Controls the computational effort of the search. Higher values increase accuracy but also runtime. A value of 8 is a good default. [6] * num_modes: The number of binding poses to generate.
-
-
-
Run the Simulation:
-
Open a command terminal or prompt.
-
Navigate to the directory containing your files (1ATK_protein.pdbqt, ligand.pdbqt, conf.txt, and the vina executable).
-
Execute the following command: [7] bash ./vina --config conf.txt
-
Vina will run the simulation and generate two output files: docking_results.pdbqt containing the coordinates of the predicted binding poses, and docking_log.txt containing the binding affinity scores.
-
Section 5: Post-Computation: Analysis and Validation
Obtaining a result is not the end of the process. The output must be carefully analyzed and, most importantly, the protocol itself must be validated to ensure the results are trustworthy.
Analyzing the Results
The primary outputs to analyze are the binding affinity scores and the predicted poses.
-
Binding Affinity (ΔG): Found in the docking_log.txt file. This value is an estimate of the binding free energy in kcal/mol. A more negative value suggests a stronger, more favorable interaction. When comparing different ligands, a significant difference in ΔG can indicate which may be a more potent binder. [3]* Binding Poses: The docking_results.pdbqt file contains the 3D coordinates for the number of modes you specified. The top-ranked pose (Mode 1) has the most favorable binding affinity.
-
Visualization: Use PyMOL or Discovery Studio Visualizer to open the 1ATK_protein.pdbqt and the docking_results.pdbqt files simultaneously. This allows you to visualize how the ligand fits into the binding pocket and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).
| Metric | Interpretation | Typical Value |
| Binding Affinity | Estimated free energy of binding. More negative is better. | -5 to -15 kcal/mol |
| RMSD (Validation) | Root Mean Square Deviation from a known crystal pose. | < 2.0 Å indicates a successful pose prediction. |
| Interactions | Hydrogen bonds, hydrophobic contacts, etc. | Identifies key residues responsible for binding. |
Protocol Validation: The Self-Validating System
To trust your results for a novel ligand, you must first demonstrate that your protocol can reproduce known results. This is achieved by re-docking the native (co-crystallized) ligand back into its own binding site. [8] Step-by-Step Validation Protocol:
-
Prepare the Native Ligand:
-
Extract the coordinates of the native inhibitor from the original 1ATK.pdb file.
-
Prepare this ligand into a PDBQT file (native_ligand.pdbqt) using the same procedure described in Section 3.1.
-
-
Run the Docking:
-
Use the exact same protein file (1ATK_protein.pdbqt) and grid box parameters as you did for your test ligand.
-
Run AutoDock Vina with the native ligand.
-
-
Analyze the Validation Result:
-
The primary metric for success is the Root Mean Square Deviation (RMSD) between the top-ranked docked pose of the native ligand and its original position in the crystal structure.
-
Use a tool like PyMOL to superimpose the docked pose onto the crystal structure and calculate the RMSD.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately reproducing the experimentally determined binding mode. [3][9][10]If the RMSD is high, the grid box parameters or other settings may need to be adjusted.
-
Conclusion
This guide provides a comprehensive, step-by-step protocol for performing a molecular docking simulation of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone with a target protein, using Human Cathepsin K as an example. By following a structured workflow that includes careful preparation, controlled simulation, and rigorous validation, researchers can generate meaningful and trustworthy computational predictions. These in silico results serve as powerful hypotheses that can guide further experimental investigation in the drug discovery pipeline, ultimately accelerating the development of new therapeutic agents.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Methanone, (4-nitrophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Singapore. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
Galaxy Training Network. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
-
Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
-
Kolluru, S., et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissDock. Retrieved from [Link]
-
ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved from [Link]
-
ResearchGate. (2024, September 19). How to interpret and analyze molecular docking results?. Retrieved from [Link]
-
The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Methylphenyl)-(3-nitrophenyl)methanone. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dichloro-4'-nitrochalcone. PubChem. Retrieved from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. Retrieved from [Link]
-
University of Palermo. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
-
Bioinformatics Review. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. Retrieved from [Link]
-
Computational Chemistry with Emmanuel. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. Retrieved from [Link]
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methanone, (4-nitrophenyl)phenyl-. PubChem. Retrieved from [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]
-
ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]
-
The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]
-
Asas Research Group. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio [Video]. YouTube. Retrieved from [Link]
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- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we address common experimental issues through a detailed troubleshooting guide and a comprehensive FAQ section.
The primary route for this synthesis is the Friedel-Crafts acylation of 1,2-dichlorobenzene with 4-nitrobenzoyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[1] This reaction, while fundamental, presents unique challenges due to the electronic properties of the substrates. Both the 1,2-dichlorobenzene and the 4-nitrobenzoyl chloride contain strongly electron-withdrawing groups, which deactivate the aromatic system towards electrophilic substitution.[2] This guide will help you navigate these complexities to improve your reaction yield and product purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed for its probable cause, followed by a recommended solution grounded in chemical principles.
Issue 1: Low to No Product Yield with Unreacted Starting Materials
Q: I ran the reaction, but my post-workup analysis (TLC, NMR) shows primarily unreacted 1,2-dichlorobenzene and traces of hydrolyzed 4-nitrobenzoic acid. What went wrong?
A: This is the most common issue and almost always points to problems with the catalyst activation or the integrity of your reagents. The Friedel-Crafts acylation is highly sensitive to moisture, and the deactivating nature of your substrates makes it even more unforgiving.
Probable Causes & Solutions:
-
Moisture Contamination: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water. Even trace amounts of moisture in the solvent, reagents, or glassware will hydrolyze the AlCl₃, rendering it inactive. The acylium ion electrophile will fail to form, halting the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried at >120°C for several hours and cooled under an inert atmosphere (N₂ or Argon). Use freshly opened, anhydrous grade solvents or solvents dried over appropriate drying agents (e.g., molecular sieves). Handle AlCl₃ in a glovebox or under a positive pressure of inert gas.
-
-
Inactive or Insufficient Catalyst: For deactivated aromatic rings, a stoichiometric amount (or even a slight excess) of AlCl₃ is required.[2] This is because the catalyst complexes not only with the acyl chloride to form the electrophile but also with the ketone product formed, deactivating it.
-
Solution: Use a molar ratio of AlCl₃ to 4-nitrobenzoyl chloride of at least 1.1:1. Ensure you are using a high-purity, anhydrous grade of AlCl₃. A free-flowing, white/pale-yellow powder is ideal; clumped or dark-colored catalyst may be partially hydrolyzed and should not be used.
-
-
Inadequate Reaction Temperature: While many Friedel-Crafts reactions proceed at room temperature or below, the dual deactivation in this specific synthesis requires thermal energy to overcome the high activation barrier.
-
Solution: After the initial formation of the acylium ion complex at a lower temperature (0-5°C) to control the initial exotherm, the reaction mixture should be slowly heated. A temperature range of 60-80°C is often necessary to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Issue 2: Formation of Multiple Products and Isomeric Impurities
Q: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex, suggesting the presence of isomers. How can I improve the regioselectivity?
A: The acylation of 1,2-dichlorobenzene can theoretically yield two isomers. The chlorine atoms are ortho-, para-directing groups. Acylation can occur at position 4 (para to one Cl, meta to the other) to give the desired 3,4-dichloro product, or at position 3 (ortho to one Cl, meta to the other).
Probable Causes & Solutions:
-
Reaction Conditions Favoring Isomerization: While the 4-position is sterically and electronically favored, high temperatures or prolonged reaction times can sometimes lead to the formation of the minor 2,3-dichloro isomer.
-
Solution: The choice of solvent can influence selectivity. Solvents like 1,2-dichloroethane or carbon disulfide are common. However, for this deactivated system, using excess 1,2-dichlorobenzene as the solvent can be effective. Optimize the temperature; start at a moderate temperature (e.g., 60°C) and only increase if the reaction fails to proceed.
-
-
Impure 4-Nitrobenzoyl Chloride: If the starting acyl chloride was prepared from 4-nitrobenzoic acid containing isomeric impurities (e.g., 3-nitrobenzoic acid), this will inevitably lead to a mixture of final products.
-
Solution: Verify the purity of your 4-nitrobenzoic acid before converting it to the acyl chloride. Recrystallization may be necessary. The purity of the synthesized 4-nitrobenzoyl chloride should also be confirmed by melting point and/or NMR spectroscopy.[3]
-
Issue 3: Difficult Product Purification and Oily Residues
Q: After the aqueous workup, I'm left with a dark, oily crude product that is difficult to crystallize. How can I effectively purify my product?
A: This often results from incomplete reaction, side reactions, or improper workup. The dark color can be due to charring from a too-vigorous reaction or quenching process.
Probable Causes & Solutions:
-
Violent Quenching: Adding the reaction mixture too quickly to water can cause a rapid, uncontrolled exotherm, leading to the decomposition of the product and formation of polymeric tars.
-
Solution: The quenching step must be performed slowly and with extreme caution.[2] Pour the cooled reaction mixture gradually onto a vigorously stirred slurry of crushed ice and concentrated HCl. The acid helps to break up the aluminum chloride-ketone complex.
-
-
Residual Aluminum Salts: Incomplete removal of aluminum salts during workup can leave an inorganic residue that hinders crystallization.
-
Solution: After quenching, ensure the aqueous layer is strongly acidic (pH < 1). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally brine. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
-
Purification Strategy: If the crude product remains oily, column chromatography is the most effective purification method.
-
Solution: Use a silica gel column with a non-polar eluent system, such as a hexane/ethyl acetate gradient. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The desired product is a solid, so successful purification should be followed by recrystallization (e.g., from ethanol or an ethanol/water mixture) to obtain sharp-melting crystals.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this Friedel-Crafts acylation?
A: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[5]
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 4-nitrobenzoyl chloride. This polarizes the C-Cl bond, which then cleaves to form a highly electrophilic, resonance-stabilized acylium ion and the AlCl₄⁻ anion.
-
Electrophilic Attack: The π-electron system of the 1,2-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: The AlCl₄⁻ anion acts as a base, abstracting a proton from the carbon atom that was attacked. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (in theory, though it remains complexed to the product) while forming HCl as a byproduct.
-
Product-Catalyst Complex: The carbonyl oxygen of the resulting ketone product is a Lewis base and will complex with the strong Lewis acid AlCl₃. This deactivates the product towards further acylation and is why more than a stoichiometric amount of catalyst is required. An acidic workup is needed to break this complex and isolate the final product.
// Nodes RCOCl [label="4-Nitrobenzoyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; AlCl3_1 [label="AlCl₃", fillcolor="#FBBC05", fontcolor="#202124"]; AcyliumComplex [label="[R-C=O···Cl···AlCl₃]⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; AcyliumIon [label="Acylium Ion\n[R-C≡O]⁺", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlCl4 [label="AlCl₄⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Dichlorobenzene [label="1,2-Dichlorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; SigmaComplex [label="Sigma Complex\n(Arenium Ion)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ProductComplex [label="Product-AlCl₃\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="(3,4-Dichlorophenyl)\n(4-nitrophenyl)methanone", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOCl -> AcyliumComplex [label="+ AlCl₃\n(Step 1)"]; AlCl3_1 -> AcyliumComplex [style=invis]; AcyliumComplex -> AcyliumIon [label="Cleavage"]; AcyliumComplex -> AlCl4 [style=invis]; Dichlorobenzene -> SigmaComplex [label="+ Acylium Ion\n(Step 2: Attack)"]; AcyliumIon -> SigmaComplex [style=invis]; SigmaComplex -> ProductComplex [label="+ AlCl₄⁻\n(Step 3: Deprotonation)"]; AlCl4 -> SigmaComplex [style=invis]; SigmaComplex -> HCl [label="- H⁺"]; ProductComplex -> FinalProduct [label="Aqueous\nWorkup (H₃O⁺)"]; } enddot Caption: Mechanism of Friedel-Crafts Acylation.
Q2: Why is Friedel-Crafts acylation preferred over alkylation for making ketones?
A: Friedel-Crafts acylation has two significant advantages over its alkylation counterpart.[5][6]
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo rearrangements, leading to a single, predictable product structure. Alkylation reactions are notorious for carbocation rearrangements, which often yield a mixture of isomeric products.
-
No Polysubstitution: The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack. In contrast, the alkyl groups introduced during alkylation are activating, making the product more reactive than the starting material and often leading to polysubstitution.
Q3: Can I use a different catalyst besides AlCl₃?
A: Yes, other Lewis acids can be used, but their effectiveness varies. For highly deactivated substrates like 1,2-dichlorobenzene, AlCl₃ is generally the most effective due to its strong Lewis acidity. Other options include:
-
Ferric Chloride (FeCl₃): A less reactive but also less moisture-sensitive and more environmentally benign option. It may require higher temperatures or longer reaction times.[7]
-
Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) or triflic acid (CF₃SO₃H) can also catalyze the reaction by protonating the acylating agent.[8][9] However, for this specific transformation, the high reactivity of AlCl₃ is typically necessary to achieve a reasonable yield.[8]
Q4: What are the critical safety precautions for this experiment?
A: Safety must be the top priority.
-
Ventilation: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The entire procedure, especially the reaction setup and quenching, must be performed in a well-ventilated fume hood.[2]
-
Reagent Handling:
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently with water, releasing heat and HCl gas. Avoid all contact with moisture. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
4-Nitrobenzoyl Chloride: This reagent is a lachrymator (causes tearing) and is corrosive. Handle with care, avoiding inhalation of dust or vapors.[2]
-
-
Quenching: The workup procedure is highly exothermic. Always add the reaction mixture slowly to ice, never the other way around. Be prepared for the evolution of gas.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrobenzoyl Chloride
The synthesis of a high-purity acylating agent is critical for the success of the main reaction. Using thionyl chloride (SOCl₂) is often preferred due to the gaseous nature of its byproducts.[3]
| Parameter | Thionyl Chloride (SOCl₂) Method | Phosphorus Pentachloride (PCl₅) Method |
| Reagents | 4-Nitrobenzoic acid, Thionyl chloride, cat. DMF | 4-Nitrobenzoic acid, Phosphorus pentachloride |
| Typical Yield | 90-98%[3][10] | ~90%[11] |
| Advantages | High yield; byproducts (SO₂, HCl) are gaseous and easily removed. | Powerful chlorinating agent, effective reaction. |
| Disadvantages | Longer reaction time may be required. | Solid byproduct (POCl₃) must be removed by distillation. Purity of PCl₅ is critical.[10][11] |
Detailed Step-by-Step Procedure (Thionyl Chloride Method): [3]
-
Setup: In a fume hood, equip a 250 mL round-bottomed flask with a reflux condenser fitted with a gas trap (e.g., a drying tube leading to a beaker with a sodium hydroxide solution) to neutralize HCl and SO₂ gases.
-
Reagents: Add 4-nitrobenzoic acid (16.7 g, 0.10 mol) to the flask, followed by thionyl chloride (16.0 mL, 26.2 g, 0.22 mol). Add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the mixture gently under reflux using a heating mantle. The solid will gradually dissolve. Continue refluxing for 2-4 hours or until the evolution of gas ceases and a clear, yellow liquid is formed.
-
Workup: Allow the mixture to cool slightly. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation (b.p. 155°C at 20 mmHg) or by recrystallization from a dry, non-polar solvent like carbon tetrachloride or hexane.[11] The product is a yellow crystalline solid with a melting point of 71-73°C.[11]
Protocol 2: Synthesis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
-
Setup: Assemble a flame-dried 500 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a gas trap, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Initial Charge: Suspend anhydrous aluminum chloride (16.0 g, 0.12 mol) in 1,2-dichlorobenzene (100 mL, 0.88 mol). Cool the mixture to 0-5°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (18.6 g, 0.10 mol) in 1,2-dichlorobenzene (50 mL) and add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, slowly heat the reaction to 70-80°C and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice (400 g) and concentrated HCl (50 mL). While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice slurry.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with dichloromethane (2 x 100 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with 2M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL), and finally brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid should be purified by recrystallization from ethanol to yield the final product as pale yellow crystals.
Troubleshooting and Optimization Workflow
// Nodes Start [label="Low or No Yield", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMoisture [label="Check for Moisture Contamination", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="Verify Catalyst Quality & Stoichiometry", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Assess Reaction Temperature", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];
Sol1 [label="Flame-dry glassware.\nUse anhydrous solvents/reagents.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol2 [label="Use fresh, anhydrous AlCl₃.\nEnsure >1.1 eq.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol3 [label="Heat reaction to 60-80°C\nafter initial addition.", fillcolor="#F1F3F4", fontcolor="#202124"];
IsomerIssue [label="Isomeric Impurities Present", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Check Purity of\n4-Nitrobenzoyl Chloride", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Sol4 [label="Recrystallize starting acid or\ndistill acyl chloride before use.", fillcolor="#F1F3F4", fontcolor="#202124"];
Success [label="Yield Improved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckMoisture [label="Cause?"]; Start -> CheckCatalyst [label="Cause?"]; Start -> CheckTemp [label="Cause?"];
CheckMoisture -> Sol1 [label="Solution"]; CheckCatalyst -> Sol2 [label="Solution"]; CheckTemp -> Sol3 [label="Solution"];
Sol1 -> Success; Sol2 -> Success; Sol3 -> Success;
IsomerIssue -> CheckPurity; CheckPurity -> Sol4; Sol4 -> Success [label="Purity Improved"]; } enddot Caption: A workflow for troubleshooting common synthesis issues.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
Reddit. (2024). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP.
-
Organic Syntheses. p-NITROBENZOYL CHLORIDE.
-
Wang, D., et al. (2025). A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. ChemSusChem, 18(21), e202501478.
-
Google Patents. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate.
-
BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene.
-
Kadaba, P. K. (1970). A CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. Organic Preparations and Procedures, 2(4), 309-310.
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
-
Wiley Online Library. (2025). A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis.
-
Google Patents. US3449397A - Preparation of dichlorophenyl isocyanate.
-
RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.
-
RSC Publishing. (2024). Synthetic routes to access dicarbonylated aryls and heteroaryls.
-
Sigma-Aldrich. 4-Nitrobenzoyl chloride for synthesis.
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
-
RSC Publishing. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes.
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
-
PubMed. (2025). A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis.
-
Google Patents. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
-
NIH National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products.
-
NIH National Center for Biotechnology Information. Friedel-Crafts Acylation with Amides.
-
Khan Academy. Friedel-Crafts acylation.
-
Guidechem. What is the synthesis and storage condition of 4-Nitrophenyl chloroformate?.
-
BenchChem. (2025). Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid: A Technical Guide.
-
University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid.
-
RSC Publishing. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction.
-
ChemicalBook. 3,4-Dichloronitrobenzene synthesis.
-
Google Patents. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
-
RSC Publishing. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis.
Sources
- 1. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
How to reduce byproduct formation in the synthesis of dichlorophenyl ketones
Technical Support Center: Synthesis of Dichlorophenyl Ketones
A Guide for Researchers, Scientists, and Drug Development Professionals
Dichlorophenyl ketones are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] However, their preparation via Friedel-Crafts acylation is often plagued by byproduct formation, leading to reduced yields and complex purification challenges. This guide provides in-depth troubleshooting advice, optimized protocols, and an exploration of the mechanistic principles to empower researchers to minimize unwanted side reactions and enhance synthetic efficiency.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of dichlorophenyl ketones. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction is producing a mixture of isomers. How can I improve regioselectivity?
A1: Controlling regioselectivity is critical and depends on the interplay between the directing effects of the chlorine substituents and the reaction conditions.
-
Understanding the Cause: Chlorine is an ortho-, para-directing deactivator.[2] In dichlorobenzenes, the positions of the two chlorine atoms dictate the site of electrophilic attack by the acylium ion.
-
1,4-Dichlorobenzene: Acylation occurs exclusively at the 2-position, ortho to both chlorines, leading to the 2,5-disubstituted product.[3]
-
1,2-Dichlorobenzene: The primary product is the 3,4-isomer, with the acyl group adding para to the first chlorine and ortho to the second. A smaller amount of the 2,3-isomer may also form.[4]
-
1,3-Dichlorobenzene: This isomer is the most challenging. Acylation is strongly directed to the 4-position (ortho to one chlorine, para to the other). However, the 2- and 6-positions can also be acylated, leading to a mixture of 2,4-, 2,6-, and 3,5-isomers.[4]
-
-
Solutions & Strategies:
-
Catalyst Choice: The size and reactivity of the Lewis acid catalyst can influence the isomer ratio. Sterically bulky catalyst complexes may favor acylation at the less hindered position. While AlCl₃ is common, exploring milder Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can sometimes improve selectivity.[5][6] Zeolites, in particular, can offer shape-selectivity due to their defined pore structures.
-
Solvent Effects: The choice of solvent can significantly alter isomer distribution. Non-polar solvents like carbon disulfide (CS₂) or using excess dichlorobenzene as the solvent may favor one isomer. In contrast, polar solvents like nitrobenzene can alter the reactivity of the electrophile and the solubility of intermediate complexes, potentially shifting the product ratio.[7]
-
Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled product. This can be particularly effective in minimizing the formation of thermodynamically more stable, but undesired, isomers. Perform reactions at 0-5 °C before allowing them to slowly warm.
-
Q2: I am observing significant amounts of di-acylated byproducts. What causes this and how can I prevent it?
A2: Di-acylation, or polysubstitution, is a common issue in Friedel-Crafts reactions, but it is generally less problematic in acylation compared to alkylation.
-
Understanding the Cause: The ketone product of the acylation is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack.[3] However, under harsh conditions (high temperature, high catalyst concentration), a second acylation can still occur.
-
Solutions & Strategies:
-
Stoichiometry is Key: Use a precise 1:1 molar ratio of the acylating agent (e.g., acetyl chloride) to the dichlorobenzene substrate. A slight excess of the Lewis acid catalyst (approx. 1.1 to 1.3 equivalents) is necessary because the catalyst complexes with the product ketone, effectively removing it from the catalytic cycle.[8]
-
Order of Addition: Employ the "inverse addition" method. Slowly add the acyl chloride to the mixture of dichlorobenzene and Lewis acid catalyst. This ensures that the concentration of the highly reactive acylium ion is kept low at all times, minimizing its chance to react with the product ketone.
-
Temperature Management: Maintain the lowest practical temperature that allows the reaction to proceed at a reasonable rate. High temperatures provide the activation energy needed for the deactivating ring of the product to undergo a second acylation.[9]
-
Q3: The reaction is sluggish or incomplete. What are the potential causes?
A3: Poor reaction kinetics can often be traced to catalyst quality or reactant purity.
-
Understanding the Cause: Friedel-Crafts reactions are highly sensitive to moisture. The Lewis acid catalyst, particularly anhydrous AlCl₃, reacts violently with water, which deactivates it. Impurities in the dichlorobenzene or acyl chloride can also interfere with the catalyst.
-
Solutions & Strategies:
-
Ensure Anhydrous Conditions: Use freshly opened, high-purity anhydrous AlCl₃. Handle it in a glove box or under a dry nitrogen/argon atmosphere. Dry all glassware in an oven and cool it under a stream of dry gas before use. Ensure solvents are rigorously dried over appropriate drying agents.
-
Reactant Purity: Use freshly distilled acyl chloride and ensure the dichlorobenzene is of high purity.
-
Catalyst Loading: While excess catalyst can promote side reactions, an insufficient amount will lead to an incomplete reaction. Ensure at least one full equivalent of the Lewis acid is used relative to the acylating agent to account for complexation with the product.[10]
-
Q4: My workup is difficult, and I'm getting a low isolated yield. Any tips?
A4: The workup procedure, specifically the hydrolysis of the aluminum chloride-ketone complex, is critical for a good yield.
-
Understanding the Cause: The product ketone forms a stable complex with AlCl₃ that must be carefully hydrolyzed to liberate the free ketone.[11] Simply adding water can be highly exothermic and lead to the formation of aluminum hydroxide emulsions that complicate extraction.
-
Solutions & Strategies:
-
Controlled Quenching: After the reaction is complete, cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. The acid helps to break down the aluminum salts into water-soluble species (AlCl₄⁻), preventing the formation of intractable emulsions.[3]
-
Efficient Extraction: After quenching, separate the organic layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover all of the product.
-
Washing: Combine the organic layers and wash with a dilute HCl solution, followed by water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally brine to aid in drying.
-
Q5: Are there greener or milder alternatives to traditional Lewis acids like AlCl₃?
A5: Yes, concerns over the hazardous nature and waste generation of AlCl₃ have driven the development of several alternatives. [12]
-
Solutions & Strategies:
-
Solid Acid Catalysts: Zeolites (like H-Y and H-Beta) and ion-exchange resins (like Nafion) are reusable, non-corrosive, and environmentally benign catalysts.[6] They can provide high selectivity and are easily separated from the reaction mixture by simple filtration.[13]
-
Metal Triflates: Catalysts like bismuth triflate (Bi(OTf)₃) or scandium triflate (Sc(OTf)₃) are water-tolerant Lewis acids that can often be used in catalytic amounts and recycled, offering a greener profile.[12]
-
Acetic Anhydride: In some cases, using acetic anhydride as the acylating agent instead of acetyl chloride can be advantageous. The reaction can be driven by a strong acid catalyst, and the primary byproduct is acetic acid, which is less corrosive than HCl.[14][15]
-
Visualized Workflows and Mechanisms
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common issues in dichlorophenyl ketone synthesis.
Caption: A troubleshooting decision tree for byproduct formation.
Mechanism: Desired Acylation vs. Polysubstitution
This diagram illustrates the key mechanistic steps and highlights how the deactivating nature of the ketone product helps prevent polysubstitution.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 9. CN101898947A - Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Coupling Reactions with 3,4-Dichlorobenzoyl Chloride
Welcome to the technical support center for optimizing reactions involving 3,4-dichlorobenzoyl chloride. This bifunctional reagent presents unique opportunities and challenges due to its two distinct reactive sites: a highly electrophilic acyl chloride and two less reactive aryl chloride moieties. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its use in amide bond formation and palladium-catalyzed cross-coupling reactions. Here, we provide field-proven insights and troubleshooting advice in a direct question-and-answer format to address specific experimental issues.
Section 1: Amide Coupling with 3,4-Dichlorobenzoyl Chloride
The reaction of 3,4-dichlorobenzoyl chloride with a primary or secondary amine is typically a rapid and high-yielding transformation known as the Schotten-Baumann reaction.[1][2] However, challenges can arise from substrate properties and reaction conditions.
Frequently Asked Questions & Troubleshooting
Question 1: My amide coupling reaction is sluggish, or I am recovering unreacted starting materials. What are the primary causes?
Answer: A low conversion rate is typically traced back to one of four issues: the nucleophilicity of the amine, steric hindrance, reagent purity/stability, or the choice of base.
-
Low Amine Nucleophilicity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles. The reaction may require elevated temperatures or a catalyst to proceed efficiently.
-
Steric Hindrance: If either the amine or the acyl chloride is sterically bulky, the approach to the electrophilic carbonyl carbon is impeded. This slows the reaction rate significantly.
-
Acyl Chloride Hydrolysis: 3,4-Dichlorobenzoyl chloride is highly susceptible to hydrolysis.[3] If your starting material has been exposed to atmospheric moisture, it may have partially converted to the unreactive 3,4-dichlorobenzoic acid. Always use a fresh or properly stored bottle and handle it under anhydrous conditions.
-
Inadequate Base: The reaction generates hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic. A base is required to scavenge this HCl and drive the reaction to completion.[2] If the base is too weak or sterically hindered, it may not effectively neutralize the acid.
Question 2: I'm observing a significant amount of the hydrolyzed starting material (3,4-dichlorobenzoic acid) in my crude product. How can I prevent this?
Answer: Preventing hydrolysis is critical for success. Acyl chlorides react vigorously with water.[3][4] The following precautions are essential:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents.
-
Control Reagent Addition: If using an aqueous base solution (classic Schotten-Baumann conditions), add the 3,4-dichlorobenzoyl chloride slowly to a well-stirred, biphasic mixture containing the amine. This ensures the acyl chloride reacts preferentially with the amine in the organic phase rather than with water.
-
Use Non-Aqueous Conditions: For sensitive substrates, avoid aqueous bases altogether. Instead, use an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Question 3: How do I choose the optimal base and solvent system for my amidation?
Answer: The choice depends on the scale, the properties of your amine, and the desired workup procedure.
| System | Base | Solvent | Advantages | Considerations |
| Schotten-Baumann (Biphasic) | aq. NaOH, aq. K₂CO₃ | DCM / Water | Excellent for simple amines, high yield, easy workup (product often precipitates). | Not suitable for water-sensitive substrates. Risk of hydrolysis is higher. |
| Homogeneous (Organic) | Triethylamine (TEA), Pyridine | DCM, THF, Acetonitrile | Good for moisture-sensitive reactions, offers better control. | TEA can sometimes form stable salts that complicate purification. |
| Homogeneous (Non-Nucleophilic) | DIPEA | DCM, THF | Ideal for hindered substrates as the bulky base is non-nucleophilic and less likely to cause side reactions.[5] | More expensive than TEA. |
Catalytic Additive Tip: For sluggish reactions involving poorly nucleophilic amines, adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a highly effective acylation catalyst.
Standard Protocol: Synthesis of N-Aryl-3,4-dichlorobenzamide
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the desired aniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise with stirring.
-
In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM.
-
Add the 3,4-dichlorobenzoyl chloride solution dropwise to the amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
Section 2: Palladium-Catalyzed Cross-Coupling of Aryl Chlorides
The two C-Cl bonds on the aromatic ring of 3,4-dichlorobenzoyl chloride are challenging substrates for cross-coupling reactions. Their activation requires more forcing conditions and specialized catalytic systems compared to their bromide or iodide counterparts due to the strength of the C-Cl bond.[6][7][8]
Subsection 2.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For aryl chlorides, the success of the reaction hinges on the correct choice of catalyst, ligand, and base.[9][10][11]
Question 1: My Suzuki coupling is failing. Where do I start troubleshooting?
Answer: A failed Suzuki coupling with an aryl chloride is most often due to an inefficient catalyst system that cannot perform the difficult oxidative addition step. Follow a systematic approach to diagnose the issue.
Question 2: Why are bulky, electron-rich phosphine ligands necessary for coupling aryl chlorides?
Answer: The mechanism of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond. This is the rate-limiting step for aryl chlorides. Electron-rich ligands (like dialkylbiarylphosphines or N-heterocyclic carbenes) increase the electron density on the palladium center, which promotes its insertion into the C-Cl bond.
-
Reductive Elimination: The final step where the new C-C bond is formed and the Pd(0) catalyst is regenerated is accelerated by sterically bulky ligands. This prevents catalyst decomposition and improves turnover.
Table of Recommended Suzuki Coupling Conditions for Aryl Chlorides
| Parameter | Recommendation | Justification |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) precatalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are essential for activating C-Cl bonds. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A sufficiently strong base is required to activate the boronic acid for transmetalation.[12] |
| Solvent | Toluene, Dioxane, 2-MeTHF, often with water | High-boiling aprotic solvents are standard. A small amount of water can sometimes accelerate the reaction. |
| Temperature | 80 - 110 °C | Higher temperatures are needed to overcome the activation energy of the oxidative addition step. |
Subsection 2.2: Heck-Mizoroki Coupling
The Heck reaction couples the aryl chloride with an alkene. Like the Suzuki reaction, this transformation is challenging with aryl chlorides and requires careful optimization.[6][13]
Question 1: My Heck reaction is giving low yield and a mixture of regioisomers (α- and β-substitution). What should I optimize?
Answer: Low yield and poor regioselectivity are common issues.
-
Low Yield: This often points to catalyst deactivation or slow oxidative addition. The formation of palladium black is a visual indicator of catalyst decomposition. To address this, use a more robust ligand system (e.g., bulky phosphines like P(t-Bu)₃ or an N-heterocyclic carbene) or a palladacycle precatalyst like Herrmann's catalyst.[6] Increasing the temperature can improve the rate of oxidative addition, but too high a temperature can accelerate catalyst decomposition.
-
Poor Regioselectivity: The regioselectivity of the alkene insertion is governed by both electronic and steric factors.[6][14] For electron-poor olefins like acrylates, arylation typically occurs at the β-position. For electron-rich olefins, control can be more difficult. Using bulky ligands can often favor arylation at the less sterically hindered terminal position.[6]
Question 2: What is the role of additives like tetrabutylammonium bromide (TBAB) in Heck reactions?
Answer: Phase-transfer agents like TBAB can play multiple roles. In reactions involving inorganic bases that have poor solubility in organic solvents, TBAB can facilitate the transfer of the base into the organic phase. More importantly, it is believed to stabilize the active palladium nanoparticles, preventing their aggregation into inactive palladium black and thereby extending the catalyst's lifetime and improving yields.[15]
Standard Protocol: Heck Coupling of an Aryl Chloride with Styrene
-
To an oven-dried Schlenk tube, add the 3,4-dichloroaryl substrate (1.0 eq), Pd(OAc)₂ (2 mol%), and a bulky phosphine ligand like P(t-Bu)₃ (4 mol%).
-
Add K₂CO₃ (2.0 eq) as the base and TBAB (1.0 eq) as an additive.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous solvent (e.g., NMP or DMF) followed by styrene (1.5 eq) via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product for purification.
References
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
J. E. A. Luiken, Heck Reactions with Aryl Chlorides. (2008) Diva-Portal.org. [Link]
-
P. J. P. Thomson, Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2014) The University of Liverpool Repository. [Link]
-
M. A. A. G. M. H. M. Schmalz, et al., Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014) Journal of Visualized Experiments. [Link]
-
T. D. White, The Intramolecular Heck Reaction. (2004) Macmillan Group Meeting. [Link]
-
Reddit User Discussion, Tips and tricks for difficult amide bond formation? (2021) r/Chempros. [Link]
-
The Organic Chemistry Tutor, Heck Reaction. (2021) YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Myers, A., The Suzuki Reaction. (2005) Myers Group, Harvard University. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]
-
Reddit User Discussion, Failed suzuki coupling, any suggenstions? (2022) r/Chempros. [Link]
-
Synthesis and analysis of amides. Chemistry Education. [Link]
-
S. K. Ghorai, et al., Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2021) Organic & Biomolecular Chemistry. [Link]
-
D. K. S. G. K. P. Singh, The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023) RSC Publishing. [Link]
-
J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald, A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (1999) Journal of the American Chemical Society. [Link]
-
T. L. T. T. N. B. T. Le, Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2022) Green Chemistry. [Link]
-
How to stop hydrolysis of an acyl chloride in aquous solution? (2018) ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids? (2016) ResearchGate. [Link]
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. Amide Synthesis [fishersci.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
Welcome to the technical support guide for the purification of crude (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with obtaining this compound in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights for compounds of a similar class.
Introduction to Purification Challenges
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone is typically synthesized via a Friedel-Crafts acylation reaction between 1,2-dichlorobenzene and 4-nitrobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The primary purification challenges arise from the need to remove unreacted starting materials, the Lewis acid catalyst, and, most critically, isomeric byproducts that possess similar physicochemical properties to the desired product.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective and scalable method for purifying crystalline solids like (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, especially when dealing with thermally stable compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.
Q1: My crude product is an oily solid with a wide melting point range. Where do I start with recrystallization?
Answer: An oily appearance and a broad melting point suggest the presence of significant impurities, likely residual solvent from the reaction or unreacted starting materials. The first step is to select an appropriate solvent system.
Causality of Solvent Selection: An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration). For substituted benzophenones, which are moderately polar, common solvents to screen include alcohols (ethanol, methanol, isopropanol) and mixtures of a non-polar solvent (like hexanes or heptane) with a more polar solvent (like ethyl acetate or acetone).[1]
Recommended Workflow for Solvent Screening:
Caption: Workflow for selecting a recrystallization solvent.
Step-by-Step Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Q2: After recrystallization, my yield is very low. What went wrong?
Answer: Low yield is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: The most frequent cause is adding an excessive amount of solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel, leading to loss.
-
Inappropriate solvent choice: The solvent may have too high a solubility for the compound, even at low temperatures.
-
Incomplete crystallization: The cooling time may have been insufficient, or the final temperature not low enough.
Troubleshooting Low Yield:
| Issue | Recommended Action |
| Excess Solvent | Concentrate the mother liquor by carefully evaporating some of the solvent and attempt a second crystallization to recover more product. |
| Premature Crystallization | Ensure all glassware (funnel, receiving flask) is pre-heated before hot filtration. Use a stemless funnel to minimize the surface area for cooling. |
| Poor Solvent | Re-evaluate your solvent choice. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) may provide better results. |
| Incomplete Crystallization | Allow the flask to cool for a longer period. After reaching room temperature, cool further in an ice bath for at least 30 minutes. |
Troubleshooting Guide: Column Chromatography
When recrystallization fails to remove impurities with very similar solubility profiles, such as positional isomers, column chromatography is the preferred method.[1] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).
Q3: How do I develop a mobile phase for purifying (3,4-Dichlorophenyl)(4-nitrophenyl)methanone on a silica gel column?
Answer: The key is to find a solvent system that provides good separation between your target compound and the impurities. This is typically achieved by preliminary analysis using Thin Layer Chromatography (TLC).
Causality of Mobile Phase Selection: Silica gel is a polar stationary phase. Therefore, non-polar compounds will travel up the TLC plate (and elute from a column) faster, while polar compounds will interact more strongly with the silica and move slower. The mobile phase's polarity is adjusted to achieve optimal separation. For benzophenones, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a standard starting point.
Step-by-Step Protocol: TLC and Mobile Phase Development
-
Prepare Samples: Dissolve small amounts of your crude product, and if available, pure starting materials (1,2-dichlorobenzene and 4-nitrobenzoyl chloride) in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, spot each sample onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing a proposed mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analyze: The ideal mobile phase will result in the spot for your desired product having a retention factor (Rf) of approximately 0.3-0.4. The spots for the impurities should be well-separated from the product spot.
-
Optimize:
-
If all spots remain at the bottom (low Rf), increase the polarity of the mobile phase (e.g., change to 7:1 Hexanes:Ethyl Acetate).
-
If all spots are at the top (high Rf), decrease the polarity (e.g., change to 15:1 Hexanes:Ethyl Acetate).
-
Caption: Decision workflow for optimizing chromatography mobile phase.
Frequently Asked Questions (FAQs)
Q4: What are the likely isomeric impurities and how can I differentiate them from the desired product?
Answer: The primary isomeric impurity from the Friedel-Crafts acylation of 1,2-dichlorobenzene is (2,3-Dichlorophenyl)(4-nitrophenyl)methanone. This arises from acylation at the position ortho to both chlorine atoms, which is sterically hindered but electronically possible.
-
Differentiation: These isomers will have very similar polarities. High-performance liquid chromatography (HPLC) is the most effective analytical technique for differentiating and quantifying them. Their mass spectra will be identical, but their retention times in HPLC will differ. Proton NMR spectroscopy may also show subtle differences in the aromatic region splitting patterns.
Q5: The crude product is a dark, tar-like substance. Can it still be purified?
Answer: A dark, tarry appearance often indicates degradation or polymerization, possibly due to excessively high reaction temperatures or prolonged reaction times in the presence of a strong Lewis acid.
Recommended Strategy:
-
Initial Cleanup: Attempt to dissolve the crude material in a solvent like dichloromethane (DCM) and wash it with a dilute acid (e.g., 1M HCl) to remove the catalyst, followed by a wash with a base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.
-
Adsorbent Treatment: If the color persists, you can try treating the DCM solution with a small amount of activated carbon, followed by filtration through a pad of celite. This can remove some polymeric color impurities.
-
Chromatography: After this initial cleanup, column chromatography is likely necessary as the impurities are probably complex and varied. Recrystallization is unlikely to be effective for this type of crude material.
Q6: How do I confirm the purity of my final product?
Answer: A combination of techniques should be used to establish the purity of the final (3,4-Dichlorophenyl)(4-nitrophenyl)methanone.
Purity Assessment Methods:
| Technique | Purpose | Expected Result for Pure Compound |
| Melting Point | Assess thermal range and presence of impurities. | A sharp melting point range (typically < 2 °C). |
| HPLC | Quantify purity and detect isomeric impurities. | A single major peak with >99% peak area. |
| ¹H NMR | Confirm chemical structure and absence of proton-bearing impurities. | A spectrum consistent with the expected structure, with clean integrations. |
| Mass Spectrometry | Confirm molecular weight. | A molecular ion peak corresponding to the correct mass. |
References
-
SciSpace. (n.d.). PURIFICATION OF p-DICHLOROBENZENE AND m-CHLORONITROBENZENE CRYSTALLINE PARTICLES BY SWEATING. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying and separating benzophenone.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
MDPI. (2021). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Solubility of Dichlorophenyl Compounds in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common challenge of low aqueous solubility of dichlorophenyl compounds. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of dichlorophenyl compounds.
Q1: Why are dichlorophenyl compounds often poorly soluble in water?
A1: The low aqueous solubility of dichlorophenyl compounds stems from two primary molecular characteristics:
-
High Lipophilicity: The presence of two chlorine atoms on the phenyl ring significantly increases the molecule's lipophilicity, or "fat-loving" nature.[1][2] This is quantified by a high octanol-water partition coefficient (Log P), indicating a strong preference for non-polar environments over aqueous media.[1]
-
Strong Crystal Lattice Energy: In their solid state, these molecules are often arranged in a stable crystalline structure. The energy required to break apart this crystal lattice (lattice enthalpy) can be substantial.[3][4][5] For dissolution to occur, the energy released from the interaction of the compound with water molecules (hydration energy) must be sufficient to overcome this lattice energy.[5][6] If the lattice energy is significantly higher than the hydration energy, the compound will remain largely insoluble.[5][6]
Q2: I've prepared a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous assay buffer. What is happening?
A2: This is a classic issue of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many poorly soluble compounds, its miscibility with water doesn't guarantee the compound will remain dissolved upon dilution.[7] The introduction of a large volume of aqueous buffer drastically changes the solvent environment from primarily organic to primarily aqueous. The dichlorophenyl compound, being highly lipophilic, is no longer stable in this polar environment and precipitates.
Q3: Can I simply increase the temperature to improve solubility?
A3: While increasing temperature can sometimes enhance the solubility of a compound, it is not a universally effective or advisable solution for several reasons:
-
Compound Stability: Many organic molecules can degrade at elevated temperatures.
-
Assay Integrity: Biological assays are typically conducted under specific temperature conditions (e.g., 37°C) to ensure the stability and activity of proteins and other biological components. Altering this temperature can compromise the validity of your experimental results.
-
Supersaturation and Precipitation: Heating can lead to a supersaturated solution. Upon cooling back to the experimental temperature, the compound is likely to precipitate out, often in an uncontrolled manner.[8]
Q4: Are there any general strategies to start with for improving the solubility of these compounds?
A4: Yes, several well-established techniques can be employed.[9][10][11][12] These include:
-
Co-solvency: The use of water-miscible organic solvents.[7][13][14]
-
Use of Surfactants: To form micelles that can encapsulate the hydrophobic compound.[7]
-
Cyclodextrin Complexation: To form inclusion complexes that enhance aqueous solubility.[7][19][20]
Each of these strategies is explored in detail in the Troubleshooting Guide below.
Troubleshooting Guide: Step-by-Step Solutions
This section provides a problem-oriented approach to resolving solubility issues with dichlorophenyl compounds.
Problem 1: Compound is insoluble in 100% aqueous buffer.
Root Cause Analysis:
As established, the inherent lipophilicity and potentially high crystal lattice energy of dichlorophenyl compounds are the primary barriers to aqueous solubility. The energy required to break the intermolecular forces in the solid state is not sufficiently compensated by the interactions with water molecules.
Solution Pathway:
The logical progression is to modify the solvent environment to be more favorable for the compound.
Caption: Encapsulation of a hydrophobic guest by a cyclodextrin host.
Experimental Protocol:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-50 mM).
-
Complexation:
-
Method A (Direct): Add the powdered dichlorophenyl compound directly to the HP-β-CD solution. Stir, vortex, or sonicate for an extended period (1-24 hours) to facilitate complex formation.
-
Method B (Solvent Evaporation): Dissolve both the compound and HP-β-CD in a suitable organic solvent (e.g., methanol/water). Evaporate the solvent under reduced pressure, leaving a solid complex that can then be reconstituted in the aqueous buffer.
-
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved, non-complexed compound. [7]4. Quantification: Determine the concentration of the solubilized compound in the filtrate by HPLC-UV or another suitable method.
Causality: The formation of the inclusion complex effectively "hides" the hydrophobic part of the dichlorophenyl compound from the aqueous solvent, leading to a significant increase in apparent solubility.
Trustworthiness: It is crucial to measure the final concentration of the solubilized compound after filtration to accurately know what concentration you are using in subsequent experiments. The stoichiometry of the complex (e.g., 1:1, 1:2 guest:host) can be determined using methods like Job's plot.
Strategy 4: Surfactant-Assisted Solubilization
Scientific Principle:
Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate dichlorophenyl compounds, increasing their apparent solubility in the bulk aqueous phase. [7]Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 are often preferred for biological assays due to their lower potential for protein denaturation compared to ionic surfactants. [7]
Experimental Protocol:
-
Prepare Surfactant-Containing Buffer: Prepare your aqueous assay buffer with various concentrations of a non-ionic surfactant (e.g., 0.01%, 0.05%, 0.1% Tween® 20).
-
Prepare Stock Solution: Make a concentrated stock of your compound in 100% DMSO.
-
Dilution and Observation: Add the DMSO stock solution directly to the surfactant-containing buffer while vortexing vigorously. [7]4. Evaluation: Visually inspect for precipitation and consider measuring the particle size distribution to ensure the formation of a stable micellar solution rather than a fine suspension.
Data Presentation: Surfactant Solubility Screen
| Surfactant | Surfactant Conc. (%) | Final DMSO Conc. (%) | Final Compound Conc. (µM) | Precipitation Observed? (Yes/No) |
| None | 0 | 0.5 | 20 | Yes |
| Tween® 20 | 0.01 | 0.5 | 20 | No |
| Tween® 20 | 0.05 | 0.5 | 20 | No |
| Pluronic® F-68 | 0.01 | 0.5 | 20 | No |
Causality: The partitioning of the dichlorophenyl compound into the hydrophobic core of the micelles is an energetically favorable process that effectively removes it from the unfavorable aqueous environment.
Trustworthiness: As with co-solvents, a vehicle control containing the same concentration of surfactant is essential in biological experiments to control for any effects of the surfactant itself. Be aware that high concentrations of surfactants can interfere with certain assays, particularly those involving protein-protein interactions or membrane integrity.
References
- A COMPREHENSIVE REVIEW ON KETOCONAZOLE -AS AN ANTIFUNGLE DRUG. (n.d.). Google Scholar.
-
9.12: Lattice Energies and Solubility . (2023, May 3). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Patel, N. M., et al. (2012). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells . PMC. Retrieved January 23, 2026, from [Link]
-
Dichlorophenylphosphine . (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs . ResearchGate. Retrieved January 23, 2026, from [Link]
-
Delgado, D. R., et al. (2014). Solubility of 5-(2-Chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one, and 6-(2,3-Dichlorophenyl)-1 . ResearchGate. Retrieved January 23, 2026, from [Link]
-
Gali, A. D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PMC. Retrieved January 23, 2026, from [Link]
-
Al-Masi, M. A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds . PMC. Retrieved January 23, 2026, from [Link]
-
Kingham, E., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid . PMC. Retrieved January 23, 2026, from [Link]
-
Techniques for Improving Solubility . (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 23, 2026, from [Link]
-
Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics . PMC. Retrieved January 23, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (n.d.). Lund University Publications. Retrieved January 23, 2026, from [Link]
-
Lipophilicity – Knowledge and References . (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]
-
Kile, D. E., & Chiou, C. T. (1989). Water solubility enhancements of DDT and trichlorobenzene by some surfactants below and above the critical micelle concentration . U.S. Geological Survey. Retrieved January 23, 2026, from [Link]
-
Dodziuk, H., et al. (2006). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures . ACS Publications. Retrieved January 23, 2026, from [Link]
-
Al-khattawi, A., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions . ACS Omega. Retrieved January 23, 2026, from [Link]
-
STUDIED ON THE EFFECT OF pH OVER DISSOLUTION PROFILE OF DICLOFENAC SODIUM SUSTAINED RELEASE TABLETS . (2012). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]
-
Homayun, B., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications . MDPI. Retrieved January 23, 2026, from [Link]
-
Al-Qaisi, J. A., et al. (2020). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro . PubMed. Retrieved January 23, 2026, from [Link]
-
Techniques to enhance solubility of hydrophobic drugs: An overview . (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Nomination Background: p, p'-Dichlorodiphenyl Sulfone . (1990). National Toxicology Program (NTP). Retrieved January 23, 2026, from [Link]
-
Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations . MDPI. Retrieved January 23, 2026, from [Link]
-
Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach . Dhaka University Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]
-
Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs . ResearchGate. Retrieved January 23, 2026, from [Link]
-
Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems . PMC. Retrieved January 23, 2026, from [Link]
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Does lattice enthalpy increase or decrease when a compound is soluble? . (2018). Quora. Retrieved January 23, 2026, from [Link]
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Comparison of Hydrophilic and Lipophilic Surfactants for the Improvement of Solubility of BCS Class II Drug by First Generation Solid Dispersion Method . (n.d.). Latin American Journal of Pharmacy. Retrieved January 23, 2026, from [Link]
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Alfa Chemistry. (2025, April 6). Cyclodextrin Derivatives – Versatile Carriers in Modern Science . YouTube. Retrieved January 23, 2026, from [Link]
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Exploring the Solubility Properties of Pharma-Grade Methylene Dichloride . (2025, February 20). Purosolv. Retrieved January 23, 2026, from [Link]
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Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy... . (n.d.). Aakash Institute. Retrieved January 23, 2026, from [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications . (n.d.). Purdue e-Pubs. Retrieved January 23, 2026, from [Link]
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Co-solvent - The 'Medicinal Magician' in The Laboratory . (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved January 23, 2026, from [Link]
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Toxicological Profile for DDT, DDE, and DDD . (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 23, 2026, from [Link]
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Ekiert, R. J., et al. (2021). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone . PubMed Central. Retrieved January 23, 2026, from [Link]
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16.4: The Effects of pH on Solubility . (2019, January 3). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Fenyvesi, É., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim . PMC. Retrieved January 23, 2026, from [Link]
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Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]
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DDT - Solubility of Things . (n.d.). Solubility of Things. Retrieved January 23, 2026, from [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs . (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 23, 2026, from [Link]
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Patel, R. P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation . PMC. Retrieved January 23, 2026, from [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility . (2012). SciSpace. Retrieved January 23, 2026, from [Link]
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Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes . (n.d.). SciELO. Retrieved January 23, 2026, from [Link]
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Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes . (2023). Industrial & Engineering Chemistry Research. Retrieved January 23, 2026, from [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion . (n.d.). PMC. Retrieved January 23, 2026, from [Link]
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CarboHyde. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex . YouTube. Retrieved January 23, 2026, from [Link]
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Technical Support Center: Scaling Up the Synthesis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
Welcome to the technical support resource for the synthesis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this important diaryl ketone intermediate. We will delve into the practical challenges and nuances of the Friedel-Crafts acylation reaction used for this synthesis, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format.
I. Core Synthesis Overview & Mechanism
The synthesis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone is typically achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution involves reacting 1,2-dichlorobenzene with 4-nitrobenzoyl chloride in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] The electrophile in this reaction is the resonance-stabilized acylium ion, formed from the interaction between the acyl chloride and the Lewis acid.[3]
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism proceeds through several key steps, which are crucial to understand for effective troubleshooting.
Caption: The three-stage mechanism of Friedel-Crafts acylation.
II. Detailed Experimental Protocol
This protocol provides a baseline for the synthesis. Parameters may require optimization based on scale and available equipment.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount (molar eq.) | Typical Quantity (for 10g scale) | Notes |
| 1,2-Dichlorobenzene | 147.00 | 5.0 | 37.6 mL (54.8 g) | Acts as both reactant and solvent. Must be anhydrous. |
| 4-Nitrobenzoyl chloride | 185.57 | 1.0 | 10.0 g | Must be pure and dry. Can be synthesized from 4-nitrobenzoic acid and thionyl chloride. |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.1 - 1.5 | 8.0 g - 10.9 g | Crucial: Must be anhydrous and free-flowing. A yellow/grey color indicates hydrolysis. |
| Dichloromethane (DCM) | 84.93 | - | 100 mL | Anhydrous, for extraction. |
| Hydrochloric Acid (HCl) | 36.46 | - | ~50 mL (conc.) | For quenching. |
| Deionized Water | 18.02 | - | As needed | For washing. |
| Saturated NaCl solution | - | - | As needed | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | For drying. |
Step-by-Step Procedure
Caption: A summary of the experimental workflow for the synthesis.
III. Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and scale-up.
Question 1: My reaction yield is very low or the reaction failed to initiate. What are the most likely causes?
Answer: This is the most frequent issue and almost always points to problems with the catalyst or reaction conditions.
-
Cause A: Deactivated Catalyst: Aluminum chloride is extremely hygroscopic and reacts violently with water.[4][5] Any moisture in your reagents, solvent, or glassware will hydrolyze AlCl₃ to inactive aluminum hydroxides, halting the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous grade solvents and freshly opened, high-purity AlCl₃. The powder should be white or light-yellow and free-flowing; clumped or dark grey material is likely compromised.[6]
-
-
Cause B: Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[6] The reason is that the ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[7]
-
Solution: Use at least 1.1 molar equivalents of AlCl₃ relative to the limiting reagent (4-nitrobenzoyl chloride). For sluggish reactions, increasing the stoichiometry to 1.5 equivalents can improve conversion.
-
-
Cause C: Deactivated Aromatic Ring: Friedel-Crafts reactions are challenging on strongly deactivated aromatic rings.[8][9] While 1,2-dichlorobenzene is only moderately deactivated by the two chloro-substituents, the combination of this and any other issues can prevent the reaction. The 4-nitrobenzoyl chloride is highly deactivated by the nitro group, but it is the acylium ion that acts as the electrophile, not the ring itself.
-
Solution: Ensure catalyst activity and stoichiometry are optimal. A slight increase in reaction temperature (e.g., to 40-50 °C) after the initial addition can help overcome the activation barrier, but this must be done cautiously to avoid side reactions.
-
Question 2: My TLC analysis shows multiple product spots. What are these impurities?
Answer: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, side products can still form.[3]
-
Cause A: Positional Isomers: Acylation of 1,2-dichlorobenzene can theoretically yield two isomers: the desired product where acylation occurs at position 4, and a minor isomer from acylation at position 3. The desired 4-position is sterically more accessible and electronically favored, but small amounts of the other isomer can form.
-
Solution: Isomer formation is often temperature-dependent.[10] Maintaining a low temperature during the addition of the acyl chloride can improve selectivity. The isomers can typically be separated during the purification step (recrystallization or column chromatography).
-
-
Cause B: Polyacylation: This is unlikely but possible if the reaction is run under very harsh conditions (high temperature, long reaction time) or if the starting material is highly activated. The acyl group of the product is deactivating, which strongly discourages a second acylation.[11][12]
-
Solution: Adhere to the recommended stoichiometry and temperature profile. This is generally not a major concern for this specific synthesis.
-
-
Cause C: Unreacted Starting Material: Incomplete conversion will leave unreacted 4-nitrobenzoyl chloride. During aqueous workup, this will hydrolyze to 4-nitrobenzoic acid.
-
Solution: Monitor the reaction by TLC to ensure full consumption of the limiting reagent. The resulting 4-nitrobenzoic acid is acidic and can be largely removed by a basic wash (e.g., with NaHCO₃ solution) during the workup.
-
Question 3: The workup procedure is difficult. I'm getting a persistent emulsion or poor separation. How can I improve this?
Answer: This is common when quenching AlCl₃ complexes. The formation of aluminum salts can lead to difficult phase separations.
-
Cause: The quenching process generates aluminum hydroxides and oxychlorides, which are gelatinous and can stabilize emulsions.
-
Solution 1: Controlled Quenching: Ensure the quench is performed slowly and with vigorous stirring onto a large excess of an ice/acid mixture. The acid helps keep the aluminum salts protonated and more soluble in the aqueous phase.
-
Solution 2: Brine Wash: After the initial separation, washing the organic layer with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Solution 3: Filtration: In severe cases, you can filter the entire quenched mixture through a pad of Celite® to remove insoluble aluminum salts before proceeding with the extraction.
Question 4: What are the critical safety precautions for this reaction?
Answer: This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
Aluminum Chloride (Anhydrous):
-
Hazard: Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[4][5] Inhalation of the dust can cause severe respiratory irritation.
-
Precaution: Handle only in a well-ventilated fume hood. Wear safety glasses, a face shield, a lab coat, and appropriate gloves.[5][13] Always add AlCl₃ to the solvent; never the other way around. Keep away from water and ensure a Class D fire extinguisher for combustible metals is available.[5]
-
-
4-Nitrobenzoyl Chloride:
-
Hazard: Corrosive, a lachrymator (causes tearing), and moisture-sensitive.
-
Precaution: Handle in a fume hood. Avoid contact with skin, eyes, and mucous membranes. It will hydrolyze to HCl and 4-nitrobenzoic acid upon contact with moisture.
-
-
Quenching:
-
Hazard: The quenching of the reaction mixture is highly exothermic and releases large volumes of HCl gas.
-
Precaution: Perform the quench by adding the reaction mixture slowly to a vigorously stirred ice/acid slurry. Never add water directly to the reaction flask. Ensure adequate ventilation in the fume hood.
-
IV. References
-
CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone. (Provides context for related benzophenone syntheses). [URL: https://patents.google.com/patent/CN104478744B/en]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [URL: https://www.masterorganicchemistry.com/2018/05/17/friedel-crafts-acylation/]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Electrophilic_Aromatic_Substitution/16.03%3A_Friedel-Crafts_Alkylation_and_Acylation]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-mechanisms/friedel-crafts-acylation]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [URL: https://www.chemistrysteps.com/friedel-crafts-acylation/]
-
Reddit. (2024). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. (Provides context on handling related nitro-aromatic compounds). [URL: https://www.reddit.com/r/chemistry/comments/1026q0f/activate_hydroxyl_groups_using_4nitrophenyl/]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0062.pdf]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06283]
-
US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones. [URL: https://patents.google.com/patent/US20110087013A1/en]
-
National Institutes of Health (NIH). (n.d.). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004332/]
-
CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate. (Provides context for handling dichlorophenyl compounds). [URL: https://patents.google.com/patent/CN101274904B/en]
-
BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. [URL: https://www.benchchem.com/troubleshooting/low-yield-friedel-crafts-acylation]
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Patsnap. (2018). Synthesis method of 3,4-dichlorobenzonitrile. [URL: https://patents.patsnap.com/viewer/CN106045828A]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [URL: https://www.carlroth.com/medias/SDB-CN86-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ3ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMzAvaGVlLzkwMzU1ODQxNjM4NzAucGRmfGU5YjQyYjYwZWIzYjYxN2Y5YjM5YjU3ZGE3YjYxYjU2YjM1YjYxYjU2YjM1YjYxYjU2YjM1YjYxYjU2]
-
ResearchGate. (2014). (PDF) Friedel-Crafts acylation of aromatic compounds. [URL: https://www.researchgate.net/publication/279203612_Friedel-Crafts_acylation_of_aromatic_compounds]
-
ResearchGate. (2010). (PDF) Cleaner Routes for Friedel-Crafts Acylation. [URL: https://www.researchgate.net/publication/228682008_Cleaner_Routes_for_Friedel-Crafts_Acylation]
-
Guidechem. (n.d.). What is the synthesis and storage condition of 4-Nitrophenyl chloroformate?. [URL: https://www.guidechem.com/news/what-is-the-synthesis-and-storage-condition-of-4-nitrophenyl-chloroformate--100018.html]
-
Princeton University EHS. (n.d.). Aluminum Chloride (anhydrous) Safety Information. [URL: https://ehs.princeton.edu/laboratory-research/chemical-safety/chemical-fact-sheets/aluminum-chloride-anhydrous]
-
Sigma-Aldrich. (2025). Safety Data Sheet: Aluminum chloride. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/563919]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [URL: https://www.chemistrysteps.com/friedel-crafts-acylation-2/]
-
Sigma-Aldrich. (n.d.). 4,4'-Dichlorobenzophenone. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/113700]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [URL: https://www.youtube.com/watch?v=T5sNpp_p0dY]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation. [URL: https://www.youtube.com/watch?v=nrbdwD5errw]
-
CN106045828A - Preparation method of 4,4'-difluorobenzophenone. (Illustrates a related industrial synthesis). [URL: https://patents.google.com/patent/CN106045828A/en]
-
PubChem. (n.d.). (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone. (Example of a related complex methanone). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3495594]
-
National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270451/]
-
Lab Alley. (2025). Safety Data Sheet: Aluminum chloride. [URL: https://www.laballey.com/products/aluminum-chloride-anhydrous]
-
PrepChem.com. (n.d.). Synthesis of 4,4'-dichlorobenzophenone. [URL: https://prepchem.com/synthesis-of-4-4-dichlorobenzophenone/]
-
CSCanada. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [URL: http://www.cscanada.net/index.php/st/article/view/1130]
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Technical Support Center: Nitration of Benzophenone Derivatives
Welcome to the technical support center for the nitration of benzophenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we move beyond basic protocols to address the nuanced challenges and side reactions that can arise during your experiments. Our goal is to provide you with the in-depth technical insights and troubleshooting strategies necessary to ensure the success of your work.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the nitration of benzophenone and its derivatives, offering explanations grounded in chemical principles and providing actionable solutions.
Issue 1: Low Yield of the Desired Mononitrated Product
Question: I am attempting to synthesize a mononitrobenzophenone derivative, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in mononitration reactions of benzophenone derivatives can stem from several factors, primarily related to the deactivating nature of the benzophenone core and the potential for competing side reactions.
Causality and Solutions:
-
Incomplete Reaction: The benzophenone scaffold consists of two aromatic rings deactivated by the electron-withdrawing carbonyl group. This deactivation slows the rate of electrophilic aromatic substitution, potentially leading to incomplete conversion under insufficiently forcing conditions.[1][2][3][4][5]
-
Solution: A more potent nitrating system may be required. While a standard mixture of nitric acid and sulfuric acid is common, a system generating a higher concentration of the nitronium ion (NO₂⁺) can be more effective.[1][6] A recommended approach for deactivated substrates is the use of anhydrous sodium nitrate in a mixture of concentrated sulfuric acid and oleum (fuming sulfuric acid).[6] This method has been shown to be highly selective and provide good yields for the synthesis of dinitrobenzophenones from benzophenone.[6]
-
-
Sub-optimal Reaction Temperature: Temperature control is critical in nitration reactions. Too low a temperature can lead to an impractically slow reaction rate, while too high a temperature can promote side reactions such as over-nitration.[7]
-
Solution: Carefully control the reaction temperature. For many nitrations of deactivated substrates, a slightly elevated temperature may be necessary to drive the reaction to completion. However, this must be balanced against the risk of side reactions. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Formation of Multiple Isomers: If your benzophenone derivative is unsymmetrically substituted, nitration can occur on either ring, leading to a mixture of constitutional isomers and reducing the yield of any single desired product.
-
Solution: The directing effects of the substituents on your starting material will determine the regioselectivity. Electron-donating groups will direct ortho- and para-, while electron-withdrawing groups will direct meta-. Understanding these effects is crucial for predicting the major product and for designing purification strategies. If a mixture is unavoidable, efficient purification techniques such as column chromatography or recrystallization will be necessary to isolate the desired isomer.
-
Issue 2: Formation of Dinitro and Other Polynitrated Byproducts
Question: My reaction is producing a significant amount of dinitrated and other polynitrated products, which is complicating purification. How can I favor mononitration?
Answer:
The formation of polynitrated species is a classic side reaction in aromatic nitration, particularly when the reaction conditions are too harsh or the reaction time is extended.
Causality and Solutions:
-
Excess Nitrating Agent: Using a large excess of the nitrating agent will increase the likelihood of multiple nitration events.
-
Solution: Carefully control the stoichiometry of your reagents. Aim for a slight excess of the nitrating agent (e.g., 1.1 to 1.5 equivalents) for mononitration.
-
-
Elevated Reaction Temperature: Higher temperatures increase the kinetic energy of the system, promoting further nitration of the initially formed mononitrobenzophenone.
-
Solution: Maintain a lower reaction temperature. For many nitrations, carrying out the reaction at 0°C or even lower can significantly suppress over-nitration.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a controlled temperature, can lead to the slow formation of polynitrated byproducts.
-
Solution: Monitor the reaction closely using an appropriate analytical technique (TLC, HPLC, or GC-MS). Quench the reaction as soon as the starting material is consumed to the desired extent.
-
Experimental Protocol for Selective Mononitration:
The following is a general protocol that can be adapted to favor mononitration.
| Parameter | Recommendation | Rationale |
| Nitrating Agent | 1.1 - 1.5 equivalents of KNO₃ in conc. H₂SO₄ | Provides a controlled source of the nitronium ion. |
| Temperature | 0°C to room temperature | Minimizes over-nitration. |
| Reaction Time | Monitor by TLC/HPLC | Prevents the formation of byproducts due to prolonged reaction. |
| Quenching | Pouring onto ice | Rapidly stops the reaction. |
Issue 3: Unexpected Formation of Colored Impurities or Tarry Residues
Question: My reaction mixture turns dark, and upon work-up, I obtain a significant amount of tarry, intractable material. What is causing this, and how can I prevent it?
Answer:
The formation of colored impurities and tars often indicates oxidative side reactions or decomposition of the starting material or products under the strongly acidic and oxidizing conditions of nitration.
Causality and Solutions:
-
Oxidative Degradation: The combination of nitric acid and sulfuric acid is a powerful oxidizing medium. Benzophenone derivatives, especially those with electron-rich substituents, can be susceptible to oxidation, leading to complex mixtures of byproducts.[2]
-
Solution: Use the mildest possible nitrating conditions that still afford a reasonable reaction rate. This may involve using a less concentrated nitric acid solution or a different nitrating agent altogether. Additionally, maintaining a low reaction temperature is crucial to minimize oxidative side reactions.
-
-
Formation of Phenolic Byproducts: In some cases, nitration of aromatic compounds can be accompanied by the formation of nitrophenols.[8][9] This can occur through various mechanisms, including the rearrangement of intermediate species. These phenolic compounds are often highly colored and can contribute to the formation of tars.
-
Solution: Careful control of reaction conditions, particularly temperature and the concentration of the nitrating agent, can help to suppress the formation of these byproducts. A thorough aqueous work-up, including a wash with a mild base like sodium bicarbonate, can help to remove acidic phenolic impurities.
-
-
Sulfonation as a Competing Reaction: When using a nitrating mixture containing sulfuric acid, sulfonation of the aromatic ring can occur as a competing electrophilic substitution reaction.[10] The resulting sulfonic acids are highly polar and can complicate the work-up and purification.
-
Solution: While sulfonation is generally reversible, its formation can be minimized by using a lower concentration of sulfuric acid or by employing a nitrating agent that does not require sulfuric acid, such as nitronium tetrafluoroborate.
-
Frequently Asked Questions (FAQs)
Q1: How do substituents on the benzophenone rings affect the regioselectivity of nitration?
A1: The regioselectivity of nitration on a substituted benzophenone is governed by the electronic properties of the substituents. The carbonyl group of the benzophenone is a deactivating, meta-directing group.[1][2][3][4][5]
-
Electron-Donating Groups (EDGs) such as alkyl, alkoxy, or amino groups are activating and ortho-, para-directing.[3] If an EDG is present on one of the rings, nitration will preferentially occur on that ring at the positions ortho and para to the EDG.
-
Electron-Withdrawing Groups (EWGs) such as nitro, cyano, or trifluoromethyl groups are deactivating and meta-directing. If an EWG is already present on a ring, further nitration on that ring will be disfavored and will occur at the meta position.
Q2: What are the best methods for purifying my nitrated benzophenone derivative?
A2: The choice of purification method will depend on the physical properties of your product and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid products.[11][12][13][14] The key is to find a suitable solvent or solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
-
Column Chromatography: For mixtures of isomers with similar polarities or for removing closely related impurities, column chromatography on silica gel is a powerful technique. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used for elution.
-
High-Performance Liquid Chromatography (HPLC): For analytical separation of isomers and for preparative purification of small quantities of material, reversed-phase HPLC is an excellent choice.[15][16]
Q3: How can I confirm the structure and purity of my nitrated product?
A3: A combination of spectroscopic and analytical techniques is essential for unambiguous structure elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the substitution pattern on the aromatic rings.[17][18][19][20] The chemical shifts and coupling constants of the aromatic protons provide detailed information about the position of the nitro group.
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of your product and help to identify any byproducts.[21][22]
-
Infrared (IR) Spectroscopy: The presence of the nitro group can be confirmed by characteristic strong absorption bands around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹.
-
Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.
References
-
Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. ResearchGate. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
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Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. Available at: [Link]
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Activating and Deactivating Groups. Chemistry Steps. Available at: [Link]
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
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Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]
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5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. OC-Praktikum. Available at: [Link]
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Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). PubMed. Available at: [Link]
-
Photoexcited Nitroarenes for the Anaerobic Cleavage of Alkenes. NIH. Available at: [Link]
-
Oxidation and Reduction of Benzophenone. YouTube. Available at: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
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Nitrophenols Reduction in the Benzene Adiabatic Nitration Process. ResearchGate. Available at: [Link]
- Method for purifying and separating benzophenone. Google Patents.
-
Nitration and Sulfonation of Benzene. YouTube. Available at: [Link]
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Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. ResearchGate. Available at: [Link]
-
METHOD 8091 NITROAROMATICS AND CYCLIC KETONES BY GAS CHROMATOGRAPHY. EPA. Available at: [Link]
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Nitration and aromatic reactivity. J-STAGE. Available at: [Link]
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Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. Available at: [Link]
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]
-
4-Nitrophenol. Wikipedia. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Pharmaguideline. Available at: [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Available at: [Link]
-
Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. NIH. Available at: [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. D-Scholarship@Pitt. Available at: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
-
Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ACS Publications. Available at: [Link]
-
Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. NIH. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]
-
Nitration sulphonation notes. Unacademy. Available at: [Link]
-
An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers. Available at: [Link]
-
How To: Purify by Crystallization. University of Rochester. Available at: [Link]
-
Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. YouTube. Available at: [Link]
-
Why sulphonation of benzene is reversible than nitration? Explain with involved mechanistic steps. Quora. Available at: [Link]
-
Recrystallization. YouTube. Available at: [Link]
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Navigating Methanone Synthesis: A Technical Support Guide to Solvent and Temperature Optimization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Methanone Synthesis. As Senior Application Scientists, we understand that navigating the complexities of reaction optimization is paramount to achieving high yields and purity. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies, focusing on the critical interplay of solvent and temperature. We will move beyond rote protocols to explain the why behind experimental choices, empowering you to make informed decisions in your own work.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Common Synthesis Issues
This section addresses specific problems you may encounter during methanone synthesis in a question-and-answer format.
Question: My methanone yield is unexpectedly low. What are the likely causes and how can I troubleshoot this?
Answer:
Low yield is a frequent challenge in methanone synthesis and can stem from several factors. A systematic approach is crucial for an accurate diagnosis.
Initial Checks:
-
Purity of Starting Materials and Reagents: Ensure the purity of your starting materials and reagents.[1][2] Impurities can interfere with the catalyst or introduce side reactions.
-
Reaction Setup: Verify that your reaction setup is clean, dry, and properly assembled to prevent leaks or contamination.[2]
Troubleshooting Workflow:
If the initial checks do not resolve the issue, consider the following:
-
Analyze the Crude Product: Use techniques like NMR or LC-MS to analyze your crude product mixture. This will help you determine if the issue is an incomplete reaction, the formation of side products, or decomposition of the desired product.[1]
-
Incomplete Reaction: If a significant amount of starting material remains, the reaction may not have gone to completion.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration.
-
Catalyst Activity: The catalyst may be deactivated or poisoned. Consider using fresh catalyst.
-
Temperature: The reaction temperature may be too low, leading to slow kinetics.[3]
-
-
Side Product Formation: The presence of significant side products suggests a lack of selectivity.
-
Temperature Control: Elevated temperatures can sometimes favor the formation of undesired byproducts.[4] Carefully controlling the reaction temperature is critical.
-
Solvent Choice: The solvent can influence the reaction pathway. A different solvent might improve selectivity.
-
-
Product Decomposition: If you observe degradation of your target methanone, the reaction conditions may be too harsh.
-
Temperature: High temperatures can lead to thermal degradation.[5] Consider running the reaction at a lower temperature.
-
Solvent Effects: The solvent could be reacting with your product. Ensure the chosen solvent is inert under the reaction conditions.
-
Question: I am observing significant byproduct formation. How can I improve the selectivity of my methanone synthesis?
Answer:
Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway. This is a classic case of navigating kinetic versus thermodynamic control.[6][7][8]
-
Kinetic vs. Thermodynamic Control: In some reactions, a lower temperature may favor the "kinetic product" (the one that forms faster), while a higher temperature may favor the more stable "thermodynamic product".[8] Understanding the energy profile of your specific reaction is key. If your desired methanone is the kinetic product, running the reaction at a lower temperature for a shorter duration might be beneficial. Conversely, if it is the thermodynamic product, a higher temperature and longer reaction time could improve your yield.
-
Temperature Optimization: Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[4] As temperature increases, the total carbon conversion and methanone yield generally increase, but there is an optimal point beyond which side reactions may become more prominent.[4]
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the transition state energies of competing reaction pathways. Experimenting with a range of solvents with different properties can help identify one that preferentially stabilizes the transition state leading to methanone.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding the optimization of methanone synthesis.
Question: How do I select the optimal solvent for my methanone synthesis?
Answer:
Solvent selection is a multi-faceted process that goes beyond simply dissolving the reactants.[9] A well-chosen solvent can significantly impact reaction rate, yield, and selectivity.
Key Solvent Selection Criteria:
-
Solubility: The solvent must effectively dissolve all reactants and reagents to ensure a homogeneous reaction mixture.[9]
-
Inertness: The solvent should not react with any of the starting materials, intermediates, products, or the catalyst under the reaction conditions.[9]
-
Boiling Point: The boiling point of the solvent will dictate the maximum temperature at which the reaction can be run at atmospheric pressure. This is a critical factor in temperature optimization.
-
Polarity: The polarity of the solvent can influence the reaction mechanism. For reactions involving polar intermediates or transition states, a polar solvent is often preferred. Common polar solvents include water, methanol, ethanol, acetone, and acetonitrile.[10][11]
-
Aprotic vs. Protic: Protic solvents (e.g., alcohols, water) have acidic protons and can participate in hydrogen bonding, which can be beneficial or detrimental depending on the reaction mechanism. Aprotic solvents (e.g., THF, DCM) lack acidic protons.[9]
-
Green Chemistry Principles: Whenever possible, consider using greener solvents that are less toxic and have a lower environmental impact.[12][13][14] Guides like the CHEM21 Solvent Selection Guide can be a valuable resource.[14]
Solvent Screening Protocol:
A systematic approach to solvent screening is recommended:
-
Based on the criteria above, select a small, diverse set of candidate solvents.
-
Run small-scale parallel reactions in each solvent under identical conditions (temperature, concentration, reaction time).
-
Analyze the yield and purity of the product from each reaction to identify the most promising solvent.
-
Further optimize other parameters (temperature, concentration) using the selected solvent.
Question: What is the fundamental role of temperature in methanone synthesis?
Answer:
Temperature is a critical parameter that directly influences the kinetics and thermodynamics of the reaction.
-
Reaction Rate: According to the Arrhenius equation, the rate of a chemical reaction generally increases with temperature. This is because a higher temperature provides more molecules with the necessary activation energy to react.
-
Selectivity: As discussed in the troubleshooting section, temperature can significantly impact the selectivity of a reaction by influencing the competition between different reaction pathways (kinetic vs. thermodynamic control).[6][8]
-
Equilibrium Position: For reversible reactions, temperature affects the position of the equilibrium. For exothermic reactions like methanol synthesis, lower temperatures favor the products at equilibrium, although the rate to reach that equilibrium will be slower.
-
Catalyst Stability and Activity: The catalyst used in methanone synthesis (commonly Cu/ZnO/Al2O3) has an optimal operating temperature range.[15] Temperatures that are too high can lead to catalyst deactivation or sintering, reducing its effectiveness.[16] Industrial processes for methanol production typically operate between 200-300 °C.[15]
Temperature Optimization Workflow:
Caption: A workflow for systematic temperature optimization.
Section 3: Data and Protocols
Table 1: Properties of Common Solvents in Organic Synthesis
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Type |
| Water | 100 | 80.1 | Polar Protic |
| Methanol | 65 | 32.7 | Polar Protic |
| Ethanol | 78 | 24.5 | Polar Protic |
| Acetone | 56 | 20.7 | Polar Aprotic |
| Acetonitrile | 82 | 37.5 | Polar Aprotic |
| Dichloromethane (DCM) | 40 | 9.1 | Polar Aprotic |
| Tetrahydrofuran (THF) | 66 | 7.6 | Polar Aprotic |
| Toluene | 111 | 2.4 | Nonpolar |
| Hexane | 69 | 1.9 | Nonpolar |
Experimental Protocol: General Procedure for Methanone Synthesis Optimization
WARNING: This is a generalized protocol. Always consult the specific literature for your reaction and perform a thorough safety assessment before beginning any experiment.
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the appropriate catalyst to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Add the chosen solvent, followed by the starting materials and any necessary reagents.[1]
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature using a temperature-controlled heating mantle or oil bath.[1]
-
Stir the reaction mixture vigorously to ensure homogeneity.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
-
Workup:
-
Purification:
-
Dry the combined organic extracts over a drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
-
Solvent and Temperature Optimization Workflow Diagram
Caption: A logical workflow for optimizing solvent and temperature.
References
-
Methanol - Wikipedia. Available at: [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]
-
Optimization of Methanol Synthesis under Forced Periodic Operation - MDPI. Available at: [Link]
-
Effect of reaction temperature on methanol synthesis in a batch... - ResearchGate. Available at: [Link]
-
Solvent and Reagent Selection Guide - Green Chemistry Initiative. Available at: [Link]
-
Thermodynamic and Kinetic Products - Master Organic Chemistry. Available at: [Link]
-
Effects of Temperature on Methanogenesis in a Thermophilic (58 degrees C) Anaerobic Digestor - PubMed. Available at: [Link]
-
Solvent Selection from the Green Perspective | LCGC International. Available at: [Link]
-
Surface reaction kinetics of the methanol synthesis and the water gas shift reaction on Cu/ZnO/Al2O3 - Royal Society of Chemistry. Available at: [Link]
-
Design, Optimization, and Process Integration of a Methanol-to-Olefin Plant - MDPI. Available at: [Link]
-
A Study of the Methane Oxidation Mechanism and Reaction Pathways Using Reactive Molecular Simulation and Nonlinear Manifold Learning | ACS Omega. Available at: [Link]
-
CO2 Hydrogenation to Methanol: Impact of Calcination Temperature on CuMn/Al2O3 Catalyst Morphology and Performance - American Chemical Society. Available at: [Link]
-
Need some expert advice for total synthesis!!! : r/Chempros - Reddit. Available at: [Link]
-
How are solvents chosen in organic reactions? - Chemistry Stack Exchange. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]
-
Synthesis Gas Processes for Methanol Production via CH4 Reforming with CO2, H2O, and O2 - CONICET. Available at: [Link]
-
Troubleshooting: How to Improve Yield - University of Rochester. Available at: [Link]
-
Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process - ResearchGate. Available at: [Link]
-
Green Solvent Selection Guide for Biobased Organic Acid Recovery - ACS Publications. Available at: [Link]
-
Process design and downstream optimization of the direct synthesis route for cleaner production of dimethyl ether from biogas - ScienceDirect. Available at: [Link]
-
Using the Response Surface Method for the Optimization of Gas-Phase Hydrogenation of Carbon Dioxide on Nickel-Based Catalysts—A Large Laboratory-Scale Process - MDPI. Available at: [Link]
-
Kinetic Vs Thermodynamic Control | Dalal Institute. Available at: [Link]
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - Oxford Academic. Available at: [Link]
-
A Deep Dive into Common Organic Solvents - ChemTalk. Available at: [Link]
-
Challenges in the development of bio-based solvents : A case study on methyl(2,2-dimethyl-1,3-dioxolan-4 - CORE. Available at: [Link]
-
Green Solvent Selection Guide - J&K Scientific LLC. Available at: [Link]
-
What could be reason for getting a very low yield in organic chemistry? - Quora. Available at: [Link]
-
Kinetic Vs Thermodynamic Product (How to Identify Them) - YouTube. Available at: [Link]
-
An overview on Common Organic Solvents and their Toxicity - researchgate.net. Available at: [Link]
-
Functional Groups In Organic Chemistry - Master Organic Chemistry. Available at: [Link]
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Technical Support Center: Automated Flow Synthesis of Nitroaromatic Compounds
Welcome to the technical support center for automated flow synthesis of nitroaromatic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower your research. This guide is designed to be a dynamic resource for troubleshooting common issues, particularly focusing on the identification and management of impurities. The nitration of aromatic compounds is a cornerstone of chemical synthesis, but it is notoriously energetic and can lead to a variety of byproducts.[1][2] Continuous flow chemistry offers a significantly safer and more controlled environment for these reactions by mastering heat transfer and reaction time, thereby enhancing selectivity and minimizing impurity formation.[3][4][5]
This guide is structured to help you diagnose and resolve issues you may encounter during your automated synthesis campaigns.
Section 1: FAQ - Understanding Common Impurities
This section addresses the fundamental questions regarding the types of impurities generated during the flow nitration of aromatic compounds and the mechanistic reasons for their formation.
Q1: What are the most common types of impurities I should expect?
A: In the automated flow synthesis of nitroaromatics, impurities generally fall into four main categories:
-
Over-Nitrated Products: These are di- or tri-nitrated species that form when the reaction proceeds beyond the desired mono-nitration.[3] This is especially common with electron-rich aromatic substrates or under conditions that are too harsh.
-
Isomeric Impurities: Depending on the directing groups on your aromatic starting material, you will likely form a mixture of ortho, meta, and para isomers. While flow chemistry can improve selectivity, complete suppression of minor isomers is challenging.
-
Oxidation Byproducts: The "mixed acid" (sulfuric and nitric acid) used for nitration is a powerful oxidizing agent.[6] This can lead to the formation of phenolic compounds (e.g., nitrophenols) and other degradation products, which often impart color to the crude product stream.[7][8]
-
Residual Reactants: Unreacted starting material and residual nitrating agents or acids from the reaction mixture are also common impurities that need to be removed during workup.[2]
Q2: Why am I seeing significant amounts of di-nitrated and tri-nitrated products?
A: The formation of polynitrated species is a direct consequence of the reaction conditions being too forcing for your specific substrate.[3] The initial nitro group is strongly deactivating, making the second nitration more difficult. However, excessive residence time, high temperatures, or a high concentration of the nitrating agent (the nitronium ion, NO₂⁺) can overcome this energy barrier.[6][9] Flow chemistry's precise control over these parameters is the key to preventing this.
Q3: My product stream is yellow/brown, but the pure product should be colorless. What causes this?
A: This is a classic sign of oxidation byproducts or other unsaturated impurities. Phenolic compounds, in particular, are notorious for causing discoloration.[7] These can form from the oxidation of the aromatic ring by nitric acid. Additionally, trace amounts of nitroolefins can be potent color-formers.[8] It is also possible that some nitrophenols undergo photolysis, which can contribute to color changes.[10]
Q4: Can nitrosamine impurities form during my synthesis?
A: While less common than over-nitration or oxidation, nitrosamine formation is a potential risk, particularly if your synthesis pathway involves secondary amines or if reagents are contaminated. Nitrosamines are potent mutagens and are under intense regulatory scrutiny.[11][12] It is crucial to assess your starting materials and reaction pathway for any potential sources of secondary amines that could react with residual nitrating species.
Section 2: Troubleshooting Guide for Impurity Management
This section provides a problem-and-solution framework for common issues encountered during automated flow nitration.
Problem 1: High Levels of Polynitrated Impurities (>5%)
This indicates that the reaction is progressing beyond the desired mono-nitration. The key is to reduce the "exposure" of the product to the reactive nitronium ion.
Causality Analysis & Solutions:
| Parameter | Causal Logic | Recommended Action |
| Residence Time | A longer residence time increases the probability of a second nitration event occurring on the newly formed mono-nitroaromatic product. | Decrease the residence time. Start by reducing it in 10-15% increments. This can be achieved by either increasing the total flow rate or reducing the reactor volume. |
| Temperature | Higher temperatures increase the reaction rate exponentially (Arrhenius equation), providing the necessary activation energy for the less favorable second nitration. | Lower the reaction temperature. A reduction of 5-10 °C can have a significant impact on selectivity without drastically reducing the conversion of the starting material. |
| Stoichiometry | An excess of the nitrating agent (nitric acid) drives the equilibrium towards product formation but also increases the steady-state concentration of the nitronium ion, making polynitration more likely.[3] | Reduce the molar ratio of the nitrating agent. Aim for a ratio as close to stoichiometric (1.0-1.1 equivalents) as possible while still achieving acceptable conversion. |
Troubleshooting Workflow for Polynitration
Caption: Troubleshooting decision tree for reducing polynitrated byproducts.
Problem 2: Poor Isomer Ratio / Low Selectivity
This is fundamentally a chemical challenge, but flow parameters can be adjusted to favor the kinetically preferred product.
Causality Analysis & Solutions:
| Parameter | Causal Logic | Recommended Action |
| Temperature | The energy difference between the transition states leading to different isomers is often small. Lower temperatures can amplify these small differences, favoring the isomer formed via the lowest energy pathway. | Operate at the lowest practical temperature. This may require longer residence times to achieve full conversion, but it often yields a cleaner isomeric profile. |
| Mixing Efficiency | Poor mixing can create localized areas of high reagent concentration and temperature ("hot spots"), leading to less selective, diffusion-controlled reactions.[5] | Ensure efficient mixing. Use a micro-packed bed reactor or a static mixer at the point of reagent confluence. For two-phase systems, consider a membrane separator or other advanced mixing technology. |
| Nitrating Agent | The choice of acid and its concentration dictates the reactivity of the nitronium ion. A less aggressive nitrating system can sometimes lead to higher selectivity. | Consider alternative nitrating systems. While mixed acid is standard, systems like nitric acid in acetic anhydride or using solid acid catalysts could offer different selectivity profiles.[13] |
Problem 3: Reactor Clogging or Phase Separation
Clogging is a significant operational challenge in flow chemistry, often caused by product precipitation or the formation of immiscible phases.[14]
Causality Analysis & Solutions:
| Parameter | Causal Logic | Recommended Action |
| Solvent Choice | If the product's solubility in the reaction medium is low, it may precipitate as it forms, leading to blockages. | Modify the solvent system. Introduce a co-solvent that increases the solubility of both the starting material and the product. Ensure the co-solvent is inert to the strong acid conditions. |
| Temperature | Solubility is often temperature-dependent. A drop in temperature along the flow path can trigger precipitation. | Maintain a consistent temperature profile. Ensure all tubing and the reactor itself are adequately heated or cooled to prevent cold spots. In some cases, operating at a slightly higher temperature can maintain solubility. |
| Back Pressure | Insufficient back pressure can sometimes lead to outgassing of dissolved gases or volatile byproducts, creating a two-phase flow that can cause instability and clogging. | Increase back pressure. Use a back-pressure regulator (BPR) set to a pressure that ensures all components remain in the liquid phase throughout the system. |
Visualizing a Typical Flow Nitration Setup
Caption: A generalized workflow for automated flow synthesis and in-line workup.
Section 3: Analytical & Purification Protocols
Effective impurity management relies on robust analytical methods and efficient purification strategies.
Protocol 1: At-Line Impurity Profiling using HPLC
This protocol outlines a general method for quantifying the main product and key impurities from the reactor output.
Objective: To determine the percentage conversion, product yield, and relative abundance of impurities.
Methodology:
-
Sample Preparation:
-
Carefully collect a sample from the output stream after the back-pressure regulator.
-
Immediately quench the sample in a known volume of a suitable solvent (e.g., acetonitrile/water) containing a base (like sodium bicarbonate) to neutralize the strong acids. This prevents further reaction.
-
Dilute the quenched sample to a concentration appropriate for HPLC analysis (typically in the 0.1-1.0 mg/mL range).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Example HPLC Conditions: This method must be optimized for your specific analyte.[15][16]
| Parameter | Typical Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm) | Provides good separation for a wide range of non-polar to moderately polar aromatic compounds. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | A standard gradient system for reverse-phase chromatography. The acid improves peak shape. |
| Gradient | Start at 10-30% B, ramp to 95% B over 10-15 min, hold for 2 min, then re-equilibrate. | Elutes compounds across a range of polarities, from polar byproducts to the non-polar starting material and product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6mm ID column. |
| Detection | UV/Vis Diode Array Detector (DAD) at 254 nm and 280 nm | 254 nm is a common wavelength for aromatic compounds. Monitoring multiple wavelengths helps identify impurities with different chromophores. |
| Column Temp. | 30-40 °C | Improves peak shape and run-to-run reproducibility. |
Protocol 2: In-Line Purification via Liquid-Liquid Extraction
This protocol describes how to integrate a continuous liquid-liquid extraction step to remove acidic residues and water-soluble impurities.[17]
Objective: To perform an initial purification of the crude product stream directly after the reaction quench.
Methodology:
-
System Setup:
-
Following the reaction quench point, direct the mixed-phase stream into a membrane-based liquid-liquid separator or a packed column designed for extraction.
-
Introduce a continuous stream of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) that will dissolve your desired nitroaromatic product.
-
The aqueous phase, containing neutralized acids and water-soluble impurities, will be separated and directed to a waste container.
-
The organic phase, now containing your partially purified product, is directed towards a back-pressure regulator and then to collection or further downstream processing.
-
-
Operational Parameters:
-
Solvent Choice: The organic solvent must have high solubility for your product and low miscibility with the aqueous phase.
-
Flow Rates: The ratio of the organic to aqueous phase flow rates should be optimized to ensure efficient extraction without causing emulsification. A typical starting point is a 1:1 volumetric flow ratio.
-
Residence Time in Extractor: Ensure sufficient contact time between the two phases for mass transfer to occur. This is determined by the volume of the extractor and the total flow rate.
-
Section 4: Safety in Automated Nitration
Nitration reactions are highly exothermic and involve corrosive and hazardous materials.[18][19] While flow chemistry inherently mitigates many risks associated with thermal runaway, stringent safety protocols are non-negotiable.
-
Material Compatibility: Ensure all wetted parts of your flow system (tubing, reactor, fittings) are compatible with concentrated nitric and sulfuric acids. PFA, PTFE, and Hastelloy are common choices.
-
Pressure Monitoring: Always use pressure transducers to monitor the system pressure in real-time. A sudden pressure increase is an early indicator of a clog.
-
Emergency Procedures: Have an emergency stop procedure that immediately halts all pumps. Ensure spill kits containing neutralizing agents (e.g., sodium bicarbonate) are readily available.[18]
-
Ventilation: The entire flow setup must be housed within a certified fume hood to manage corrosive and toxic fumes.[18]
References
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]
-
Zhang, J., et al. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. [Link]
-
Zhang, J., et al. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. National Institutes of Health. [Link]
-
Al-Zoubi, R. M., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Sustainable Chemistry & Engineering. [Link]
-
Lu, J., & He, C. (2023). Nitration and flow chemistry. Applied and Computational Engineering. [Link]
- Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
-
BYJU'S. (n.d.). Aromatic Nitration. BYJU'S. [Link]
-
Evans, M. (2021). Nitration of Aromatic Compounds. YouTube. [Link]
-
Royal Society of Chemistry. (2024). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Royal Society of Chemistry. [Link]
-
ACS Publications. (2019). Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ACS Omega. [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Reddit. (2022). Di-nitration troubleshooting. Reddit. [Link]
-
MDPI. (2024). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]
-
IntechOpen. (2022). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen. [Link]
-
JRC Publications Repository. (2018). Flow chemistry and the synthesis of energetic materials. JRC Publications Repository. [Link]
-
Royal Society of Chemistry. (2014). Direct oxidative nitration of aromatic sulfonamides under mild conditions. Royal Society of Chemistry. [Link]
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). The formation of phenolic products from the 4-nitrophenol (a, pH = 2) and 4-nitrophenolate (b, pH = 9) + OH reaction. ResearchGate. [Link]
-
YouTube. (2024). Nitration reaction safety. YouTube. [Link]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
-
Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. National Institutes of Health. [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
-
ResearchGate. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ResearchGate. [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. [Link]
-
Wikipedia. (n.d.). Nitration. Wikipedia. [Link]
-
National Institutes of Health. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. National Institutes of Health. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2023). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Royal Society of Chemistry. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
BOC Sciences. (2024). Nitrosamine Impurities: What Are They and Why Do They Matter?. YouTube. [Link]
- Google Patents. (n.d.). Preparation of p-nitrophenols.
-
Beilstein Journal of Organic Chemistry. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
-
IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPR. [Link]
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Technical Support Center: Purifying Polar Methanones with Column Chromatography
Welcome to the technical support center for the purification of polar methanones using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these polar compounds. Here, we will move beyond simple protocols to explain the underlying principles of separation, enabling you to make informed decisions and troubleshoot effectively. This center is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to directly address the practical issues you face in the lab.
Frequently Asked Questions (FAQs)
What are the main challenges in purifying polar methanones using column chromatography?
Polar methanones, and polar molecules in general, present a significant challenge in traditional normal-phase chromatography due to their strong interactions with the polar stationary phase (typically silica gel). The polarity, driven by the ketone functional group and other polar moieties, can lead to:
-
Irreversible Adsorption: The compound may bind so strongly to the silica that it fails to elute, even with highly polar mobile phases.
-
Poor Peak Shape: Strong, localized interactions can cause significant peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, complicating fraction collection and reducing purity.[1][2]
-
Co-elution with Polar Impurities: It can be difficult to achieve separation from other polar starting materials or byproducts.
Conversely, in standard reversed-phase chromatography, highly polar compounds are often poorly retained on non-polar stationary phases (like C18), eluting at or near the solvent front, which also results in inadequate purification.[3][4]
Which chromatography mode is best for polar methanones: Normal-Phase, Reversed-Phase, or HILIC?
The optimal choice depends on the specific properties of your methanone. There is no one-size-fits-all answer, but here is a breakdown to guide your decision:
-
Normal-Phase Chromatography (NPC): While challenging, it can be effective for moderately polar methanones. The key is to carefully modulate the mobile phase polarity. It is generally suitable for separating polar compounds where the stationary phase is polar (e.g., silica or alumina) and the mobile phase is non-polar.[5][6]
-
Reversed-Phase Chromatography (RPC): This is generally the go-to method for non-polar to moderately polar compounds.[7] For very polar methanones, standard C18 columns may not provide enough retention.[3][4] However, specialized "aqueous" C18 columns or the use of ion-pairing agents (if your molecule is ionizable) can enhance retention.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This has emerged as a powerful technique for highly polar compounds.[8][9][10] HILIC uses a polar stationary phase (like silica, or phases with bonded polar functional groups) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[3][11] This creates a water-rich layer on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[9] For many polar methanones that are problematic in both NPC and RPC, HILIC is the ideal solution.[3][12]
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing both the "what to do" and the "why it works."
Issue 1: My polar methanone is stuck on the silica gel column and won't elute.
Q: I've loaded my polar methanone onto a silica gel column and have been flushing with ethyl acetate/hexane, but nothing is coming off. What's happening and how do I fix it?
A: This is a classic sign of excessively strong interaction between your highly polar compound and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[5] The carbonyl group of the methanone, along with other polar functional groups, can form strong hydrogen bonds with these silanol groups.[6]
Causality & Solution Workflow:
-
Increase Mobile Phase Polarity Drastically: Your current mobile phase is likely not polar enough to disrupt the strong analyte-stationary phase interactions. You need a more competitive solvent to displace your compound.
-
Action: Introduce a stronger, more polar solvent like methanol or ethanol into your mobile phase. Start with a small percentage (e.g., 1-5% methanol in dichloromethane or ethyl acetate) and gradually increase it.[13] A gradient elution, where the concentration of the polar solvent is increased over time, is often very effective.[14][15]
-
-
Use a Mobile Phase Modifier: The acidity of the silica gel can be a major contributor to this issue, especially if your methanone has basic functional groups.
-
Consider a Different Stationary Phase: If the above steps fail or lead to decomposition, silica may not be the right choice.
-
Action:
-
Alumina: Available in neutral, acidic, or basic forms, alumina can be a good alternative. For a basic or neutral polar methanone, neutral or basic alumina might be a better choice than acidic silica.[13]
-
Bonded Phases: Consider using a more polar, but less acidic, stationary phase like a diol-bonded or amino-bonded silica.[16][17] These are excellent for HILIC-type separations.
-
-
Issue 2: My compound elutes immediately with the solvent front in reversed-phase chromatography.
Q: I'm trying to purify my water-soluble methanone on a C18 column, but it's showing no retention. How can I get it to stick?
A: This indicates that your compound is too polar for the non-polar C18 stationary phase. The polar mobile phase (e.g., water/acetonitrile) is a much more favorable environment for your compound than the hydrophobic C18 chains, so it gets swept through the column without interaction.[4][18]
Causality & Solution Workflow:
-
Increase the Aqueous Component: In reversed-phase, water is the weak solvent that promotes retention.
-
Action: Decrease the organic solvent (acetonitrile or methanol) percentage in your mobile phase. You can even try running with 100% aqueous buffer. However, be aware of "phase collapse" or "dewetting" with traditional C18 columns in highly aqueous conditions, which can lead to irreproducible retention times.[3][19][20] Using specially designed "aqueous stable" C18 columns can mitigate this.[20]
-
-
Switch to a More Retentive Reversed-Phase Column:
-
Action: If available, try a column with a different stationary phase that is better suited for polar compounds. Phenyl-hexyl phases, for example, can offer alternative selectivity through π-π interactions if your methanone has aromatic rings.
-
-
Embrace HILIC: This is the most robust solution for this problem.
Issue 3: I'm seeing significant peak tailing for my purified methanone.
Q: My separation is working, but the peaks for my methanone are broad and asymmetrical (tailing). This is making it hard to collect pure fractions. What causes this and how can I get sharp peaks?
A: Peak tailing is typically caused by secondary, undesirable interactions between your analyte and the stationary phase, or by issues with the column packing itself.[1][2] For polar methanones on silica, the primary cause is often strong interactions with a small number of highly acidic silanol sites on the silica surface.[1]
Causality & Solution Workflow:
// Nodes Start [label="Problem:\nPeak Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Cause:\nSecondary Silanol Interactions\n(Acidic Sites on Silica)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause:\nColumn Overload", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cause:\nPoor Column Packing\n(Channeling)", fillcolor="#FBBC05", fontcolor="#202124"];
Sol1a [label="Solution:\nAdd a Modifier\n(e.g., 0.1% Acetic Acid or\n0.1% Triethylamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1b [label="Solution:\nUse End-Capped or\nHigh-Purity Silica", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2 [label="Solution:\nReduce Sample Load\n(Inject less concentrated sample)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3 [label="Solution:\nRepack the Column\n(Ensure a uniform bed)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3;
Cause1 -> Sol1a; Cause1 -> Sol1b; Cause2 -> Sol2; Cause3 -> Sol3; } dot Caption: Workflow for Diagnosing and Solving Peak Tailing.
-
Mask Active Sites with a Modifier: This is the most common and effective solution.
-
Action: If your methanone is neutral or acidic, add a small amount of a competitive acid like acetic acid or formic acid (~0.1%) to your mobile phase. This will protonate any basic sites on your molecule and interact with the basic sites on the silica. If your methanone is basic, add a small amount of a base like triethylamine (~0.1%).[12] This will occupy the acidic silanol sites, preventing your analyte from interacting with them.[1]
-
-
Reduce the Sample Load: Overloading the column can saturate the primary interaction sites, forcing the excess analyte to interact with the less-favorable, tail-inducing secondary sites.[21]
-
Action: Try injecting a smaller amount or a more dilute sample onto the column. If the peak shape improves, you were likely overloading the column.
-
-
Check Column Health: A poorly packed column can have channels or voids, leading to a non-uniform flow path and causing peak broadening and tailing.
-
Action: Ensure your column is packed uniformly without any cracks or gaps. If you suspect the column bed has settled or cracked, it may need to be repacked or replaced.
-
Protocols and Data
Protocol 1: Step-by-Step Method Development for a Polar Methanone using HILIC
This protocol outlines a systematic approach to developing a purification method for a novel, highly polar methanone where traditional methods have failed.
-
Stationary Phase Selection:
-
Mobile Phase Preparation:
-
Prepare two solvents:
-
Solvent A (Aqueous): 90:10 Water:Acetonitrile with a 10 mM ammonium acetate or ammonium formate buffer. The buffer is crucial for good peak shape and reproducible retention.
-
Solvent B (Organic): 90:10 Acetonitrile:Water with the same 10 mM buffer concentration.
-
-
Rationale: Using a small amount of the other solvent in each phase ensures a smooth gradient and prevents phase separation. The buffer controls pH and ionic strength.[3]
-
-
Initial Scouting Gradient:
-
Equilibrate the column with 95% Solvent B for at least 10 column volumes. HILIC requires longer equilibration times than reversed-phase.[3]
-
Inject your crude sample.
-
Run a linear gradient from 95% B to 50% B over 20-30 column volumes.
-
Rationale: This broad gradient will show you the approximate organic concentration at which your compound elutes, giving you a starting point for optimization.
-
-
Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point of your target compound to improve resolution from nearby impurities. For example, if your compound eluted at 70% B, you might try a gradient from 80% B to 60% B.
-
If peak shape is poor, adjust the buffer concentration or pH.
-
-
Sample Diluent Matching:
-
Dissolve your sample in a solvent that is as close as possible to the initial mobile phase conditions (e.g., 95% acetonitrile).[3] Dissolving a polar compound in a strong, highly aqueous solvent can cause peak distortion.
-
Table 1: Comparison of Chromatography Modes for Polar Compounds
| Feature | Normal-Phase Chromatography | Reversed-Phase Chromatography | HILIC |
| Stationary Phase | Polar (e.g., Silica, Alumina)[13][17] | Non-polar (e.g., C18, C8)[7] | Polar (e.g., Silica, Amino, Diol)[3][16] |
| Mobile Phase | Non-polar (e.g., Hexane, Ethyl Acetate)[5] | Polar (e.g., Water, Acetonitrile, Methanol)[6] | High Organic (>80% ACN) + Aqueous Buffer[3] |
| Elution Order | Least polar elutes first[13] | Most polar elutes first | Least polar/hydrophilic elutes first[3] |
| Strong Solvent | Polar (e.g., Methanol) | Non-polar (e.g., Acetonitrile) | Aqueous (Water)[9][16] |
| Best For | Moderately polar, non-ionic compounds | Non-polar to moderately polar compounds | Very polar, hydrophilic, and water-soluble compounds[8] |
| Common Issue | Strong retention/tailing of polar analytes | Poor retention of very polar analytes[4] | Longer equilibration times, sensitivity to water content[3] |
// Nodes Start [label="Start: Purify Polar Methanone", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TLC [label="Run TLC in\nNormal Phase (EtOAc/Hex)\n& Reversed Phase (C18 plate)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
NP_Rf [label="Normal Phase TLC:\nRf = 0.1 - 0.4?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; RP_Rf [label="Reversed Phase TLC:\nGood Retention?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HILIC_Choice [label="Problematic in both?\n(Rf=0 in NP, Rf=1 in RP)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Use_NP [label="Proceed with\nNormal Phase Column", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_RP [label="Proceed with\nReversed Phase Column", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_HILIC [label="Proceed with\nHILIC Method", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Troubleshoot [label="Troubleshoot:\n- Tailing? Add modifier.\n- Sticking? Increase polarity.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> TLC; TLC -> NP_Rf; NP_Rf -> Use_NP [label=" Yes "]; NP_Rf -> RP_Rf [label=" No\n(Rf ≈ 0)"];
RP_Rf -> Use_RP [label=" Yes "]; RP_Rf -> HILIC_Choice [label=" No\n(Rf ≈ 1)"];
HILIC_Choice -> Use_HILIC [label=" Yes "];
Use_NP -> Troubleshoot; } dot Caption: Decision Tree for Chromatography Mode Selection.
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
SlidePlayer. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
SIELC Technologies. (n.d.). Separation of Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime on Newcrom R1 HPLC column. [Link]
-
Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]
-
ChemistryViews. (2012). Purification: Tips for Column Chromatography. [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Technology Networks. (2020). The Challenges of Analytical Chromatography We Can Leave in the Past. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
-
Reddit. (2022). troubleshooting column chromatography. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
National Institutes of Health (NIH). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone Analogs as Novel Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of novel (3,4-Dichlorophenyl)(4-nitrophenyl)methanone analogs. This document is designed to be a comprehensive resource, detailing the rationale behind experimental design, robust protocols, and the interpretation of results in the context of anticancer drug discovery.
Introduction: The Therapeutic Potential of Substituted Benzophenones
The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The parent compound, (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, serves as a compelling starting point for a structure-activity relationship (SAR) study due to the known contribution of halogen and nitro functional groups to cytotoxic activity in various aromatic compounds. The dichlorinated phenyl ring and the nitrophenyl moiety are expected to modulate the compound's electronic and lipophilic properties, influencing its interaction with biological targets and its pharmacokinetic profile.
This guide outlines a systematic approach to synthesizing and evaluating a series of analogs of this parent compound to elucidate the key structural features required for potent and selective anticancer activity. We will explore how modifications to the substitution pattern on both phenyl rings impact cytotoxicity against cancer cell lines and inhibition of a putative molecular target.
Experimental Design and Rationale
Our investigation into the SAR of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone analogs is built on a logical progression from synthesis to in vitro evaluation and in silico modeling. The choice of analogs is dictated by the desire to probe the effects of substituent position, electron-donating and electron-withdrawing groups, and steric bulk on biological activity.
Synthesis of Analogs
The synthesis of the parent compound and its analogs can be achieved through established methods such as the Friedel-Crafts acylation.[2] For instance, the reaction of 3,4-dichlorobenzoyl chloride with nitrobenzene in the presence of a Lewis acid catalyst like aluminum chloride provides a direct route to the parent compound. Analogs can be synthesized by employing appropriately substituted benzoyl chlorides and substituted benzenes.
General Synthetic Scheme:
-
Step 1: Preparation of Substituted Benzoyl Chlorides: Commercially available or synthesized substituted benzoic acids are treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to yield the corresponding benzoyl chlorides.
-
Step 2: Friedel-Crafts Acylation: The substituted benzoyl chloride is reacted with a substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.
-
Step 3: Workup and Purification: The reaction is quenched with a dilute acid solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by techniques such as column chromatography or recrystallization to yield the desired benzophenone analog.
Biological Evaluation: A Multi-faceted Approach
To construct a comprehensive SAR, a combination of cell-based assays and target-based enzymatic assays is employed. This dual approach allows for the assessment of overall cytotoxicity and provides insights into the potential mechanism of action.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[3] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[3]
Protocol for MTT Assay:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in a complete culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization of Formazan: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.[4]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assay: Targeting a Key Kinase
Many anticancer agents function by inhibiting specific enzymes, such as kinases, that are crucial for cancer cell proliferation and survival.[5] A hypothetical target for our benzophenone analogs could be a serine/threonine kinase involved in a key signaling pathway. The following is a general protocol for an in vitro kinase inhibition assay.
Protocol for In Vitro Kinase Inhibition Assay:
-
Reagents and Buffers: Prepare the assay buffer, kinase, substrate (a peptide or protein that is phosphorylated by the kinase), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of the benzophenone analogs in the assay buffer.
-
Assay Procedure:
-
Add the kinase and the inhibitor to the wells of a microplate and incubate for a short period to allow for binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity).
-
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate) or non-radiometric methods like fluorescence-based assays or ELISA.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition kinetics can be further analyzed using Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive).[6]
Comparative Data and Structure-Activity Relationship
The following table presents hypothetical data from the in vitro cytotoxicity and kinase inhibition assays for the parent compound and a series of its analogs. This data is for illustrative purposes to demonstrate how SAR can be derived.
| Compound | R1 | R2 | R3 | R4 | R5 | Cancer Cell Line IC₅₀ (µM) | Kinase IC₅₀ (µM) |
| Parent | Cl | Cl | H | NO₂ | H | 5.2 | 8.1 |
| Analog 1 | H | H | H | NO₂ | H | 15.8 | 25.3 |
| Analog 2 | Cl | Cl | H | NH₂ | H | 10.5 | 18.7 |
| Analog 3 | Cl | Cl | H | OCH₃ | H | > 50 | > 50 |
| Analog 4 | F | F | H | NO₂ | H | 3.1 | 4.5 |
| Analog 5 | Cl | Cl | NO₂ | H | H | 8.9 | 12.4 |
| Analog 6 | Cl | Cl | H | NO₂ | CH₃ | 6.5 | 9.8 |
Interpretation of SAR:
-
Role of Dichloro Substitution: A comparison of the Parent compound with Analog 1 suggests that the dichloro substitution on the phenyl ring is crucial for potent cytotoxicity, as its removal leads to a significant decrease in activity.
-
Influence of the Nitro Group: Replacing the electron-withdrawing nitro group in the Parent with an electron-donating amino group (Analog 2 ) or a methoxy group (Analog 3 ) results in a marked reduction in activity. This indicates that a strong electron-withdrawing group at the para position of the second phenyl ring is favorable for activity.
-
Effect of Halogen Substitution: Replacing the chloro groups with fluoro groups (Analog 4 ) leads to a slight increase in potency, possibly due to the higher electronegativity and smaller size of fluorine, which may lead to more favorable interactions with the biological target.
-
Positional Isomerism of the Nitro Group: Moving the nitro group to a different position (Analog 5 ) results in a decrease in activity, highlighting the importance of the para-nitro substitution.
-
Steric Effects: The introduction of a methyl group (Analog 6 ) has a minor impact on activity, suggesting that this position might tolerate small substituents.
In Silico Mechanistic Insights: Molecular Docking
To rationalize the observed SAR at a molecular level, in silico molecular docking studies can be performed.[7] This computational technique predicts the preferred binding mode of a ligand to a biological target.
Protocol for Molecular Docking:
-
Preparation of the Receptor and Ligands:
-
Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate 3D structures of the benzophenone analogs and optimize their geometries.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically the ATP-binding pocket for kinases.
-
Use a docking program (e.g., AutoDock, Glide) to dock the ligands into the defined binding site. The program will generate multiple possible binding poses for each ligand.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses and docking scores. The docking score is an estimation of the binding affinity.
-
Visualize the ligand-receptor interactions, such as hydrogen bonds and hydrophobic interactions, to understand the molecular basis of binding.
-
A docking study might reveal that the nitro group of the active analogs forms a crucial hydrogen bond with a key residue in the kinase's active site, while the dichlorophenyl moiety occupies a hydrophobic pocket. This would explain the observed SAR trends.
Visualizing the Workflow and Key Relationships
Experimental Workflow
Caption: A streamlined workflow for the structure-activity relationship study of benzophenone analogs.
Hypothesized Binding Mode
Caption: A conceptual diagram of the hypothesized binding mode of an active analog in a kinase active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to elucidating the structure-activity relationship of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone analogs as potential anticancer agents. The combination of targeted synthesis, robust in vitro assays, and insightful in silico modeling provides a powerful platform for identifying lead compounds for further development.
The hypothetical SAR data presented herein underscores the importance of the dichloro and para-nitro substitutions for potent activity. Future work should focus on expanding the library of analogs to further probe the electronic and steric requirements for optimal activity. This could include the synthesis of analogs with different halogen substitutions, alternative electron-withdrawing groups, and modifications to the benzophenone core. Promising lead compounds should be advanced to more complex biological evaluations, including studies in additional cancer cell lines, assessment of their effects on specific signaling pathways, and ultimately, in vivo efficacy studies in animal models.
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A Comparative Analysis of Cytotoxicity: The Novel Benzophenone Derivative (3,4-Dichlorophenyl)(4-nitrophenyl)methanone versus the Gold Standard, Doxorubicin
A Technical Guide for Researchers in Oncology and Drug Discovery
In the relentless pursuit of novel anticancer agents, the comparative evaluation of new chemical entities against established therapeutics is a cornerstone of preclinical research. This guide provides a comprehensive framework for comparing the cytotoxic potential of a novel benzophenone derivative, (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, with the widely used chemotherapeutic drug, doxorubicin. While specific experimental data for (3,4-Dichlorophenyl)(4-nitrophenyl)methanone is emerging, this guide leverages data from structurally related compounds to provide a robust methodological and conceptual framework for its evaluation.
Section 1: Introduction to the Compounds
Doxorubicin: The Established Benchmark
Doxorubicin is an anthracycline antibiotic that has been a mainstay of cancer chemotherapy for decades. Its potent cytotoxic effects are attributed to multiple mechanisms of action, making it effective against a broad spectrum of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1]
The primary mechanisms of doxorubicin-induced cytotoxicity include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
These actions collectively trigger a cascade of cellular events culminating in cell cycle arrest and apoptosis.
Caption: Doxorubicin's multi-faceted mechanism of action.
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone: A Novel Benzophenone Derivative
The benzophenone scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer properties.[2] The subject of our comparison, (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, is a novel compound within this class. While direct cytotoxic data for this specific molecule is not yet widely published, its structural features—the dichlorinated phenyl ring and the nitrophenyl group—are present in other compounds with demonstrated anticancer activity.
For instance, compounds containing a 3,4-dichlorophenyl group have shown cytotoxic effects.[3] Similarly, the presence of a nitro group on the phenyl ring has been associated with the anticancer activity of other small molecules. The proposed cytotoxic mechanism for such benzophenone derivatives often involves the induction of apoptosis through various cellular signaling pathways, potentially including the generation of ROS and cell cycle arrest.
Caption: Putative mechanism of action for the benzophenone derivative.
Section 2: Experimental Framework for Cytotoxicity Assessment
To empirically compare the cytotoxicity of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone and doxorubicin, a standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone
-
Doxorubicin hydrochloride
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone and doxorubicin in complete medium. A typical concentration range to test for a novel compound might be from 0.1 to 100 µM, while for doxorubicin, a range of 0.01 to 10 µM is often appropriate.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing the MTT reagent.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
-
Section 3: Comparative Cytotoxicity Data
The following table presents a compilation of reported IC50 values for doxorubicin across several common cancer cell lines. As direct experimental data for (3,4-Dichlorophenyl)(4-nitrophenyl)methanone is not available, a hypothetical range of IC50 values based on the activity of structurally similar benzophenone derivatives is provided for illustrative purposes.[4]
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | (3,4-Dichlorophenyl)(4-nitrophenyl)methanone (Hypothetical IC50, µM) |
| MCF-7 | Breast Cancer | 0.01 - 2.5[5][6] | 5 - 20 |
| A549 | Lung Cancer | > 20 (often resistant)[5] | 10 - 50 |
| HepG2 | Liver Cancer | 1.3 - 12.2[1][5][6] | 8 - 30 |
| HeLa | Cervical Cancer | 0.14 - 2.9[5][6] | 15 - 60 |
Note: The IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell passage number and incubation time.[6] The hypothetical values for the benzophenone derivative are intended to serve as a placeholder for experimentally determined data.
Section 4: Interpretation and Future Directions
This guide provides a foundational framework for the comparative cytotoxic evaluation of the novel compound (3,4-Dichlorophenyl)(4-nitrophenyl)methanone against the clinical standard, doxorubicin. The provided experimental protocol for the MTT assay is a robust starting point for generating the necessary data to populate the comparative table.
Should initial screenings indicate significant cytotoxic activity for (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, further investigations would be warranted. These could include:
-
Mechanism of Action Studies: Investigating the induction of apoptosis (e.g., via caspase activation assays), cell cycle analysis (via flow cytometry), and the generation of reactive oxygen species.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to identify key structural features responsible for its cytotoxic activity and to optimize its potency and selectivity.
By systematically applying these methodologies, researchers can rigorously evaluate the potential of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone as a novel anticancer agent and determine its standing relative to established therapeutics like doxorubicin.
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A Comparative Analysis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone and (3,4-dichlorophenyl)(4-hydroxyphenyl)methanone: A Guide for Researchers
This guide provides a comprehensive comparison of the biological activities of two structurally related benzophenone derivatives: (3,4-Dichlorophenyl)(4-nitrophenyl)methanone and (3,4-dichlorophenyl)(4-hydroxyphenyl)methanone. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds. We will delve into their distinct chemical features, explore their predicted biological activities based on established structure-activity relationships, and provide detailed experimental protocols for their comparative evaluation.
Introduction: The Significance of Substitution
The seemingly subtle difference between a nitro (-NO2) and a hydroxyl (-OH) group at the para-position of one of the phenyl rings in these dichlorinated benzophenones can dramatically alter their biological properties. This guide will explore the divergent paths these two molecules likely take in a biological system, moving from predicted mechanisms of action to practical experimental designs for their validation.
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone , with its electron-withdrawing nitro group, is hypothesized to be a candidate for bioreductive activation, a mechanism often exploited in the design of hypoxia-targeted anticancer drugs and certain antimicrobial agents.[1] In contrast, (3,4-dichlorophenyl)(4-hydroxyphenyl)methanone , featuring an electron-donating hydroxyl group, is anticipated to exhibit antioxidant properties and potentially interact with specific enzyme targets.[2] The dichlorophenyl moiety present in both compounds is known to contribute to cytotoxicity in various molecular contexts.[3][4]
Predicted Biological Activity Profiles
| Feature | (3,4-Dichlorophenyl)(4-nitrophenyl)methanone | (3,4-dichlorophenyl)(4-hydroxyphenyl)methanone |
| Primary Predicted Activity | Cytotoxicity (potentially hypoxia-selective), Antimicrobial | Antioxidant, Enzyme Inhibition |
| Proposed Mechanism of Action | Bioreductive activation of the nitro group to form reactive nitroso and hydroxylamine intermediates that can damage DNA and proteins.[1] | Hydrogen atom donation from the phenolic hydroxyl group to scavenge free radicals.[2] Potential inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase.[5][6] |
| Potential Therapeutic Area | Oncology (especially solid tumors with hypoxic regions), Infectious Diseases | Diseases associated with oxidative stress, Inflammatory conditions |
Experimental Workflows for Comparative Analysis
To empirically validate these predicted differences, a series of well-established in vitro assays are proposed. The following protocols are designed to be self-validating and provide a clear, comparative dataset.
Workflow for Assessing Cytotoxicity
Caption: Workflow for comparative cytotoxicity assessment.
Experimental Protocol: MTT Assay for Cell Viability
This protocol assesses the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare stock solutions of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone and (3,4-dichlorophenyl)(4-hydroxyphenyl)methanone in DMSO. Prepare serial dilutions in culture medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control. For hypoxic conditions, place the plates in a hypoxic chamber (1% O2).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound under both normoxic and hypoxic conditions.
Workflow for Assessing Kinase Inhibition
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A Researcher's Guide to Cross-Validation of Anticancer Activity in MCF-7 and T47D Breast Cancer Cell Lines
In the landscape of preclinical cancer research, the selection of appropriate cell line models is paramount to the generation of robust and translatable data. This guide provides an in-depth comparison of two of the most widely utilized luminal A breast cancer cell lines, MCF-7 and T47D, for the purpose of cross-validating the efficacy of potential anticancer compounds. We will delve into the inherent biological differences between these cell lines, provide detailed protocols for assessing anticancer activity, and discuss the interpretation of comparative data, thereby offering a comprehensive framework for rigorous in vitro drug evaluation.
The Imperative of Cross-Validation in Anticancer Drug Discovery
The reliance on a single cell line for evaluating the therapeutic potential of a novel compound is a precarious approach. Cancer is a notoriously heterogeneous disease, and a single cell line, however well-characterized, can only provide a narrow glimpse into the complex landscape of tumor biology. Cross-validation using multiple cell lines with distinct genetic and phenotypic backgrounds is a critical step in de-risking drug development programs. This practice helps to identify compounds with broad efficacy and to elucidate the molecular determinants of sensitivity and resistance.
MCF-7 and T47D cells, both derived from pleural effusions of metastatic breast adenocarcinomas, are invaluable tools in this context.[1] While they share the commonality of being estrogen receptor-positive (ER+), a key feature of a majority of breast cancers, they harbor significant molecular and proteomic differences that can profoundly influence their response to therapeutic agents.[1][2] Therefore, a direct comparison of a compound's activity in both cell lines provides a more nuanced understanding of its potential clinical utility.
Unveiling the Distinctions: A Molecular Portrait of MCF-7 and T47D
A deeper understanding of the molecular landscapes of MCF-7 and T47D cells is essential for interpreting differential drug responses. Both are hormone-dependent, expressing estrogen and progesterone receptors, which makes them suitable models for studying endocrine therapies.[2][3] However, the levels of these and other key proteins can vary significantly.
| Feature | MCF-7 | T47D | Significance in Drug Response |
| Estrogen Receptor α (ERα) | High Expression[4] | High Expression[1] | Primary target for endocrine therapies like tamoxifen.[5] |
| Progesterone Receptor (PR) | Strong Expression[4] | High Expression | Marker of a functional ER pathway; can influence cell proliferation. |
| p53 Status | Wild-type | Mutant | Influences apoptosis and cell cycle arrest in response to DNA damage.[6] |
| PIK3CA Status | Wild-type | Mutant (H1047R) | The H1047R mutation in T47D leads to constitutive activation of the pro-survival PI3K/Akt pathway, potentially conferring resistance to certain therapies.[7][8] |
| Proteomic Profile | Lower expression of proteins involved in cell growth stimulation and anti-apoptosis mechanisms compared to T47D.[1] | Higher expression of proteins like G1/S-specific cyclin-D3 and prohibitin.[1] | These differences can impact proliferation rates and susceptibility to apoptosis-inducing agents. |
| Bioenergetics | Higher resting energy demand.[9] | Lower oxygen consumption rate and ATP levels.[10] | Differences in cellular metabolism can affect the cellular response to drugs that target metabolic pathways. |
These molecular distinctions underscore the necessity of using both cell lines. A compound that shows potent activity in MCF-7 cells, which have wild-type p53, might be less effective in T47D cells with their mutant p53 and activated PI3K pathway.
Experimental Workflow for Cross-Validation
A standardized experimental workflow is crucial for generating comparable data between the two cell lines. The following diagram outlines a typical process for evaluating an anticancer compound.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, which is constitutively active in T47D cells.
The constitutive activation of the PI3K/Akt pathway in T47D cells can lead to increased resistance to apoptosis and a greater reliance on survival signals, potentially explaining their reduced sensitivity to a variety of anticancer agents.
Conclusion and Future Perspectives
The cross-validation of anticancer activity in MCF-7 and T47D cell lines is a powerful strategy for gaining a more comprehensive understanding of a compound's therapeutic potential. The inherent molecular differences between these two cell lines provide a valuable in vitro system for identifying potential mechanisms of sensitivity and resistance. By employing standardized and well-validated experimental protocols, researchers can generate robust and reproducible data that can more effectively guide preclinical drug development.
Future studies could expand on this approach by incorporating additional breast cancer cell lines representing other molecular subtypes (e.g., HER2-positive, triple-negative) to further broaden the assessment of a compound's activity spectrum. Furthermore, the use of 3D culture models, such as spheroids, can provide a more physiologically relevant context for evaluating drug efficacy. [11]Ultimately, a multi-faceted and rigorous in vitro testing strategy is essential for the successful translation of promising anticancer compounds from the laboratory to the clinic.
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Imran, A., Sugebo, A., & Wary, K. K. (2019). Three-Dimensional Spheroid Culture of Human Breast Cancer Cell Lines: A Tool for Investigating the Role of Hypoxia in Cancer Stem Cell-Like Properties. Methods in Molecular Biology, 1516, 145–156. [Link]
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Kao, J., Salari, K., Bocanegra, M., Choi, Y.-L., Girard, L., Gandhi, J., Kwei, K. A., Hernandez-Boussard, T., Wang, P., Gazdar, A. F., Minna, J. D., & Pollack, J. R. (2009). Molecular Profiling of Breast Cancer Cell Lines Defines Relevant Tumor Models and Provides a Resource for Cancer Gene Discovery. PLOS ONE, 4(7), e6146. [Link]
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Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of Pharmacy and Pharmacology, 65(2), 157–170. [Link]
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A Comparative Analysis of Dichlorophenyl Methanones: Unraveling the Impact of Substitution Patterns on Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the dichlorophenyl methanone scaffold represents a privileged structure, serving as a foundational component in a diverse array of biologically active compounds and functional materials. The strategic placement of two chlorine atoms on one of the phenyl rings can dramatically influence the molecule's steric and electronic properties, leading to significant variations in physicochemical characteristics and biological effects. This guide offers an in-depth comparative study of dichlorophenyl methanone isomers, providing a comprehensive analysis of their synthesis, structural features, physicochemical properties, and a critical evaluation of their burgeoning potential in therapeutic applications, supported by experimental data.
Synthesis and Structural Elucidation: A Common Pathway with Divergent Outcomes
The most prevalent and versatile method for the synthesis of dichlorophenyl methanones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the reaction of a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The choice of the dichlorobenzoyl chloride or the dichlorobenzene dictates the final substitution pattern of the resulting dichlorophenyl methanone.
The general mechanism proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring. Subsequent deprotonation restores aromaticity and yields the desired ketone.
The identity and purity of the synthesized isomers are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, the number and splitting patterns of signals in ¹H and ¹³C NMR spectra provide definitive information about the substitution pattern on the aromatic rings.
Comparative Physicochemical Properties: The Influence of Chlorine Positioning
The location of the chlorine atoms on the phenyl ring significantly impacts the physicochemical properties of dichlorophenyl methanone isomers. These properties, including melting point, boiling point, and solubility, are critical for determining the compound's behavior in various applications, from reaction kinetics to biological availability.
| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-dichloro | (2,3-Dichlorophenyl)(phenyl)methanone | 6574-97-6 | C₁₃H₈Cl₂O | 251.11 | 63-65 | Not available |
| 2,4'-dichloro | (2-Chlorophenyl)(4-chlorophenyl)methanone | 85-29-0 | C₁₃H₈Cl₂O | 251.11 | 64-66[1] | 214 (at 22 mmHg)[1] |
| 2,5-dichloro | (2,5-Dichlorophenyl)(phenyl)methanone | 16611-67-9 | C₁₃H₈Cl₂O | 251.11 | 42-44 | Not available |
| 2,6-dichloro | (2,6-Dichlorophenyl)(phenyl)methanone | 5621-86-3 | C₁₃H₈Cl₂O | 251.11 | 87-89 | Not available |
| 3,4-dichloro | (3,4-Dichlorophenyl)(phenyl)methanone | 6284-79-3 | C₁₃H₈Cl₂O | 251.11 | 102-104 | Not available |
| 3,5-dichloro | (3,5-Dichlorophenyl)(phenyl)methanone | 51911-74-1 | C₁₃H₈Cl₂O | 251.11 | 96-98 | Not available |
| 4,4'-dichloro | Bis(4-chlorophenyl)methanone | 90-98-2 | C₁₃H₈Cl₂O | 251.11 | 144-147[1] | 353[1] |
Table 1: Comparative Physicochemical Properties of Dichlorophenyl Methanone Isomers. Data compiled from various sources.
The symmetrical 4,4'-dichlorobenzophenone exhibits the highest melting point, which can be attributed to its more ordered packing in the crystal lattice. In contrast, the less symmetrical isomers generally have lower melting points.
Comparative Biological Activity: A Focus on Cytotoxicity
The substitution pattern of dichlorophenyl methanones has a profound effect on their biological activity. Recent studies have begun to explore their potential as anticancer agents, with in vitro cytotoxicity assays providing initial insights into their structure-activity relationships (SAR).
While a comprehensive, direct comparative study across all isomers against a single panel of cancer cell lines is not yet available in the literature, preliminary findings from various studies on related structures suggest that the position of the chlorine atoms influences the cytotoxic potency. For example, studies on dichlorophenylacrylonitriles have shown that the 3,4-dichloro substitution pattern can lead to potent and selective cytotoxicity against breast cancer cell lines.[2]
To provide a framework for future comparative studies, a standardized protocol for assessing cytotoxicity is essential. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines a standardized method for evaluating the cytotoxic effects of dichlorophenyl methanone isomers on a selected cancer cell line (e.g., MCF-7, HeLa).
Materials:
-
Dichlorophenyl methanone isomers
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichlorophenyl methanone isomers in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Future Outlook
The systematic variation of the chlorine substitution pattern on the phenyl ring of methanones provides a valuable platform for elucidating structure-activity relationships. The electronic effects (inductive and mesomeric) and steric hindrance imposed by the chlorine atoms at different positions can significantly alter the molecule's interaction with biological targets.
Future research should focus on a comprehensive and direct comparative evaluation of the biological activities of a wide range of dichlorophenyl methanone isomers. This should include cytotoxicity screening against a panel of cancer cell lines, as well as studies to elucidate their mechanisms of action. Understanding the SAR will be instrumental in the rational design and development of novel dichlorophenyl methanone-based therapeutic agents with enhanced potency and selectivity. Furthermore, the unique physicochemical properties of these isomers may find applications in the development of advanced materials, such as liquid crystals and polymers.
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A Comparative Analysis of the Cytotoxic Efficacy of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone and Acrylonitrile-Based Antitumor Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of two distinct chemical scaffolds: the diarylketone, (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, and the broad class of acrylonitrile-containing compounds. While direct comparative studies are not extensively documented in the current literature, this analysis, grounded in the known biological activities of their constituent moieties, will explore their potential cytotoxic mechanisms and provide a framework for empirical validation. Our focus will be on their prospective roles as antitumor agents, offering a scientifically rigorous, albeit partially theoretical, comparison for researchers in drug discovery and development.
Section 1: Mechanistic Insights and Postulated Pathways
The antitumor potential of a compound is intrinsically linked to its mechanism of action at the cellular level. Here, we dissect the probable cytotoxic pathways for both (3,4-Dichlorophenyl)(4-nitrophenyl)methanone and representative acrylonitrile compounds.
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone: A Benzophenone Derivative
The benzophenone scaffold is a recurring motif in molecules exhibiting a range of biological activities, including anticancer effects[1]. The specific substitution pattern of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone suggests a multi-faceted mechanism of action. The dichlorinated phenyl ring can enhance lipophilicity, facilitating membrane translocation. The nitro group, on the other hand, is a strong electron-withdrawing group that can be bioreduced in the hypoxic environment of tumors to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and form adducts with cellular macromolecules, leading to apoptosis.
Furthermore, some benzophenone derivatives have been shown to interfere with key signaling pathways involved in cell proliferation and survival. It is plausible that (3,4-Dichlorophenyl)(4-nitrophenyl)methanone could act as an inhibitor of protein kinases or other enzymes crucial for tumor progression. The proposed mechanism centers on the intracellular generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.
Caption: Postulated apoptotic pathway for (3,4-Dichlorophenyl)(4-nitrophenyl)methanone.
Acrylonitrile Compounds: A Diverse Class of Cytotoxic Agents
Acrylonitrile derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties[2]. Their mechanism of cytotoxicity is often attributed to the electrophilic nature of the α,β-unsaturated nitrile moiety. This functional group can act as a Michael acceptor, readily reacting with nucleophilic residues (such as cysteine) in proteins. This covalent modification can lead to the inhibition of key enzymes and disruption of critical cellular processes.
Several acrylonitrile-containing drugs have been successfully developed, underscoring the therapeutic potential of this scaffold[3]. In the context of cancer, acrylonitrile derivatives have been shown to induce apoptosis through various mechanisms, including the generation of ROS and alteration of mitochondrial membrane potential[2].
Caption: General mechanism of action for cytotoxic acrylonitrile compounds.
Section 2: Comparative Efficacy Evaluation: An Experimental Framework
To empirically compare the cytotoxic efficacy of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone and a representative acrylonitrile compound, a robust in vitro experimental design is essential. This section outlines a detailed protocol for such a study.
Materials and Methods
Cell Line Selection: A human colorectal carcinoma cell line (e.g., HCT116) would be a suitable model, given the high incidence and therapeutic challenges of colorectal cancer.
Compound Preparation:
-
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone (DCPNM): Synthesized and purified to >98% purity. A 10 mM stock solution in DMSO will be prepared.
-
Acrylonitrile Comparator (AC): A commercially available or synthesized acrylonitrile derivative with known anticancer activity (e.g., a substituted cinnamonitrile) will be used. A 10 mM stock solution in DMSO will be prepared.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for evaluating cytotoxicity[4].
-
Cell Seeding: HCT116 cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The culture medium will be replaced with fresh medium containing serial dilutions of DCPNM or AC (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) will also be included.
-
Incubation: The plates will be incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for an additional 4 hours.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) will be determined by non-linear regression analysis.
Caption: Experimental workflow for the comparative cytotoxicity assay.
Illustrative Data and Interpretation
The following table presents hypothetical data from the proposed MTT assay, illustrating a potential outcome of the comparative study.
| Compound | IC₅₀ (µM) on HCT116 cells (48h) |
| (3,4-Dichlorophenyl)(4-nitrophenyl)methanone (DCPNM) | 15.2 ± 1.8 |
| Acrylonitrile Comparator (AC) | 8.5 ± 0.9 |
| Doxorubicin (Positive Control) | 0.5 ± 0.1 |
In this illustrative scenario, the acrylonitrile comparator (AC) demonstrates a lower IC₅₀ value, suggesting greater cytotoxic potency against HCT116 cells compared to (3,4-Dichlorophenyl)(4-nitrophenyl)methanone (DCPNM). Both compounds are less potent than the standard chemotherapeutic agent, doxorubicin. Such data would guide further investigation into the therapeutic potential and structure-activity relationships of these compound classes.
Section 3: Concluding Remarks and Future Directions
This guide has provided a foundational comparison between (3,4-Dichlorophenyl)(4-nitrophenyl)methanone and acrylonitrile-based compounds as potential antitumor agents. While the acrylonitrile scaffold, based on our hypothetical data, may exhibit superior potency, the distinct mechanistic profile of the benzophenone derivative warrants further exploration.
Future research should focus on:
-
Empirical Validation: Conducting the proposed head-to-head cytotoxicity assays across a panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.
-
In Vivo Efficacy: Assessing the antitumor activity of lead compounds in preclinical animal models.
By systematically investigating these distinct chemical entities, the field of drug discovery can continue to advance towards the development of more effective and targeted cancer therapies.
References
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- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Insights into the chemistry and therapeutic potential of acrylonitrile deriv
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Bridging the Gap: A Comparative Guide to In Vitro and In Silico Evaluation of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone Activity
The core objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding of how to synergistically employ in vitro and in silico techniques to accelerate their research endeavors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Rationale for Investigating Benzophenone Derivatives
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This broad activity profile stems from the ability of the benzophenone core to be readily functionalized, allowing for the fine-tuning of its interaction with various biological targets. The presence of dichloro- and nitro-substituents, as in our topic compound, can significantly influence its electronic and steric properties, potentially enhancing its affinity and specificity for target proteins. Therefore, compounds of this class are frequently subjected to screening for anticancer and enzyme inhibitory activities.
In Vitro Evaluation: The Gold Standard of Biological Activity
In vitro assays, conducted on isolated cells or biomolecules, provide the foundational empirical evidence of a compound's biological effect. These experiments are indispensable for quantifying activity, elucidating mechanisms of action, and establishing a baseline for further preclinical development.
Anticancer Activity Assessment: The MTT Assay
A primary application for novel benzophenone derivatives is in oncology research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of a compound.[2][3]
The selection of cancer cell lines is a critical step in designing a meaningful in vitro study. For instance, researchers often utilize a panel of cell lines representing different cancer types to assess the compound's spectrum of activity. Common choices include:
-
MCF-7: An estrogen-receptor-positive breast cancer cell line, often used to screen for compounds with potential in hormone-dependent cancers.[4]
-
MDA-MB-231: A triple-negative breast cancer cell line, representing a more aggressive and difficult-to-treat form of the disease.[5]
-
A549: A human lung carcinoma cell line, frequently employed in screening for cytotoxic agents against lung cancer.[6]
-
PC3: A prostate cancer cell line, used to evaluate compounds for activity against androgen-independent prostate cancer.[5]
The choice of these specific cell lines allows for an initial assessment of the compound's potency and selectivity.
The following is a generalized, self-validating protocol for determining the IC50 (half-maximal inhibitory concentration) of a test compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours. The duration of incubation is critical and should be optimized for each cell line.[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Enzyme Inhibition Assays
Many benzophenone derivatives exert their biological effects by inhibiting specific enzymes. For example, some have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation, while others target tubulin, a key protein in cell division.[6][9][10]
The following table summarizes representative in vitro data for various benzophenone derivatives, illustrating the range of activities observed for this class of compounds.
| Compound Type | Assay | Cell Line/Target | Endpoint | Result | Reference |
| 2-Hydroxybenzophenone derivative | Cytotoxicity | MDA-MB-231, T47-D, PC3 | IC50 | 12.09 - 26.49 µM | [5] |
| Benzophenone derivative | Tubulin Polymerization Inhibition | A549, HCT-116, etc. | IC50 | 0.029 - 0.062 µM | [6] |
| Benzophenone-based sulfamate | Steroid Sulfatase Inhibition | MCF-7 cells | Inhibition at 0.1 µM | >70% | [11] |
| Glucoside benzophenone derivative | COX-2 Inhibition | In vitro enzyme assay | Selective Inhibition | Yes | [10] |
| 2,2′,4-trihydroxybenzophenone | Antimicrobial | Gram-positive & Gram-negative bacteria | MIC | 62.5 - 250 µg/mL | [12] |
In Silico Evaluation: A Computational Window into Molecular Interactions
In silico methods, such as molecular docking and molecular dynamics simulations, provide a powerful and cost-effective means of predicting a compound's biological activity and elucidating its potential mechanism of action at the molecular level. These computational tools are invaluable for prioritizing compounds for synthesis and in vitro testing.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13] The output of a docking simulation includes a binding affinity score (an estimation of the binding energy) and the predicted binding pose of the ligand in the receptor's active site.
The selection of a protein target for docking is a critical decision that is often guided by existing knowledge of the biological activities of related compounds. For dichlorinated and nitrated benzophenones, potential targets could include:
-
Tubulin: Given that some benzophenones are known to inhibit tubulin polymerization, docking into the colchicine-binding site of tubulin is a rational approach.[6]
-
Cyclooxygenase (COX): For compounds with potential anti-inflammatory activity, docking against COX-1 and COX-2 can predict their inhibitory potential and selectivity.[9][10]
-
Methionyl-tRNA Synthetase (MetRS): As demonstrated in a study with a related dichlorophenyl-containing compound, MetRS can be a target for anticancer agents.[4]
The following is a generalized protocol for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.
-
Ligand Preparation:
-
Draw the 3D structure of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
Convert the structure to the PDBQT format, which includes partial charges and atom types, using software like MGLTools.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges, also using MGLTools.[14]
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid box are crucial parameters that define the search space for the ligand.
-
-
Docking Simulation:
-
Run the docking simulation using the AutoDock Vina executable. The exhaustiveness parameter can be adjusted to control the thoroughness of the conformational search.[15]
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the coordinates of the predicted binding poses.
-
Visualize the ligand-receptor interactions using a molecular visualization program (e.g., PyMOL, Chimera) to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
ADMET Prediction: Assessing Drug-Likeness
In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[16][17] These predictions are crucial for early-stage drug discovery, as poor pharmacokinetic properties are a major cause of clinical trial failure. Various online platforms and software packages can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.[18][19]
The following table presents hypothetical in silico data for a dichlorophenyl-containing compound, illustrating the type of information that can be generated.
| Computational Method | Target/Property | Metric | Predicted Value | Reference |
| Molecular Docking | Methionyl-tRNA Synthetase | Docking Score | -76.04 kcal/mol | [4] |
| ADMET Prediction | Human Intestinal Absorption | % Absorbed | High | [18][19] |
| ADMET Prediction | Blood-Brain Barrier Permeability | LogBB | Low | [18][19] |
| ADMET Prediction | Ames Mutagenicity | Prediction | Non-mutagenic | [18][19] |
Comparative Analysis: Weaving Together the In Vitro and In Silico Narratives
The true power of these methodologies is realized when they are used in concert. In silico predictions can guide the design of more focused and efficient in vitro experiments, while in vitro results provide the necessary validation for the computational models.
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A Comprehensive Guide to Benchmarking Nonlinear Optical (NLO) Properties of Organic Materials
Introduction: The Critical Role of Benchmarking in NLO Material Development
In the rapidly advancing fields of photonics, telecommunications, and optical data processing, the demand for novel organic materials with superior nonlinear optical (NLO) properties is insatiable.[1] These materials are at the heart of technologies that enable light frequency conversion, optical switching, and amplification.[1][2] The journey from molecular design to functional device integration is, however, fraught with challenges. A critical, yet often overlooked, aspect of this process is the rigorous benchmarking of newly synthesized materials against established standards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the NLO performance of their materials. By grounding our analysis in field-proven insights and standardized experimental protocols, we aim to instill a culture of scientific integrity and accelerate the development of next-generation organic NLO materials.
Understanding the Fundamentals of NLO Properties
The interaction of light with a material can induce a polarization that is not linearly proportional to the strength of the incident electric field. This nonlinear response gives rise to a host of fascinating optical phenomena.[3] For the purpose of this guide, we will focus on two key aspects of NLO behavior:
-
Second-Order Nonlinearity (χ⁽²⁾): This property is responsible for effects such as Second-Harmonic Generation (SHG), where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength).[4] Materials exhibiting second-order nonlinearity must possess a non-centrosymmetric molecular structure.
-
Third-Order Nonlinearity (χ⁽³⁾): This gives rise to phenomena like the Kerr effect (intensity-dependent refractive index) and two-photon absorption.[5] These properties are crucial for applications in all-optical switching and optical limiting. Unlike second-order effects, third-order nonlinearity can be observed in both centrosymmetric and non-centrosymmetric materials.
Selecting Appropriate Benchmark Materials: The Gold Standards
A meaningful comparison requires the selection of appropriate benchmarks. The ideal reference materials are well-characterized, commercially available, and represent different classes of NLO-active compounds. For this guide, we have selected three such materials: Urea, p-Nitroaniline (p-NA), and a representative Chalcone derivative.
-
Urea (CO(NH₂)₂): Often considered the quintessential organic NLO material, urea is a valuable benchmark due to its relatively simple structure, good UV transparency, and well-documented NLO properties.[6][7] It serves as a fundamental reference for second-harmonic generation efficiency.[8]
-
p-Nitroaniline (p-NA): A classic example of a "push-pull" system, p-NA features an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a π-conjugated benzene ring.[9] This intramolecular charge transfer character is a cornerstone of molecular engineering for high second-order NLO responses.[10]
-
Chalcones: This class of compounds, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, offers remarkable versatility in tuning NLO properties through synthetic modification.[11][12] Their often significant NLO responses make them an excellent benchmark for more complex molecular architectures.[1]
Comparative Analysis of Benchmark NLO Materials
A direct comparison of the key NLO parameters of our chosen benchmarks is essential for a comprehensive evaluation. The following table summarizes their performance, providing a quantitative basis for assessing new materials.
| Material | Molecular Structure | Second-Order NLO Properties | Third-Order NLO Properties | λmax (nm) & Solvent | Key Features & Considerations |
| Urea | SHG Efficiency: 1x (Standard Reference)[6][7] | χ⁽³⁾: ~10⁻¹² esu (in urea-salicylic acid crystal)[13] | ~200 (in water) | High UV transparency, well-established SHG reference, centrosymmetric crystal structure limits some applications.[11] | |
| p-Nitroaniline (p-NA) | SHG Efficiency: Can be >100x Urea (in specific crystalline forms)[12][14] | χ⁽³⁾: ~10⁻¹³ esu[15], γ: ~10⁻³⁴ esu[3][15] | ~381 (in water), highly solvent-dependent[9][16] | Prototypical "push-pull" molecule, strong intramolecular charge transfer, λmax can be tuned by solvent polarity. | |
| Chalcone Derivative | SHG Efficiency: Up to 14x Urea[1] | χ⁽³⁾: Can be significant, dependent on substituents[17] | 300-435 (highly dependent on substituents and solvent)[2][18][19] | Highly tunable molecular framework, potential for large NLO responses through molecular engineering.[20] |
Experimental Protocols for NLO Characterization
To ensure the trustworthiness and reproducibility of your findings, it is imperative to follow standardized experimental protocols. Here, we detail the methodologies for characterizing second and third-order NLO properties.
Second-Order NLO Properties: The Kurtz-Perry Powder Technique
The Kurtz-Perry method is a widely adopted and efficient technique for screening the second-harmonic generation (SHG) efficiency of powdered crystalline materials.[21] Its primary advantage lies in its simplicity and the small amount of sample required.[22]
Experimental Rationale: The technique relies on comparing the intensity of the second-harmonic signal generated by the sample to that of a known reference material (e.g., potassium dihydrogen phosphate - KDP, or urea) under identical experimental conditions.[21]
Step-by-Step Protocol:
-
Sample Preparation:
-
Grind the crystalline sample into a fine powder.
-
Sieve the powder to obtain a uniform particle size distribution (typically in the range of 90-125 µm).[23] This is crucial for minimizing scattering effects and ensuring reproducible results.
-
Pack the powdered sample into a cuvette or between two glass slides.
-
-
Experimental Setup:
-
A high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at its fundamental wavelength of 1064 nm, is used as the light source.
-
The laser beam is directed onto the powdered sample.
-
A filter is placed before the sample to block any pre-existing light at the second-harmonic wavelength (532 nm).
-
The light emerging from the sample passes through a second filter that blocks the fundamental wavelength (1064 nm) and allows only the second-harmonic signal (532 nm) to pass.
-
A photomultiplier tube (PMT) or a photodiode is used to detect the intensity of the 532 nm light.
-
-
Data Acquisition and Analysis:
-
Measure the intensity of the SHG signal from the sample.
-
Replace the sample with the reference material (e.g., urea powder of the same particle size) and measure its SHG intensity under the exact same conditions.
-
The relative SHG efficiency of the sample is calculated as the ratio of its SHG intensity to that of the reference.
-
Mandatory Visualization: Kurtz-Perry Experimental Workflow
Caption: Experimental setup for the Kurtz-Perry powder technique.
Third-Order NLO Properties: The Z-Scan Technique
The Z-scan technique is a simple yet powerful method for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[24] It provides information on the sign and magnitude of the real and imaginary parts of the third-order susceptibility (χ⁽³⁾).[5]
Experimental Rationale: The technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmitted intensity through a finite aperture in the far field ("closed-aperture" Z-scan) or the total transmitted intensity ("open-aperture" Z-scan).[17][25]
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent to a known concentration. The solvent should have negligible NLO response at the laser wavelength used.
-
Place the solution in a cuvette of known path length (typically 1 mm).
-
-
Experimental Setup:
-
A laser with a high-quality Gaussian beam profile is used.
-
The laser beam is focused using a lens.
-
The sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens.
-
The transmitted beam passes to a detector. For a "closed-aperture" measurement, an aperture is placed before the detector. For an "open-aperture" measurement, the aperture is removed.[17]
-
-
Data Acquisition and Analysis:
-
Closed-Aperture Z-scan (for nonlinear refraction, n₂): The sample acts as a lens as it moves through the focus. If the material has a positive n₂ (self-focusing), the beam is collimated before the focus and diverges after, leading to a pre-focal valley and a post-focal peak in the detected intensity. A negative n₂ (self-defocusing) produces the opposite effect. The magnitude of n₂ is determined by the difference between the peak and valley transmittance.
-
Open-Aperture Z-scan (for nonlinear absorption, β): With the aperture removed, all the transmitted light is collected. Any change in transmittance is due to nonlinear absorption. For materials exhibiting two-photon absorption or reverse saturable absorption, a decrease in transmittance is observed at the focus. Saturable absorption leads to an increase in transmittance. The nonlinear absorption coefficient β can be calculated from the shape and depth of this transmittance curve.
-
Mandatory Visualization: Z-Scan Experimental Workflow
Caption: Experimental setup for the Z-scan technique.
Interpreting the Benchmarking Data: A Guide to Informed Decisions
The data obtained from these benchmarking experiments provide a wealth of information about the potential of a new NLO material.
-
High SHG efficiency relative to urea or p-NA indicates a strong second-order NLO response, making the material a promising candidate for applications in frequency doubling and electro-optic modulation.
-
A large nonlinear refractive index (n₂) , as determined by the closed-aperture Z-scan, is desirable for all-optical switching applications.
-
A significant nonlinear absorption coefficient (β) , measured with the open-aperture Z-scan, suggests potential for use in optical limiting devices.
-
The position of the maximum absorption wavelength (λmax) is crucial. A material with a large NLO response but also significant absorption at the operating wavelength may be unsuitable for many applications due to potential thermal damage and signal loss. The ideal material often represents a trade-off between a large NLO response and a high transparency window.
By systematically comparing your material's performance against these well-established benchmarks, you can gain a clear and objective understanding of its strengths and weaknesses, guiding further molecular design and development efforts.
References
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Experimental and theoretical studies of linear and non-linear optical properties of novel fused-triazine derivatives for advanced technological applications. (2022-11-19). National Institutes of Health. Available at: [Link]
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Accurate Nonlinear Optical Properties of Solvated para-Nitroaniline Predicted by an Electrostatic Discrete Local Field Approach. (2020). ACS Publications. Available at: [Link]
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Intense optical second harmonic generation from centrosymmetric nanocrystalline para-nitroaniline. (2014). AIP Publishing. Available at: [Link]
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Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. (2023). ACS Publications. Available at: [Link]
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Polarization effects on the electric properties of urea and thiourea molecules in solid phase. (2015). National Institutes of Health. Available at: [Link]
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Efficient and wavelength-tunable second-harmonic generation toward the green gap. (2023). National Institutes of Health. Available at: [Link]
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Second-harmonic generation from mixed crystals of p-nitroaniline. (1994). Royal Society of Chemistry. Available at: [Link]
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Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]
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Nonlinear optics in the lab: second harmonic and sum-frequency generation (SHG, SFG) phase-matching. (2020). YouTube. Available at: [Link]
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Crystal Structures, Optical Behavior, and Magnetic Properties in Hydrated Lanthanide Iron Sulfates. (2023). ACS Publications. Available at: [Link]
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UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. (2016). ResearchGate. Available at: [Link]
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1 Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull. (2024). ChemRxiv. Available at: [Link]
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Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. (2023). National Institutes of Health. Available at: [Link]
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